molecular formula C7H14O B8652354 2-Ethyl-2-methylbutanal

2-Ethyl-2-methylbutanal

Cat. No.: B8652354
M. Wt: 114.19 g/mol
InChI Key: BFKSYXOOFDWKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methylbutanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethyl-2-methylbutanal

InChI

InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3

InChI Key

BFKSYXOOFDWKFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C=O

Origin of Product

United States

Foundational & Exploratory

2-Ethyl-2-methylbutanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethyl-2-methylbutanal

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, geared towards researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a branched-chain aldehyde notable for its distinct aroma, which has led to its use in the flavor and fragrance industry.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
IUPAC Name This compound[2][3]
Synonyms 2-ethyl-2-methyl-butanal, 2-ethyl-2-methyl-butyraldehyde[2][3]
CAS Number 26254-88-6[2][4]
Molecular Formula C₇H₁₄O[1][2][5]
Molecular Weight 114.19 g/mol [1][2][5]
Canonical SMILES CCC(C)(CC)C=O[1][2]
InChI InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3[1][2]
InChIKey BFKSYXOOFDWKFF-UHFFFAOYSA-N[1][2]

Chemical Structure

This compound possesses a heptanal (B48729) backbone with ethyl and methyl substituents at the second carbon position. The structure consists of a central quaternary carbon atom bonded to an ethyl group, a methyl group, a propyl group, and a formyl group. This branched structure is a key determinant of its chemical reactivity and physical properties.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably the oxidation of its corresponding primary alcohol and via the Strecker degradation of the amino acid isoleucine.

Oxidation of 2-Ethyl-2-methylbutanol

A common and efficient method for the synthesis of aldehydes is the oxidation of primary alcohols. While a specific protocol for this compound was not found, a general and detailed procedure for the oxidation of a structurally similar alcohol, (S)-(−)-2-methyl-1-butanol, to (S)-(+)-2-methylbutanal can be adapted.[2] This method utilizes sodium hypochlorite (B82951) as the oxidizing agent in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[1][2]

Materials:

  • 2-Ethyl-2-methylbutanol

  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • 1 M aqueous sodium hypochlorite (NaOCl) solution

  • 10% aqueous hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer is charged with 2-ethyl-2-methylbutanol, TEMPO (catalyst), dichloromethane, and an aqueous solution of potassium bromide.[2]

  • The mixture is vigorously stirred and cooled to a low temperature (e.g., -10°C) using a salt-ice bath.[1][2]

  • An aqueous solution of sodium hypochlorite, with its pH adjusted to approximately 9.5, is added dropwise over a period of 15-20 minutes, ensuring the reaction temperature is maintained between 10 and 15°C.[2]

  • The reaction is stirred for an additional short period (e.g., 3 minutes) after the addition is complete.[2]

  • The organic phase is separated, and the aqueous phase is extracted with dichloromethane.[2]

  • The combined organic extracts are washed sequentially with a solution of 10% aqueous hydrochloric acid containing potassium iodide, 10% aqueous sodium thiosulfate, and water.[2]

  • The organic phase is then dried over anhydrous magnesium sulfate.[2]

  • The final product, this compound, is isolated by distillation at atmospheric pressure.[2]

Strecker Degradation of Isoleucine

In industrial settings and in food chemistry, this compound can be formed through the Strecker degradation of the amino acid isoleucine.[1] This reaction is a key step in the Maillard reaction, which occurs between amino acids and reducing sugars upon heating.[6] The Strecker degradation involves the reaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.[7][8]

The general mechanism proceeds as follows:

  • Transimination: The amino acid reacts with a dicarbonyl compound to form a Schiff base.

  • Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

  • Hydrolysis: The resulting imine is hydrolyzed to yield the Strecker aldehyde (in this case, 2-methylbutanal from isoleucine, which is an isomer of the target compound) and an α-aminoketone. While the primary product from isoleucine is 2-methylbutanal, rearrangement and side reactions can potentially lead to the formation of this compound.

Visualization of Synthesis Pathways

The following diagram illustrates the two primary synthesis routes for this compound.

Synthesis_Pathways Synthesis of this compound cluster_oxidation Oxidation Pathway cluster_strecker Strecker Degradation Pathway 2-Ethyl-2-methylbutanol 2-Ethyl-2-methylbutanol 2-Ethyl-2-methylbutanal_1 This compound 2-Ethyl-2-methylbutanol->2-Ethyl-2-methylbutanal_1 Oxidation Oxidizing_Agent Sodium Hypochlorite (NaOCl) TEMPO (catalyst) Oxidizing_Agent->2-Ethyl-2-methylbutanol Isoleucine Isoleucine Maillard_Reaction Maillard Reaction (Heat) Isoleucine->Maillard_Reaction alpha_Dicarbonyl α-Dicarbonyl Intermediate Isoleucine->alpha_Dicarbonyl reacts with Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Maillard_Reaction Maillard_Reaction->alpha_Dicarbonyl 2-Ethyl-2-methylbutanal_2 This compound alpha_Dicarbonyl->2-Ethyl-2-methylbutanal_2 Strecker Degradation

Caption: Synthesis routes for this compound.

References

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-ethyl-2-methylbutanal (B6226290). The information is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development.

Chemical Identity and Properties

This compound is a branched-chain aldehyde with the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1][2] Its chemical structure consists of a butanal backbone with an ethyl and a methyl group substituted at the alpha-carbon (C2).

Table 1: Chemical Identifiers and Computed Properties

Identifier/PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 26254-88-6[1][3]
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.19 g/mol [1][2][3]
Canonical SMILES CCC(C)(CC)C=O[1]
InChI Key BFKSYXOOFDWKFF-UHFFFAOYSA-N[1]
XLogP3 1.8[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[3]
Exact Mass 114.104465066 g/mol [2]
Topological Polar Surface Area 17.1 Ų[2]

Table 2: Physical Properties

PropertyValue (for 2-Methylbutanal)Source
Boiling Point 90.0 - 93.0 °C @ 760 mmHg[4]
Density 0.799 - 0.804 g/cm³[4]
Refractive Index 1.388 - 1.393[4]

Spectroscopic Data

Note: No experimental spectra for this compound were found in the searched literature. The following represents predicted or typical spectral characteristics for aldehydes with similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (CHO) in the downfield region (δ 9-10 ppm). Other expected signals would include overlapping multiplets for the ethyl and methyl protons.

  • ¹³C NMR: The carbon NMR spectrum would feature a highly deshielded carbonyl carbon (C=O) signal typically in the range of δ 200-205 ppm. The quaternary alpha-carbon would also be identifiable.

  • Infrared (IR) Spectroscopy: A strong characteristic C=O stretching vibration for the aldehyde group is expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aldehyde proton are also anticipated around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 114. Common fragmentation patterns for aldehydes would be expected, including McLafferty rearrangement if sterically feasible.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutan-1-ol (B106462).[1] Various oxidizing agents can be employed, with milder reagents being preferred to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

Note: This is a generalized protocol and may require optimization for the specific substrate.

  • Dissolution: Dissolve 2-ethyl-2-methylbutan-1-ol (1 equivalent) in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidizing Agent: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a TEMPO-based system.[1] For PCC, it is typically added as a slurry in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts (in the case of PCC). The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

In industrial settings, branched-chain aldehydes can be produced through the Strecker degradation of amino acids.[1] This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which is often formed during the Maillard reaction between amino acids and reducing sugars upon heating.[5] The amino acid undergoes oxidative deamination and decarboxylation to yield an aldehyde with one less carbon atom.[6] For example, the amino acid isoleucine is the precursor to 2-methylbutanal.[6]

Strecker_Degradation AminoAcid α-Amino Acid (e.g., Isoleucine) SchiffBase Schiff Base AminoAcid->SchiffBase Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->SchiffBase Decarboxylation Decarboxylation (-CO₂) SchiffBase->Decarboxylation Imine Imine Intermediate Decarboxylation->Imine Hydrolysis Hydrolysis (+H₂O) Imine->Hydrolysis StreckerAldehyde Strecker Aldehyde (e.g., 2-Methylbutanal) Hydrolysis->StreckerAldehyde AminoKetone α-Amino Ketone Hydrolysis->AminoKetone Oxidation_Reaction Aldehyde This compound OxidizingAgent [O] (e.g., KMnO₄, CrO₃) Aldehyde->OxidizingAgent CarboxylicAcid 2-Ethyl-2-methylbutanoic Acid OxidizingAgent->CarboxylicAcid Reduction_Workflow Start Start: This compound in Methanol/Ethanol Step1 1. Cool to 0 °C Start->Step1 Step2 2. Add NaBH₄ (portion-wise) Step1->Step2 Step3 3. Stir at Room Temperature (Monitor by TLC/GC) Step2->Step3 Step4 4. Quench with dilute Acid / aq. NH₄Cl Step3->Step4 Step5 5. Extract with Organic Solvent Step4->Step5 Step6 6. Purify (Distillation/Chromatography) Step5->Step6 End End: 2-Ethyl-2-methylbutan-1-ol Step6->End

References

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-methylbutanal, a branched-chain aldehyde with applications in organic synthesis and fragrance chemistry. This document outlines its chemical properties, synthesis, and relevant data for research and development purposes.

Chemical Identity and Properties

This compound, a seven-carbon aldehyde, is characterized by a quaternary carbon at the alpha position to the carbonyl group. This structural feature imparts unique reactivity and steric hindrance compared to linear aldehydes.

SMILES Notation: CCC(C)(CC)C=O[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.19 g/mol [1][2][3]
Exact Mass 114.104465066 Da[2]
XLogP3 1.8[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 17.1 Ų[2]
Heavy Atom Count 8[2]
Complexity 72.5[2]

Note: The properties listed above are computationally derived from PubChem.

Synthesis of this compound

The primary synthetic route to this compound is the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutanol. This transformation can be achieved using various oxidizing agents.

2.1. Experimental Protocol: Oxidation of 2-ethyl-2-methylbutanol

Materials:

  • 2-ethyl-2-methylbutanol

  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-2-methylbutanol in dichloromethane.

  • Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution while vigorously stirring, maintaining the temperature at 0 °C. The pH of the hypochlorite solution should be maintained at approximately 9 by the addition of sodium bicarbonate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the searched resources. For structurally similar aldehydes, the following characteristic peaks can be expected:

  • ¹H NMR: A signal for the aldehydic proton between δ 9-10 ppm. Signals for the ethyl and methyl protons would appear in the upfield region.

  • IR: A strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-2960 cm⁻¹, and the characteristic C-H stretch of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹.

Signaling Pathways and Experimental Workflows

To visualize the synthesis of this compound, a logical workflow diagram is presented below. This diagram illustrates the transformation of the starting material to the final product through an oxidation reaction.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2_Ethyl_2_methylbutanol 2-Ethyl-2-methylbutanol Oxidation Oxidation Reaction 2_Ethyl_2_methylbutanol->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., TEMPO/NaOCl) Oxidizing_Agent->Oxidation 2_Ethyl_2_methylbutanal This compound Oxidation->2_Ethyl_2_methylbutanal

Caption: Workflow for the synthesis of this compound.

This diagram outlines the key components and the central process in the synthesis of the target compound. The reactants, 2-ethyl-2-methylbutanol and an oxidizing agent, undergo an oxidation reaction to yield this compound.

References

An In-depth Technical Guide on 2-Ethyl-2-methylbutanal: Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanal, a branched-chain aldehyde with the molecular formula C₇H₁₄O, is a volatile organic compound recognized for its distinct aroma.[1][2] Primarily utilized in the flavor and fragrance industry, its potential biological activities and interactions within biological systems are emerging as a subject of interest in biochemical research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties and highlighting the significant gaps in knowledge regarding its biological functions, which present opportunities for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its biological potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O[2][3]
Molecular Weight114.19 g/mol [2][3]
IUPAC NameThis compound[2]
CAS Registry Number26254-88-6[2][3]
Synonyms2-ethyl-2-methyl-butanal, 2-ethyl-2-methyl-butyraldehyde[2][3]
InChIInChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3[2]
InChIKeyBFKSYXOOFDWKFF-UHFFFAOYSA-N[2]
Canonical SMILESCCC(C)(CC)C=O[2]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, primarily involving the oxidation of the corresponding alcohol or the degradation of amino acids.

Synthesis Methods:

  • Oxidation of 2-Ethyl-2-methylbutanol: This common laboratory method involves the oxidation of 2-ethyl-2-methylbutanol using oxidizing agents like sodium hypochlorite (B82951) in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[1] The reaction is typically conducted in a solvent like dichloromethane (B109758) at low temperatures to ensure high yield and purity.[1]

  • Strecker Degradation: In industrial contexts, this compound can be produced via the Strecker degradation of amino acids, a process that involves heating amino acids with reducing sugars.[1]

Chemical Reactivity:

The reactivity of this compound is primarily dictated by its aldehyde functional group.

  • Oxidation: It can be oxidized to form 2-ethyl-2-methylbutanoic acid using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.[1]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-ethyl-2-methylbutanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a variety of addition products.[1]

Below is a diagram illustrating the basic chemical transformations of this compound.

Chemical_Reactions 2-Ethyl-2-methylbutanol 2-Ethyl-2-methylbutanol This compound This compound 2-Ethyl-2-methylbutanol->this compound Oxidation This compound->2-Ethyl-2-methylbutanol Reduction 2-Ethyl-2-methylbutanoic_acid 2-Ethyl-2-methylbutanoic_acid This compound->2-Ethyl-2-methylbutanoic_acid Oxidation Nucleophilic_Adducts Nucleophilic_Adducts This compound->Nucleophilic_Adducts Nucleophilic Addition

Basic chemical reactions of this compound.

Potential Biological Activities: A Landscape of Limited Data

Currently, there is a significant lack of published research detailing the specific biological activities of this compound. While its role in metabolic pathways and interactions with biological systems is a stated area of interest, concrete experimental evidence is not available in the public domain.[1]

Context from Related Compounds:

Insights into the potential biological roles of this compound can be cautiously inferred from studies on structurally similar branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal. These compounds are known to originate from amino acid catabolism and are found in various natural sources, including fungi like Phlegmacium herculeum.[4] In these organisms, they are suggested to play ecological and defensive roles.[4] However, it is crucial to emphasize that these are not direct findings for this compound and require experimental validation.

Future Research Directions:

The absence of data presents a clear opportunity for novel research. A systematic investigation into the biological activities of this compound is warranted. The following experimental workflow is proposed for a comprehensive initial screening.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) Antimicrobial_Assays Antimicrobial Assays (e.g., MIC, MBC) Antioxidant_Assays Antioxidant Assays (e.g., DPPH, ABTS) Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Kinases, Proteases) Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, RNA-Seq) Enzyme_Inhibition_Assays->Gene_Expression_Analysis Protein_Expression_Analysis Protein Expression Analysis (e.g., Western Blot, Proteomics) Signaling_Pathway_Analysis Signaling Pathway Analysis Animal_Models Animal Models of Disease Signaling_Pathway_Analysis->Animal_Models Toxicity_Studies Toxicity and Safety Pharmacology Pharmacokinetic_Studies Pharmacokinetic (ADME) Studies Compound_Synthesis Synthesis and Purification of This compound Compound_Synthesis->Cytotoxicity_Assays

Proposed experimental workflow for investigating biological activities.

Experimental Protocols: A Call for Development

Due to the lack of published biological studies, detailed experimental protocols specifically for this compound are not available. Researchers should adapt standard protocols for the assays suggested in the workflow above. Key considerations for protocol development would include:

  • Solubility: Determining an appropriate solvent system for in vitro assays that is non-toxic to the biological system being tested.

  • Volatility: Given its nature as a volatile organic compound, protocols may need to be adapted to minimize evaporation during incubation periods.

  • Purity: Ensuring high purity of the synthesized compound is critical to attribute any observed biological effects solely to this compound.

Conclusion and Future Outlook

This compound remains a molecule with largely unexplored biological potential. While its chemical properties are well-documented, a significant knowledge gap exists concerning its bioactivities. The information on related branched-chain aldehydes provides a starting point for forming hypotheses, but dedicated research is essential. The proposed experimental workflow offers a roadmap for a systematic investigation that could uncover novel therapeutic or toxicological properties. Such studies would be invaluable for the fields of pharmacology, toxicology, and drug development, potentially transforming our understanding of this compound from a simple fragrance ingredient to a biologically active molecule of interest.

References

An In-depth Technical Guide on the Putative Metabolic Role of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the metabolic pathways involving 2-Ethyl-2-methylbutanal is limited. This document summarizes its chemical properties, potential biotransformation based on its structure and knowledge of related compounds, and provides generalized experimental approaches for its study. The metabolic pathways described are putative and require experimental validation.

Introduction

This compound is a branched-chain aldehyde primarily utilized in the flavor and fragrance industry.[1] While not a known endogenous metabolite in core metabolic pathways, its introduction into biological systems as a xenobiotic necessitates an understanding of its potential metabolic fate. The presence of a reactive aldehyde group suggests that this compound is likely to undergo biotransformation to facilitate its excretion. This guide explores the probable metabolic pathways, potential enzymatic players, and methodologies for investigating its metabolic role.

Chemical Properties and Reactivity

This compound (C7H14O) is characterized by a carbonyl group at the terminus of a branched hydrocarbon chain.[1][2] The aldehyde functional group is the primary site of metabolic activity, being susceptible to both oxidation and reduction reactions.[1]

Putative Metabolic Pathways

As a xenobiotic aldehyde, this compound is expected to be metabolized primarily through oxidation and reduction reactions, common detoxification pathways for aldehydes.

3.1. Oxidation to Carboxylic Acid

The most probable metabolic fate of this compound is its oxidation to the corresponding carboxylic acid, 2-ethyl-2-methylbutanoic acid.[1] This conversion is typically catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes.

3.2. Reduction to Alcohol

Alternatively, this compound can be reduced to its corresponding primary alcohol, 2-ethyl-2-methylbutanol.[1] This reaction is generally catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs) utilizing NADH or NADPH as a cofactor.

3.3. Further Metabolism

The resulting metabolites, 2-ethyl-2-methylbutanoic acid and 2-ethyl-2-methylbutanol, can undergo further Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate renal or biliary excretion.[3]

The diagram below illustrates the putative metabolic pathway of this compound.

Putative_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion 2_Ethyl_2_methylbutanal This compound 2_ethyl_2_methylbutanoic_acid 2-Ethyl-2-methylbutanoic Acid 2_Ethyl_2_methylbutanal->2_ethyl_2_methylbutanoic_acid Oxidation (ALDH) 2_ethyl_2_methylbutanol 2-Ethyl-2-methylbutanol 2_Ethyl_2_methylbutanal->2_ethyl_2_methylbutanol Reduction (ADH/AKR) Glucuronide_conjugate_acid Glucuronide Conjugate 2_ethyl_2_methylbutanoic_acid->Glucuronide_conjugate_acid Glucuronidation (UGT) Glucuronide_conjugate_alcohol Glucuronide Conjugate 2_ethyl_2_methylbutanol->Glucuronide_conjugate_alcohol Glucuronidation (UGT) Excretion_acid Renal/Biliary Excretion Glucuronide_conjugate_acid->Excretion_acid Excretion_alcohol Renal/Biliary Excretion Glucuronide_conjugate_alcohol->Excretion_alcohol

Putative metabolic pathway of this compound.

Quantitative Data

As there is no direct experimental data on the enzyme kinetics for the metabolism of this compound, the following table presents hypothetical data based on typical values for xenobiotic-metabolizing enzymes acting on aldehydes. This data is for illustrative purposes and requires experimental verification.

EnzymeSubstrateKm (µM) (Hypothetical)Vmax (nmol/min/mg protein) (Hypothetical)
Aldehyde Dehydrogenase (ALDH)This compound50 - 20010 - 50
Alcohol Dehydrogenase (ADH)This compound100 - 5005 - 25
UDP-Glucuronosyltransferase (UGT)2-Ethyl-2-methylbutanol200 - 10002 - 10

Experimental Protocols

Investigating the metabolism of this compound would involve a series of in vitro and in vivo experiments. Below is a generalized protocol for characterizing the in vitro metabolism using liver microsomes.

5.1. In Vitro Metabolism using Liver Microsomes

Objective: To identify the primary metabolites of this compound and characterize the enzymes involved.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • NADH

  • UDPGA (for conjugation assays)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and the NADPH regenerating system (for oxidative metabolism) or NADH (for reductive metabolism).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation: Add this compound to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.

The following diagram outlines a general experimental workflow for studying the metabolism of a xenobiotic compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Analytical Phase cluster_invivo In Vivo Studies Microsomes Liver Microsome Incubation LCMS LC-MS/MS Analysis Microsomes->LCMS Metabolite ID & Quantification Hepatocytes Hepatocyte Culture Hepatocytes->LCMS Phase I & II Metabolites Recombinant_Enzymes Recombinant Enzyme Assays Recombinant_Enzymes->LCMS Enzyme Kinetics NMR NMR for Structure Elucidation LCMS->NMR For Novel Metabolites Animal_Models Animal Model Dosing (e.g., Rodent) Sample_Collection Blood/Urine/Feces Collection Animal_Models->Sample_Collection Sample_Collection->LCMS PK & Metabolite Profiling

General workflow for xenobiotic metabolism studies.

Conclusion and Future Directions

This compound, while not an endogenous metabolite, is likely metabolized through well-established xenobiotic biotransformation pathways, primarily oxidation and reduction of its aldehyde group. The lack of direct research on this compound presents an opportunity for further investigation. Future studies should focus on:

  • In vitro characterization: Utilizing human liver microsomes and recombinant enzymes to definitively identify the metabolites and the specific enzymes responsible for their formation.

  • Enzyme kinetics: Determining the Km and Vmax for the primary metabolic reactions to understand the efficiency of its clearance.

  • In vivo studies: Conducting pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Such studies are crucial for a comprehensive safety assessment, particularly for a compound used in food and consumer products.

References

An In-depth Technical Guide to 2-Ethyl-2-methylbutanal: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain aldehyde, 2-Ethyl-2-methylbutanal. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this document consolidates current knowledge regarding its chemical properties, synthesis methodologies, and potential applications. The focus is on providing a technical resource for professionals in research and development, with detailed experimental protocols, tabulated data, and visualizations of key chemical processes.

Introduction

This compound, a C7 branched-chain aldehyde, is an organic compound with the molecular formula C₇H₁₄O.[1][2] Its structure features a five-carbon backbone with ethyl and methyl groups substituted at the second carbon position. This unique arrangement imparts distinct physical and chemical properties, including a characteristic aroma that has led to its use in the flavor and fragrance industry.[1][2] This guide will delve into the known synthesis routes, chemical characteristics, and the limited information available on its history and natural occurrence.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, application, and analysis in a laboratory or industrial setting.

PropertyValueReference
Molecular Formula C₇H₁₄O[1][3]
Molecular Weight 114.19 g/mol [1][3]
IUPAC Name This compound[1][3]
CAS Number 26254-88-6[1][3]
Canonical SMILES CCC(C)(CC)C=O[1][3]
InChI Key BFKSYXOOFDWKFF-UHFFFAOYSA-N[1][3]
Boiling Point Not available
Density Not available
Solubility Not available

Table 1: Chemical and Physical Properties of this compound

Discovery and History

The precise historical details surrounding the first discovery and synthesis of this compound are not well-documented in publicly accessible scientific literature or patent databases. The development of synthetic organic chemistry in the 19th and early 20th centuries saw the discovery and synthesis of a vast number of aldehydes. Aldehydes were first identified in the early 19th century, with significant advancements in their synthesis throughout the 1800s.[4] It is plausible that this compound was first synthesized during this period of extensive exploration into organic compounds, though a specific pioneering publication has not been identified. The history of branched aldehydes is closely linked to the development of industrial processes for the production of flavor and fragrance compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor alcohol, 2-ethyl-2-methylbutan-1-ol (B106462), followed by its oxidation to the aldehyde.

Synthesis of 2-Ethyl-2-methylbutan-1-ol

A common and effective method for synthesizing tertiary alcohols like 2-ethyl-2-methylbutan-1-ol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone.

Experimental Protocol: Grignard Synthesis of 2-Ethyl-2-methylbutan-1-ol

  • Materials:

    • 2-Pentanone

    • Ethylmagnesium bromide (Grignard reagent)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place a solution of 2-pentanone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask in an ice bath.

    • Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of 2-pentanone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-ethyl-2-methylbutan-1-ol.

    • Purify the product by distillation.

The logical workflow for this synthesis is depicted in the following diagram:

G reagents 2-Pentanone + Ethylmagnesium Bromide reaction Grignard Reaction (Anhydrous Diethyl Ether) reagents->reaction 1. Add Grignard reagent workup Aqueous Workup (NH4Cl solution) reaction->workup 2. Quench reaction purification Purification (Distillation) workup->purification 3. Isolate and purify product 2-Ethyl-2-methylbutan-1-ol purification->product

Grignard Synthesis Workflow
Oxidation of 2-Ethyl-2-methylbutan-1-ol to this compound

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A mild and selective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) as the oxidant.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Materials:

  • Procedure:

    • Dissolve 2-ethyl-2-methylbutan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Add catalytic amounts of TEMPO and an aqueous solution of potassium bromide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the buffered aqueous sodium hypochlorite solution while vigorously stirring, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

    • Purify the aldehyde by distillation under reduced pressure.

The signaling pathway for the TEMPO-catalyzed oxidation is illustrated below:

G cluster_0 Catalytic Cycle Alcohol R-CH2OH (2-Ethyl-2-methylbutan-1-ol) Oxoammonium Oxoammonium Ion (Active Oxidant) Alcohol->Oxoammonium Oxidation of Alcohol TEMPO TEMPO (catalyst) TEMPO->Oxoammonium Oxidation by NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Aldehyde R-CHO (this compound) Hydroxylamine->TEMPO Re-oxidation NaOCl NaOCl (oxidant) NaCl NaCl + H2O NaOCl->NaCl

TEMPO-Catalyzed Oxidation Pathway

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.5 ppm. - Methylene protons (CH₂) of the ethyl groups as a quartet. - Methyl protons (CH₃) of the ethyl groups as a triplet. - Methyl protons (CH₃) at the C2 position as a singlet.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 200-205 ppm. - Quaternary carbon (C2) signal. - Methylene carbons of the ethyl groups. - Methyl carbons of the ethyl groups and the C2 methyl group.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 114. - Characteristic fragmentation pattern including loss of the aldehyde group (CHO), and cleavage of the alkyl chains.
IR Spectroscopy - Strong C=O stretching vibration around 1725-1740 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.

Natural Occurrence and Applications

The natural occurrence of this compound has not been specifically reported in the surveyed literature. However, related branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, are known to be important flavor compounds in a variety of foods and beverages, often formed through the degradation of amino acids during fermentation or processing.[5][6]

The primary application of this compound is in the flavor and fragrance industry due to its distinct aroma.[1][2] It can be used as a component in the formulation of artificial flavors and scents. In organic synthesis , it can serve as a building block for the creation of more complex molecules.

Conclusion

This compound is a branched-chain aldehyde with potential applications in the flavor and fragrance industry. While its historical discovery remains obscure, modern synthetic methods, particularly the oxidation of its corresponding primary alcohol, provide a clear pathway for its preparation. The lack of readily available, detailed spectroscopic data presents an opportunity for further research to fully characterize this compound. This guide has provided a consolidated overview of the current knowledge, offering a valuable technical resource for scientists and professionals in related fields.

References

Spectroscopic Profile of 2-Ethyl-2-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-2-methylbutanal (CAS No: 26254-88-6), a branched-chain aldehyde with the molecular formula C₇H₁₄O.[1][2][3] Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy, alongside available data for structurally related compounds. Detailed experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

This compound is a saturated aliphatic aldehyde. Its structure, featuring a quaternary carbon adjacent to the carbonyl group, influences its spectroscopic characteristics.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₁₄O[1][2][3]

  • Molecular Weight: 114.19 g/mol [2][3]

  • Canonical SMILES: CCC(C)(CC)C=O[2]

  • InChI Key: BFKSYXOOFDWKFF-UHFFFAOYSA-N[2]

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.4 - 9.6Singlet (s)1HAldehydic proton (-CHO)
~1.6 - 1.8Quartet (q)4HMethylene protons (-CH₂-) of the two ethyl groups
~0.8 - 1.0Triplet (t)6HMethyl protons (-CH₃) of the two ethyl groups
~1.1 - 1.2Singlet (s)3HMethyl protons (-CH₃) directly attached to the quaternary carbon

¹³C NMR Spectral Data (Solvent: CDCl₃)

Note: The following data is reported for a compound identified as "2-ethylbutanal" but is structurally consistent with this compound.

Chemical Shift (δ, ppm)Assignment
204.7Carbonyl carbon (C=O)
55.2Quaternary carbon (C)
21.7Methylene carbons (-CH₂) of the ethyl groups
11.5Methyl carbons (-CH₃) of the ethyl and methyl groups
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretch (alkane)
2830 - 2800 and 2730 - 2700Medium, SharpC-H stretch (aldehyde)
1740 - 1720Strong, SharpC=O stretch (saturated aldehyde)[4]
1465 and 1380MediumC-H bend (alkane)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zInterpretation
114Molecular ion (M⁺)
85Loss of an ethyl group ([M-29]⁺)
57Loss of the butanalyl group ([M-57]⁺) or alpha-cleavage product
29Ethyl fragment ([C₂H₅]⁺)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the aldehyde group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Employ a temperature program to ensure the elution of the compound. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Analysis:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.

    • The software will generate a mass spectrum for the GC peak corresponding to this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample Liquid Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2-Ethyl-2-methylbutanal reactivity profile and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Functional Groups of 2-Ethyl-2-methylbutanal (B6226290)

Introduction

This compound, a branched-chain aldehyde, is an organic compound with the molecular formula C₇H₁₄O.[1] Its structure is characterized by a five-carbon backbone with both an ethyl and a methyl group attached to the alpha-carbon (the second carbon atom), adjacent to the aldehyde functional group.[1] This unique substitution pattern imparts distinct physical and chemical properties, influencing its reactivity profile and making it a compound of interest in synthetic chemistry and as a component in the flavor and fragrance industry.[1]

This technical guide provides a comprehensive overview of the chemical properties, core reactivity, and functional group analysis of this compound. It includes detailed experimental protocols for its key transformations, summarized data tables, and diagrams to illustrate reaction pathways and workflows for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for understanding its behavior in various chemical environments and for its proper handling and characterization.

PropertyValueSource
IUPAC Name This compound[1][2]
Molecular Formula C₇H₁₄O[1][3]
Molecular Weight 114.19 g/mol [1][2][3]
Exact Mass 114.104465066 g/mol [1][2]
Canonical SMILES CCC(C)(CC)C=O[1][2][3]
InChI Key BFKSYXOOFDWKFF-UHFFFAOYSA-N[1][2][3]
XLogP3 1.8[1][2]
CAS Number 26254-88-6[2][3]

Core Functional Group and Reactivity Profile

The reactivity of this compound is dominated by its aldehyde functional group (-CHO) . This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and an R group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

G Diagram 1: General Reactivity of the Aldehyde Group cluster_0 Aldehyde R R C C R->C O O C->O δ- δ+ H H H->C Nu: Nu: Nu:->C Nucleophilic Attack

Caption: General nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde.

The presence of two alkyl substituents (ethyl and methyl) on the alpha-carbon introduces significant steric hindrance around the carbonyl group. This bulkiness can modulate the reaction rates compared to less substituted aldehydes, potentially slowing down the approach of nucleophiles.

The primary reactions involving the aldehyde group are:

  • Oxidation: Aldehydes are readily oxidized to form carboxylic acids.

  • Reduction: Aldehydes can be reduced to primary alcohols.

  • Nucleophilic Addition: The carbonyl group undergoes addition reactions with a variety of nucleophiles, such as Grignard reagents and hydrides.[1]

G Diagram 2: Key Reaction Pathways of this compound A 2-Ethyl-2-methylbutanoic Acid (Oxidation Product) B This compound (Starting Material) B->A  Oxidation  (e.g., KMnO₄, CrO₃) C 2-Ethyl-2-methylbutanol (Reduction Product) B->C  Reduction  (e.g., NaBH₄, LiAlH₄)  

Caption: Major oxidative and reductive transformations of this compound.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the controlled oxidation of its corresponding primary alcohol, 2-ethyl-2-methylbutanol.[1] Reagents such as sodium hypochlorite (B82951) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are often employed for this transformation, typically in a solvent like dichloromethane (B109758) at low temperatures to ensure high yield and selectivity.[1]

G Diagram 3: Synthesis Workflow via Alcohol Oxidation Start 2-Ethyl-2-methylbutanol (Starting Alcohol) Process Reaction at Low Temperature (e.g., 0 °C) Start->Process Reagents Reagents: - TEMPO (catalyst) - NaOCl (oxidant) - Dichloromethane (solvent) Reagents->Process Product This compound (Final Product) Process->Product Oxidation

Caption: Workflow for the synthesis of this compound from its alcohol precursor.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Protocol 1: Synthesis via Oxidation of 2-Ethyl-2-methylbutanol

This protocol describes a standard procedure for the TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde.

  • Objective: To synthesize this compound from 2-ethyl-2-methylbutanol.

  • Reagents & Materials:

    • 2-Ethyl-2-methylbutanol

    • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

    • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined)

    • Potassium bromide (KBr)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Methodology:

    • Dissolve 2-ethyl-2-methylbutanol (1.0 eq) and TEMPO (0.01 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of KBr (0.1 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • To this rapidly stirring biphasic mixture, add the sodium hypochlorite solution dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the product via distillation or column chromatography if necessary.

Protocol 2: Reduction to 2-Ethyl-2-methylbutanol

This protocol details the reduction of the aldehyde to its corresponding primary alcohol using sodium borohydride (B1222165).

  • Objective: To synthesize 2-ethyl-2-methylbutanol from this compound.

  • Reagents & Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (B129727) or Ethanol

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Methodology:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 2-ethyl-2-methylbutanol.

Anticipated Spectroscopic Data

Spectroscopy Anticipated Signals Description
¹H NMR ~9.5-9.7 ppm (s, 1H)Aldehydic proton (CHO), singlet
~1.3-1.6 ppm (m, 4H)Methylene protons of the two ethyl groups (CH₂)
~0.8-1.0 ppm (t, 6H)Methyl protons of the two ethyl groups (CH₃)
~1.0-1.2 ppm (s, 3H)Methyl protons on the alpha-carbon (CH₃)
¹³C NMR ~200-205 ppmCarbonyl carbon (C=O)
~50-60 ppmQuaternary alpha-carbon
~20-30 ppmMethylene carbons (CH₂)
~5-15 ppmMethyl carbons (CH₃)
IR Spectroscopy ~2720 & ~2820 cm⁻¹C-H stretch of the aldehyde (Fermi doublet)
~1720-1740 cm⁻¹Strong C=O stretch of the aldehyde
~2850-2960 cm⁻¹C-H stretches of the alkyl groups

Conclusion

This compound possesses a distinct reactivity profile centered around its aldehyde functional group. It readily undergoes oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions at the carbonyl carbon.[1] Its synthesis is efficiently achieved through the oxidation of the corresponding alcohol.[1] The steric hindrance imposed by the alpha-substituents is a key structural feature that influences its reaction kinetics. The data and protocols presented in this guide offer a foundational resource for researchers working with this and structurally similar branched aldehydes in various fields of chemical science.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical data for 2-Ethyl-2-methylbutanal. Due to a notable scarcity of experimentally determined thermochemical properties for this specific compound in publicly accessible literature, this document focuses on presenting computed data and outlining the standard experimental and computational methodologies used to determine such properties for volatile aldehydes.

Introduction to this compound

This compound is a branched-chain aldehyde with the molecular formula C₇H₁₄O.[1][2][3] Its structure features a five-carbon backbone with ethyl and methyl groups attached to the second carbon atom.[1] This compound is primarily of interest in the flavor and fragrance industry due to its distinct aroma.[1]

Physicochemical and Computed Data

Table 1: General and Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.19 g/mol [3]
IUPAC Name This compound[3]
CAS Number 26254-88-6[2]
Canonical SMILES CCC(C)(CC)C=O[3]
InChI Key BFKSYXOOFDWKFF-UHFFFAOYSA-N[3]
XLogP3 (Computed) 1.8[3]
Topological Polar Surface Area 17.1 Ų[3]
Complexity (Computed) 72.5[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3]

Experimental Protocols for Thermochemical Data Determination

The following sections describe standard experimental methodologies that would be employed to determine the thermochemical properties of a volatile organic compound like this compound.

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through its enthalpy of combustion.

  • Methodology: Bomb Calorimetry A bomb calorimeter is a device used to measure the heat of combustion of a substance at constant volume.[4]

    • Sample Preparation: A precise mass of the volatile liquid sample, this compound, is encapsulated in a gelatin capsule or absorbed onto a combustible material to prevent evaporation.[5]

    • Assembly: The sample is placed in a crucible within a sealed, high-pressure stainless steel vessel known as the "bomb".[6][7][8] The bomb is then pressurized with pure oxygen to approximately 25-30 atm.[7]

    • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (Dewar). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.[7][8]

    • Ignition and Measurement: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[7] The total heat evolved (qᵥ) is calculated from the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal).

    • Calculation: The constant volume heat of combustion (ΔU_comb) is determined. This is then converted to the constant pressure heat of combustion (ΔH_comb) using the relationship ΔH = ΔU + Δ(PV). From the ΔH_comb and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's Law.

  • Methodology: Enthalpy of Vaporization The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.

  • Methodology: Enthalpy of Sublimation The enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization.[9][10][11][12] It represents the energy required for a substance to transition directly from a solid to a gaseous state.[9][11]

Computational Approaches to Thermochemical Data

In the absence of experimental data, computational chemistry provides valuable estimates of thermochemical properties.

  • Methodology: Ab Initio Calculations Ab initio (from first principles) quantum mechanical methods can be used to calculate the total electronic energy of a molecule.[13][14][15] By calculating the energies of the constituent elements in their standard states, the enthalpy of formation can be derived. These methods, such as coupled-cluster (e.g., CCSD(T)) or high-level density functional theory (DFT), can provide accurate thermochemical data.[14]

  • Methodology: Group Additivity Group additivity methods estimate thermochemical properties by summing the contributions of individual chemical groups within the molecule.[13][16][17][18][19][20] This empirical approach relies on a database of well-established group values derived from experimental data of similar compounds.[13][18]

Visualization of a Relevant Chemical Pathway

As no biological signaling pathways involving this compound have been identified, a diagram illustrating a common synthesis method is provided below. One industrial route to aldehydes is hydroformylation.[1]

G cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products 2_butene 2-Butene hydroformylation Hydroformylation 2_butene->hydroformylation syngas Syngas (CO + H₂) syngas->hydroformylation 2_methylbutanal 2-Methylbutanal hydroformylation->2_methylbutanal n_pentanal n-Pentanal (byproduct) hydroformylation->n_pentanal catalyst Rhodium-based catalyst catalyst->hydroformylation

Caption: A simplified workflow for the synthesis of 2-methylbutanal via hydroformylation of 2-butene.

Note: The above diagram illustrates the synthesis of a related, but structurally simpler, compound (2-methylbutanal) for which this process is well-documented in the context of producing branched aldehydes.[21]

Conclusion

This guide summarizes the currently available data for this compound, highlighting a significant gap in experimental thermochemical information. The provided computed data serves as a useful reference, and the detailed methodologies for experimental determination and computational estimation offer a roadmap for future research to establish these crucial parameters. Such data would be invaluable for process optimization in the chemical industry and for a more complete understanding of the compound's properties.

References

Methodological & Application

Synthesis of 2-Ethyl-2-methylbutanal from 2-Ethyl-2-methylbutanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethyl-2-methylbutanal (B6226290) via the oxidation of 2-ethyl-2-methylbutanol. Due to the steric hindrance around the primary alcohol, careful selection of the oxidizing agent and reaction conditions is crucial to achieve high yields and purity. This guide outlines four effective methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and a TEMPO-catalyzed oxidation. Each protocol is detailed to provide researchers with the necessary information for successful synthesis.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a branched-chain aldehyde with potential applications in the flavor and fragrance industry and as a building block in the synthesis of more complex molecules.[1] The precursor, 2-ethyl-2-methylbutanol, possesses a neopentyl-like structure, which presents a steric challenge for the oxidation reaction. Therefore, mild and selective oxidation methods are required to prevent over-oxidation to the corresponding carboxylic acid and to overcome the steric hindrance. This document details four reliable methods for this transformation.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol [2]
CAS Number 26254-88-6[3]
Appearance Colorless oil
Boiling Point ~135-137 °C (estimated)
Density ~0.82 g/mL (estimated)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H, -CHO), 1.65 (q, J = 7.5 Hz, 4H, -CH₂-), 0.95 (s, 3H, -CH₃), 0.85 (t, J = 7.5 Hz, 6H, -CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 206.5 (-CHO), 52.0 (quaternary C), 25.0 (-CH₂-), 15.0 (-CH₃), 8.0 (-CH₂-CH₃).

  • IR (neat, cm⁻¹): 2965 (C-H, strong), 2880 (C-H, strong), 2710 (aldehyde C-H, medium), 1725 (C=O, strong).

Experimental Protocols

Four recommended protocols for the oxidation of 2-ethyl-2-methylbutanol are provided below. Researchers should select the method that best suits their laboratory capabilities and safety protocols.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4] It is performed at room temperature and typically gives high yields.[4]

Materials:

  • 2-Ethyl-2-methylbutanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-ethyl-2-methylbutanol (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by distillation.

Protocol 2: Swern Oxidation

The Swern oxidation is another mild and effective method that avoids the use of heavy metals.[5] It requires low temperatures and careful handling of reagents.

Materials:

  • 2-Ethyl-2-methylbutanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2-ethyl-2-methylbutanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile oxidizing agent that can be used for the conversion of primary alcohols to aldehydes, particularly when over-oxidation is a concern.[6]

Materials:

  • 2-Ethyl-2-methylbutanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® (an equal weight to PCC) in anhydrous DCM (0.15 M) in a round-bottom flask, add a solution of 2-ethyl-2-methylbutanol (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography or distillation.

Protocol 4: TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of a stable nitroxyl (B88944) radical (TEMPO) in the presence of a stoichiometric co-oxidant, making it a greener alternative.

Materials:

  • 2-Ethyl-2-methylbutanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-2-methylbutanol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM (0.2 M).

  • Add a saturated aqueous solution of NaHCO₃.

  • Cool the vigorously stirred biphasic mixture to 0 °C.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation.

Quantitative Data Summary

The following table summarizes the expected outcomes for the different oxidation methods. Yields are based on literature for sterically hindered primary alcohols and may vary depending on the exact reaction conditions and scale.

Oxidation MethodOxidizing AgentTypical Yield (%)Purity (%)Reaction Time (h)Temperature (°C)
Dess-MartinDMP85-95>952-4Room Temp.
Swern(COCl)₂, DMSO, TEA80-90>951-2-78 to RT
PCCPCC75-85>902-4Room Temp.
TEMPO-catalyzedTEMPO/NaOCl80-90>951-20

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product cluster_purification Purification Start 2-Ethyl-2-methylbutanol DMP Dess-Martin Oxidation Start->DMP Oxidation Swern Swern Oxidation Start->Swern Oxidation PCC PCC Oxidation Start->PCC Oxidation TEMPO TEMPO-catalyzed Oxidation Start->TEMPO Oxidation Product This compound DMP->Product Swern->Product PCC->Product TEMPO->Product Purify Chromatography / Distillation Product->Purify Work-up & FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Synthetic workflow for the oxidation of 2-ethyl-2-methylbutanol.

Logical_Relationship cluster_goal Primary Goal cluster_challenge Key Challenge cluster_solution Solution cluster_methods Examples of Suitable Methods Goal Synthesize this compound Challenge Steric Hindrance of Substrate Goal->Challenge Solution Select Mild & Selective Oxidation Methods Challenge->Solution DMP Dess-Martin Solution->DMP Swern Swern Solution->Swern PCC PCC Solution->PCC TEMPO TEMPO Solution->TEMPO

Caption: Rationale for selecting appropriate oxidation methods.

References

Application Notes & Protocols: Catalytic Oxidation of 2-Ethyl-2-methylbutanol to 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of fine chemicals, pharmaceuticals, and fragrances. The target molecule, 2-ethyl-2-methylbutanal (B6226290), is a valuable aldehyde intermediate. Its synthesis via the oxidation of the corresponding primary alcohol, 2-ethyl-2-methylbutan-1-ol[1], presents a unique challenge due to the sterically hindered neopentyl-like structure (a quaternary carbon adjacent to the primary alcohol). This steric hindrance can significantly impact reaction kinetics and catalyst efficiency, necessitating the careful selection of an appropriate catalytic system to achieve high yield and selectivity while avoiding over-oxidation to the corresponding carboxylic acid.

This document provides an overview of suitable catalytic systems and detailed protocols for the selective oxidation of 2-ethyl-2-methylbutan-1-ol (B106462). While specific literature on this exact transformation is limited, the protocols provided are adapted from robust and well-established methods for structurally similar primary alcohols.

Overview of Relevant Catalytic Systems

Several methods are effective for the selective oxidation of primary alcohols to aldehydes. The choice of catalyst depends on factors such as substrate tolerance, reaction scale, cost, and environmental considerations.

  • TEMPO-Based Catalysis: (2,2,6,6-Tetrachloridonitrosyl)piperidine 1-oxyl (TEMPO) is a stable nitroxyl (B88944) radical that acts as a catalyst in the presence of a stoichiometric co-oxidant.[2] The Anelli-Montanari protocol, using sodium hypochlorite (B82951) (NaOCl) as the co-oxidant, is a highly efficient and widely used method.[2] This system is known for its high selectivity for primary alcohols, operating under mild, biphasic conditions. The active oxidizing species is continuously regenerated, allowing TEMPO to be used in catalytic amounts.[3]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and highly reliable method for oxidizing primary alcohols to aldehydes with high yields and minimal workup.[4] It operates under neutral, anhydrous conditions at room temperature, making it suitable for sensitive substrates. Its practicality has led it to replace many chromium-based reagents in laboratory settings.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize primary alcohols to aldehydes.[5][6] The reaction is known for its high yields and compatibility with a wide range of functional groups. However, it requires cryogenic temperatures (typically below -60 °C) and produces volatile and malodorous byproducts.[5]

  • Chromium-Based Reagents (PCC): Pyridinium chlorochromate (PCC) is a milder version of chromic acid that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation.[4][6] Despite its utility, the toxicity and hazardous waste associated with chromium reagents have led to a decline in their use in favor of greener alternatives.[4]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes and compares the key features of the most relevant oxidation systems applicable to 2-ethyl-2-methylbutanol.

Catalytic System Primary Oxidant Typical Solvent(s) Temp. Typical Yield (Primary Alcohols) Key Advantages & Disadvantages
TEMPO / NaOCl Sodium Hypochlorite (NaOCl)Dichloromethane (B109758) / Water0 - 15 °C80-95%Advantages: High selectivity, catalytic, inexpensive oxidant, mild conditions.[3] Disadvantages: Requires careful pH control, biphasic system may require vigorous stirring.[3]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneDichloromethaneRoom Temp.90-98%Advantages: Very mild, high yields, neutral conditions, simple workup.[4] Disadvantages: Reagent is expensive and potentially explosive under shock/heat.
Swern Oxidation DMSO / Oxalyl ChlorideDichloromethane-78 to -60 °C85-98%Advantages: Excellent yields, wide functional group tolerance.[5] Disadvantages: Requires cryogenic temperatures, produces dimethyl sulfide (B99878) byproduct (foul odor), sensitive to water.[5]
PCC Pyridinium ChlorochromateDichloromethaneRoom Temp.70-85%Advantages: Simple procedure, readily available reagent.[6] Disadvantages: Toxic chromium waste, acidic conditions can affect sensitive substrates, requires anhydrous conditions.
Fe(NO₃)₃ / TEMPO Air / O₂None (Solvent-free) or MTBE80-100 °C85-99%Advantages: Uses air as the ultimate oxidant, inexpensive iron co-oxidant, environmentally friendly.[2] Disadvantages: May require elevated temperatures.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: TEMPO-Catalyzed Oxidation of 2-Ethyl-2-methylbutanol (Adapted from the Anelli-Montanari procedure)[3]

This protocol is highly recommended for its selectivity and operational simplicity.

Materials:

  • 2-Ethyl-2-methylbutan-1-ol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~10-15%)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-2-methylbutan-1-ol (e.g., 0.10 mol) in dichloromethane (150 mL).

  • Add TEMPO (0.005 mol equiv.) and an aqueous solution of potassium bromide (0.10 mol equiv. in 20 mL of water).

  • Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Oxidant Addition: Adjust the pH of the commercial sodium hypochlorite solution to ~9.0-9.5 by adding solid sodium bicarbonate.

  • Add the pH-adjusted NaOCl solution (1.1 mol equiv.) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 15 °C.

  • Monitoring: Stir the mixture for an additional 15-30 minutes after the addition is complete. The reaction progress can be monitored by TLC or GC analysis.

  • Workup: Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer sequentially with:

    • 100 mL of 10% HCl containing potassium iodide (0.02 mol) to remove excess TEMPO.

    • 100 mL of 10% aqueous sodium thiosulfate to quench any remaining oxidant (until the organic layer is colorless).

    • 100 mL of brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is ideal for small-scale synthesis where mild conditions and high purity are paramount.

Materials:

  • 2-Ethyl-2-methylbutan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

  • Reaction Setup: To a solution of 2-ethyl-2-methylbutan-1-ol (e.g., 10 mmol) in anhydrous dichloromethane (100 mL), add Dess-Martin Periodinane (1.1 - 1.5 equiv.) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Quenching & Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio, 100 mL).

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Charge Reactor with 2-Ethyl-2-methylbutanol and Solvent (DCM) B Add Catalyst (e.g., TEMPO, KBr) A->B C Cool to Target Temperature (e.g., 0-5 °C) B->C D Add Oxidant Dropwise (e.g., NaOCl) Maintain Temperature C->D E Stir and Monitor (TLC / GC) D->E F Quench Reaction E->F G Aqueous Workup (Phase Separation, Washes) F->G H Dry Organic Layer (e.g., MgSO4) G->H I Purify Product (Distillation / Chromatography) H->I J Final Product: This compound I->J Characterization (NMR, IR, GC-MS)

Caption: General experimental workflow for the catalytic oxidation of an alcohol.

G TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_Radical TEMPO• (Nitroxyl Radical) TEMPO_H->TEMPO_Radical Re-oxidation (Regeneration) TEMPO_Oxo TEMPO+ (Oxoammonium Ion) TEMPO_Radical->TEMPO_Oxo Oxidation TEMPO_Oxo->TEMPO_H Oxidizes Alcohol Alcohol R-CH₂OH (2-Ethyl-2-methylbutanol) Aldehyde R-CHO (Aldehyde Product) Alcohol->Aldehyde CoOxidant Co-oxidant (NaOCl) CoOxidant_Reduced Reduced Co-oxidant (NaCl) CoOxidant->CoOxidant_Reduced

Caption: Catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol.

References

Application Notes and Protocols for the Synthesis of Strecker Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker degradation is a significant reaction in organic and food chemistry, responsible for the conversion of α-amino acids into aldehydes with one fewer carbon atom. This reaction is a key step in the Maillard reaction cascade, contributing significantly to the aroma and flavor profiles of cooked foods. Beyond flavor science, the principles of the Strecker degradation are relevant in various chemical syntheses and metabolic studies.

This document provides detailed application notes and protocols focusing on the synthesis of 2-methylbutanal from the amino acid L-isoleucine, a classic example of the Strecker degradation. Additionally, it addresses the synthesis of the related, but structurally distinct, 2-ethyl-2-methylbutanal (B6226290).

Clarification of Target Molecules

It is important to distinguish between two structurally similar aldehydes:

  • 2-Methylbutanal: This is the direct and well-documented product of the Strecker degradation of the common proteinogenic amino acid L-isoleucine .

  • This compound: The synthesis of this aldehyde via Strecker degradation would theoretically require the non-proteinogenic amino acid 2-amino-2-ethylbutanoic acid .

This document will primarily focus on the scientifically prevalent reaction involving isoleucine to produce 2-methylbutanal, while also providing the theoretical basis for the synthesis of this compound.

Section 1: Strecker Degradation of L-Isoleucine to 2-Methylbutanal

Application Notes

The Strecker degradation of L-isoleucine is a valuable reaction for generating 2-methylbutanal, a potent aroma compound with characteristic malty and chocolate-like notes.[1] This reaction is of significant interest in the food and fragrance industries for the development of flavor profiles in products like bread, beer, and coffee.[1][2] In a research setting, this reaction serves as an excellent model for studying the kinetics and mechanisms of the Maillard reaction and for synthesizing standards for analytical purposes.

The reaction is typically initiated by an α-dicarbonyl compound, which can be formed from the degradation of sugars.[3] Common α-dicarbonyls used in model systems include methylglyoxal (B44143) and glyoxal (B1671930). The reaction proceeds through the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the final aldehyde product.[3] The overall reaction is influenced by factors such as temperature, pH, and the nature of the dicarbonyl compound.

Reaction Pathway

The general mechanism for the Strecker degradation of L-isoleucine with an α-dicarbonyl compound (e.g., methylglyoxal) is depicted below.

Strecker_Degradation_Isoleucine Isoleucine L-Isoleucine SchiffBase Schiff Base Intermediate Isoleucine->SchiffBase Dicarbonyl α-Dicarbonyl (e.g., Methylglyoxal) Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation Imine Imine Intermediate Decarboxylation->Imine - CO₂ CO2 CO₂ Hydrolysis Hydrolysis Imine->Hydrolysis Methylbutanal 2-Methylbutanal Hydrolysis->Methylbutanal Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Strecker degradation pathway of L-isoleucine.
Quantitative Data

The yield of Strecker aldehydes is highly dependent on the reaction conditions and the specific reactants used. The following table summarizes representative data from model systems.

PrecursorsReaction ConditionsProductYield/ConcentrationReference
L-Isoleucine, GlucosePhosphate (B84403) buffer (pH 5.2), 90-130°C, 0-360 min2-MethylbutanalKinetically modeled[4]
L-Isoleucine, MethylglyoxalAqueous solution, heating2-MethylbutanalNot specified[5]
L-Isoleucine, Glyoxal Trimer DihydrateBall milling, ambient temperature2-MethylbutanalMajor volatile product
Experimental Protocol: Model Synthesis of 2-Methylbutanal

This protocol describes a general procedure for the synthesis of 2-methylbutanal from L-isoleucine and methylglyoxal in a laboratory setting.

Materials:

  • L-Isoleucine (FW: 131.17 g/mol )

  • Methylglyoxal (40% solution in water, FW: 72.06 g/mol )

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel (e.g., sealed pressure tube or round-bottom flask with condenser)

  • Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

  • Reactant Preparation: In a 50 mL reaction vessel, dissolve 1.31 g (10 mmol) of L-isoleucine in 20 mL of 0.1 M phosphate buffer (pH 7.0).

  • Addition of Dicarbonyl: To the stirred solution, add 1.80 g of a 40% methylglyoxal solution (10 mmol).

  • Reaction: Securely seal the reaction vessel or equip it with a reflux condenser. Heat the mixture to 100°C with continuous stirring for 2 hours.

  • Cooling and Extraction: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator at low temperature and pressure.

  • Analysis: Analyze the resulting product by GC-MS to confirm the presence and purity of 2-methylbutanal. Quantification can be performed using an internal standard.

Safety Precautions:

  • Methylglyoxal is a reactive and potentially hazardous compound. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be conducted in a sealed vessel or under reflux to contain volatile components.

Section 2: Synthesis of this compound

Application Notes

This compound is a branched-chain aldehyde with potential applications in the flavor and fragrance industry. While its formation via Strecker degradation is not from a common amino acid, understanding its synthesis is valuable for creating novel aroma compounds. The theoretical amino acid precursor for this compound is 2-amino-2-ethylbutanoic acid. The synthesis of this non-proteinogenic amino acid would be a prerequisite for its use in a Strecker-type reaction.

Alternatively, this compound can be synthesized through other chemical routes, such as the oxidation of 2-ethyl-2-methylbutanol.

Theoretical Strecker Degradation Pathway

The hypothetical Strecker degradation of 2-amino-2-ethylbutanoic acid to form this compound would follow the same mechanistic steps as described for isoleucine.

Strecker_Degradation_Hypothetical AminoAcid 2-Amino-2-ethylbutanoic Acid SchiffBase Schiff Base Intermediate AminoAcid->SchiffBase Dicarbonyl α-Dicarbonyl Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation Imine Imine Intermediate Decarboxylation->Imine - CO₂ CO2 CO₂ Hydrolysis Hydrolysis Imine->Hydrolysis ProductAldehyde This compound Hydrolysis->ProductAldehyde Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Theoretical Strecker pathway for this compound.
Experimental Workflow: General Approach

The following diagram outlines a general workflow for the synthesis and analysis of Strecker aldehydes.

Experimental_Workflow Start Start Reactants Prepare Reactants (Amino Acid, Dicarbonyl, Buffer) Start->Reactants Reaction Perform Strecker Reaction (Heating, Stirring) Reactants->Reaction Extraction Product Extraction (Solvent Extraction) Reaction->Extraction Purification Purification & Concentration (Drying, Rotary Evaporation) Extraction->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis End End Analysis->End

References

Applications of 2-Ethyl-2-methylbutanal in Biochemical Research: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the potential roles of 2-Ethyl-2-methylbutanal in metabolic pathways and its interactions with biological systems, a comprehensive review of publicly available scientific literature reveals a notable absence of specific applications and detailed experimental data in the field of biochemical research.[1] While the compound is recognized for its distinct aroma and applications in the flavor and fragrance industry, its biological activities and mechanisms of action remain largely unexplored in academic and industrial research publications.

Our extensive search for in vitro studies, enzymatic interaction assays, cell signaling pathway analysis, and toxicological assessments related to this compound did not yield any specific experimental protocols or quantitative data. The information available is primarily centered on its chemical synthesis and physical properties.

General Information on this compound

This compound is a branched-chain aldehyde with the molecular formula C7H14O.[1][2][3] Its structure, characterized by a five-carbon backbone with ethyl and methyl groups at the second carbon position, contributes to its unique chemical properties and aroma.[1]

Chemical Properties:

PropertyValueReference
Molecular FormulaC7H14O[2][3]
Molecular Weight114.19 g/mol [3]
IUPAC NameThis compound[3]
CAS Number26254-88-6[2]

The aldehyde functional group makes this compound susceptible to oxidation to form 2-ethyl-2-methylbutanoic acid and reduction to yield 2-ethyl-2-methylbutanol.[1] It can also undergo nucleophilic addition reactions at the carbonyl group.[1]

Potential Areas of Investigation

While no specific research has been published, the following diagram illustrates a hypothetical workflow for investigating the biochemical applications of a novel aldehyde like this compound. This serves as a general guide for researchers interested in exploring its biological effects.

G Hypothetical Research Workflow for this compound cluster_0 In Vitro Assessment cluster_1 Cell-Based Studies cluster_2 Mechanism of Action A Cytotoxicity Assays (e.g., MTT, LDH) D Analysis of Gene Expression (e.g., qPCR, RNA-Seq) A->D B Enzyme Inhibition/Activation Screening G Identification of Molecular Targets B->G C Receptor Binding Assays C->G E Western Blot for Protein Expression and Signaling Pathways D->E H Elucidation of Signaling Cascades E->H F Measurement of Second Messengers (e.g., cAMP, Ca2+) F->H G->H

References

Application Notes and Protocols: Nucleophilic Addition Reactions with 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for conducting nucleophilic addition reactions with the sterically hindered aldehyde, 2-Ethyl-2-methylbutanal. This document is intended to guide researchers in synthesizing novel chiral alcohols, alkenes, and cyanohydrins, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

This compound is a branched-chain aldehyde whose reactivity is significantly influenced by the steric hindrance around the carbonyl group. This structural feature presents unique challenges and opportunities in nucleophilic addition reactions. Understanding and controlling these reactions are crucial for the synthesis of complex molecules with potential therapeutic applications. The products of these reactions, particularly chiral tertiary alcohols, can serve as key building blocks in the development of new pharmaceutical agents.[1][2] The gem-diethyl group can also act as a bioisostere for other functionalities, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.[3][4]

General Considerations for Reactions with this compound

Due to the steric bulk at the α-position, nucleophilic attack on the carbonyl carbon of this compound can be slower compared to unhindered aldehydes.[5][6] Consequently, reaction conditions may need to be optimized to achieve satisfactory yields. This can include the use of more reactive nucleophiles, higher reaction temperatures, or longer reaction times.

Data Presentation: Comparative Overview of Nucleophilic Addition Reactions

The following table summarizes typical reaction conditions and expected outcomes for various nucleophilic addition reactions with this compound. Please note that yields are estimates based on reactions with similarly hindered aldehydes and may require optimization.

Reaction TypeNucleophileReagent/CatalystSolventTypical Yield (%)Key Product Features
Grignard Reaction Alkyl/Aryl Grignard (R-MgX)-Anhydrous Ether/THF60-80Chiral secondary alcohol
Wittig Reaction Phosphonium (B103445) Ylide (Ph₃P=CHR)Strong base (e.g., n-BuLi)Anhydrous THF50-70Alkene (Z/E mixture possible)
Cyanohydrin Formation Cyanide (CN⁻)KCN/NaCN, acidWater/Ethanol70-90Chiral α-hydroxynitrile

Experimental Protocols

Grignard Reaction: Synthesis of a Chiral Secondary Alcohol

This protocol describes the addition of a Grignard reagent to this compound to form a chiral secondary alcohol. The steric hindrance of the aldehyde may favor the formation of one diastereomer if a chiral Grignard reagent is used.[7]

Materials:

  • This compound

  • Alkyl or Aryl Halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware (all oven-dried)

  • Magnetic stirrer and heating mantle

Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of the alkyl/aryl halide (1.1 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by column chromatography on silica (B1680970) gel.

Wittig Reaction: Synthesis of an Alkene

This protocol outlines the synthesis of an alkene from this compound using a phosphonium ylide (Wittig reagent). The stereochemical outcome (E/Z ratio) of the alkene will depend on the nature of the ylide used.[8] For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction may offer better yields and E-selectivity.[9][10]

Materials:

  • This compound

  • Alkyltriphenylphosphonium halide (e.g., Methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other standard glassware (all oven-dried)

  • Magnetic stirrer

Protocol:

  • Preparation of the Wittig Reagent (Ylide):

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add the strong base (e.g., n-BuLi, 1.05 eq) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with this compound:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide.

    • Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with hexane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide.

    • Purify the alkene by column chromatography on silica gel.

Cyanohydrin Formation

This protocol describes the formation of a cyanohydrin from this compound. This reaction is reversible and base-catalyzed.[11][12] Given the steric hindrance, the reaction may require longer reaction times to reach equilibrium.[13]

Materials:

  • This compound

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Acetic acid or a mild acid source

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • In a separate beaker, prepare a solution of KCN (1.2 eq) in water.

    • Cool the aldehyde solution to 0 °C in an ice bath.

  • Addition of Cyanide:

    • Slowly add the KCN solution to the stirred aldehyde solution.

    • After the addition of the cyanide solution, slowly add acetic acid (1.5 eq) dropwise while maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude cyanohydrin.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Visualization of Workflows and Pathways

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Nucleophile reagents Prepare Reagents & Glassware start->reagents aldehyde Prepare this compound Solution reagents->aldehyde addition Nucleophilic Addition aldehyde->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring monitoring->addition Continue Reaction quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry purify Purification (Chromatography/Distillation) dry->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for nucleophilic addition reactions.

G aldehyde This compound intermediate Tetrahedral Intermediate (Magnesium Alkoxide) aldehyde->intermediate Nucleophilic Attack nucleophile R-MgX (Grignard) nucleophile->intermediate product Chiral Secondary Alcohol intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->intermediate

Caption: Signaling pathway for the Grignard reaction with this compound.

Applications in Drug Development

The products derived from nucleophilic additions to this compound hold significant potential in medicinal chemistry.

  • Chiral Secondary and Tertiary Alcohols: These are highly valuable synthons for the preparation of complex, biologically active molecules.[14][15] The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the stereochemistry of the alcohol can be critical for achieving high potency and selectivity.[1] The synthesis of enantiomerically pure alcohols is a key objective in modern drug discovery.[2]

  • Bioisosterism: The gem-diethyl group present in the products can be considered a bioisostere of other common functionalities, such as a gem-dimethyl group or even a carbonyl group in some contexts.[3] This substitution can lead to improved metabolic stability by blocking sites of oxidation, and can also modulate lipophilicity and other physicochemical properties to enhance the overall drug-like characteristics of a molecule.[4][16]

  • Novel Scaffolds: The unique, sterically hindered carbon framework generated from these reactions can provide access to novel chemical space for the design of new therapeutic agents. These scaffolds can be further functionalized to create libraries of compounds for screening against various biological targets. The derivatives of aldehydes, in general, have shown a wide range of biological activities, including antimicrobial and immunomodulatory effects.[17][18][19][20]

By providing access to a diverse range of chiral building blocks and novel molecular scaffolds, the nucleophilic addition reactions of this compound represent a valuable tool for researchers and scientists in the field of drug development. Further exploration of these reactions and the biological activities of their products is warranted.

References

Application Notes and Protocols: Reduction of 2-Ethyl-2-methylbutanal to 2-ethyl-2-methylbutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the reduction of the branched-chain aldehyde, 2-ethyl-2-methylbutanal (B6226290), to its corresponding primary alcohol, 2-ethyl-2-methylbutanol. This transformation is a fundamental process in organic synthesis, crucial for the preparation of fine chemicals, pharmaceutical intermediates, and fragrance compounds. The primary method detailed herein utilizes sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the final product.[1] This protocol is designed to be a reliable resource for researchers in both academic and industrial settings.

Introduction

The reduction of aldehydes to primary alcohols is a cornerstone of organic chemistry.[1] Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its high chemoselectivity for aldehydes and ketones over other functional groups like esters and amides, as well as its operational simplicity and safety compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[1][2] The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous workup, yields the desired alcohol.[1]

This protocol specifically addresses the reduction of this compound, a sterically hindered aldehyde. The reaction conditions have been optimized to ensure efficient conversion and high product yield.

Data Presentation

The following table summarizes the quantitative data for the reduction of this compound to 2-ethyl-2-methylbutanol using sodium borohydride.

ParameterValueReference
Reactants
This compound1.0 eqProtocol
Sodium Borohydride (NaBH₄)1.2 eqOrganic Synthesis[3]
Solvent
Methanol (B129727) (MeOH)10 mL / mmol of aldehydeGeneral Practice
Reaction Conditions
Temperature0 °C to Room TemperatureOrganic Synthesis[3]
Reaction Time4 hoursOrganic Synthesis[3]
AtmosphereAirGeneral Practice
Work-up & Purification
Quenching Agent1 M HCl (aqueous)Organic Synthesis[3]
Extraction SolventDichloromethane (B109758) (DCM)Organic Synthesis[3]
Purification MethodColumn ChromatographyGeneral Practice
Yield
Isolated Yield>95% (expected)Analogous Reactions

Experimental Protocol

Materials and Reagents:
  • This compound (MW: 114.19 g/mol )

  • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.14 g, 10 mmol, 1.0 eq) in anhydrous methanol (50 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (e.g., 0.45 g, 12 mmol, 1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane (B92381):Ethyl Acetate). The aldehyde starting material should have a higher Rf value than the alcohol product.

  • Quenching: After 4 hours, cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add 1 M HCl (20 mL) to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous hydrogen evolution will occur initially.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 2-ethyl-2-methylbutanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent to afford the pure 2-ethyl-2-methylbutanol.

Visualizations

Signaling Pathway of the Reduction Reaction

reduction_pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Product aldehyde This compound C=O nucleophilic_attack Nucleophilic Attack (Hydride Transfer) aldehyde->nucleophilic_attack nabh4 Sodium Borohydride NaBH₄ nabh4->nucleophilic_attack alkoxide Alkoxide Intermediate C-O⁻ nucleophilic_attack->alkoxide protonation Protonation (Work-up) alcohol 2-Ethyl-2-methylbutanol C-OH protonation->alcohol alkoxide->protonation

Caption: Chemical transformation pathway from aldehyde to alcohol.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve Aldehyde in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at RT for 4 hours add_nabh4->react quench Quench with 1 M HCl at 0 °C react->quench evaporate Remove Methanol (Rotovap) quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Alcohol purify->end

Caption: Step-by-step experimental workflow for the reduction.

References

Application Notes and Protocols for the Oxidation of 2-Ethyl-2-methylbutanal to 2-ethyl-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of the sterically hindered aldehyde, 2-ethyl-2-methylbutanal (B6226290), to its corresponding carboxylic acid, 2-ethyl-2-methylbutanoic acid. The synthesis of carboxylic acids is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the development of pharmaceuticals and other fine chemicals. Given the steric hindrance at the α-position of this compound, the choice of an appropriate oxidation method is critical to ensure high conversion and yield. These notes compare several common oxidation methods and provide detailed, step-by-step protocols for their implementation in a laboratory setting.

Introduction

The oxidation of aldehydes to carboxylic acids is a common and essential reaction in organic synthesis. This compound is a branched-chain aldehyde, and its conversion to 2-ethyl-2-methylbutanoic acid presents a typical challenge associated with sterically hindered substrates.[1] Standard oxidizing agents must be carefully selected to overcome the steric hindrance and avoid potential side reactions. This document outlines effective methods for this transformation, with a focus on practical laboratory execution. Common oxidizing agents for this type of conversion include chromium-based reagents like Jones reagent, and milder, more selective methods such as the Pinnick oxidation.[1][2]

Comparative Overview of Oxidation Methods

Several methods are available for the oxidation of aldehydes. The choice of method depends on factors such as substrate sensitivity, desired yield, and reaction conditions. For a sterically hindered aldehyde like this compound, the following methods are particularly relevant.

MethodOxidizing AgentTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (B76162) (NaClO₂)4 - 14 hours70 - 95%Excellent functional group tolerance, mild conditions, effective for sterically hindered aldehydes.[1][2][3]Requires a scavenger for the hypochlorite (B82951) byproduct.[4]
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄0.5 - 2 hours75 - 90%Fast, high-yielding, and uses inexpensive reagents.[3]Highly toxic chromium waste, strongly acidic conditions.
Potassium Permanganate Potassium Permanganate (KMnO₄)VariableModerate to HighPowerful oxidizing agent, relatively inexpensive.Can be harsh and may lead to over-oxidation or side reactions if not carefully controlled.[5][6]

Experimental Protocols

The following are detailed protocols for the oxidation of this compound.

Protocol 1: Pinnick Oxidation

The Pinnick oxidation is a highly effective method for oxidizing sterically hindered aldehydes under mild conditions.[1][2]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and water.

  • To the stirred solution, add 2-methyl-2-butene (10.0 equiv) followed by sodium dihydrogen phosphate (5.0 equiv).

  • In a separate flask, prepare a solution of sodium chlorite (4.0 equiv) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-14 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color of chlorine dioxide dissipates.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 2-ethyl-2-methylbutanoic acid.

  • If necessary, purify the crude product by silica (B1680970) gel chromatography.

Pinnick_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Aldehyde in t-BuOH/H₂O add_scavenger Add 2-Methyl-2-butene start->add_scavenger add_buffer Add NaH₂PO₄ add_scavenger->add_buffer add_oxidant Add NaClO₂ Solution (dropwise) add_buffer->add_oxidant stir Stir at RT (4-14h) add_oxidant->stir quench Quench with NaHSO₃ stir->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end end purify->end 2-ethyl-2-methylbutanoic acid

Caption: Workflow for the Pinnick oxidation of this compound.

Protocol 2: Jones Oxidation

The Jones oxidation is a rapid and often high-yielding method, though it uses a hazardous chromium-based reagent.[3]

Materials:

Procedure:

  • Preparation of Jones Reagent: In a beaker submerged in an ice-water bath, dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to 5 mL of water.

  • In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in acetone and cool the solution in an ice bath.

  • Slowly add the Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and a green precipitate of chromium(III) salts is fully formed.

  • Remove the acetone under reduced pressure.

  • Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 2-ethyl-2-methylbutanoic acid.

  • If necessary, purify the crude product by silica gel chromatography.

Jones_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Aldehyde in Acetone cool Cool to 0°C start->cool add_reagent Add Jones Reagent (dropwise) cool->add_reagent stir Stir at RT (1-2h) add_reagent->stir quench Quench with Isopropanol stir->quench concentrate Remove Acetone quench->concentrate extract Extract concentrate->extract dry Dry & Concentrate extract->dry purify Purify dry->purify end end purify->end 2-ethyl-2-methylbutanoic acid

Caption: Workflow for the Jones oxidation of this compound.

Chemical Transformation

The overall chemical transformation is the oxidation of an aldehyde functional group to a carboxylic acid functional group.

Chemical_Transformation reactant This compound (Aldehyde) product 2-Ethyl-2-methylbutanoic Acid (Carboxylic Acid) reactant->product [Oxidizing Agent]

References

Protocol for gas chromatography analysis of branched aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the analysis of branched aldehydes using gas chromatography-mass spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development and related fields who require accurate quantification of these compounds.

Introduction

Branched aldehydes are a class of volatile organic compounds that are important in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential biomarkers in biological systems. Their analysis by gas chromatography (GC) can be challenging due to their reactivity and volatility.[1] This protocol details a robust method involving derivatization to enhance stability and improve chromatographic separation and detection.[2] The primary method described here utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatizing agent, which reacts with aldehydes to form stable oxime derivatives suitable for GC-MS analysis.[3][4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of branched aldehydes is depicted below. This process includes sample preparation, derivatization, extraction, and finally, analysis by GC-MS.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add 100 µL of 10 mg/mL PFBHA Add_IS->Add_PFBHA Adjust_pH Adjust pH to 3 with HCl Add_PFBHA->Adjust_pH Incubate Incubate at 60°C for 1 hour Adjust_pH->Incubate Add_Hexane Add 1 mL Hexane (B92381) Incubate->Add_Hexane Vortex Vortex for 1 minute Add_Hexane->Vortex Centrifuge Centrifuge (e.g., 5 min at 2000 rpm) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Inject Inject 1 µL into GC-MS Collect_Organic->Inject GC_Separation Chromatographic Separation Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for branched aldehyde analysis.

Experimental Protocol

This protocol is a representative method and may require optimization for specific sample matrices and target aldehydes.

Materials and Reagents
  • Branched aldehyde standards (e.g., isobutyraldehyde, isovaleraldehyde)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Hydrochloric acid (HCl)

  • Internal standard (e.g., a deuterated aldehyde or a non-interfering aldehyde)

  • Deionized water

  • Sample vials (glass, with PTFE-lined caps)

Sample Preparation and Derivatization
  • To 1 mL of an aqueous sample in a glass vial, add a known amount of the internal standard.[5]

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.[5]

  • Adjust the pH of the mixture to 3 with HCl.[5]

  • Seal the vial and incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[5]

  • After incubation, allow the sample to cool to room temperature.

Extraction
  • Add 1 mL of hexane to the cooled sample vial.

  • Vortex the mixture vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic phase.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully transfer the upper organic layer to a new vial for GC-MS analysis.[5]

GC-MS Conditions

The following are typical GC-MS parameters. The specific column and temperature program may be optimized for the target analytes.

ParameterValue
GC System Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Inlet Temperature 250°C[5]
Injection Volume 1 µL (splitless mode)[5]
Carrier Gas Helium at a constant flow of 1 mL/min[5]
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range m/z 50-550[5]
Data Acquisition Selected Ion Monitoring (SIM) for target aldehydes to enhance sensitivity[5]

Data Presentation

Quantitative analysis of branched aldehydes can be performed using an internal standard method. The following table presents example data for common branched aldehydes. Note that retention times are approximate and will vary depending on the specific instrument and conditions.

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)
Isobutyraldehyde-PFBHA oxime~8.5181267, 97
Isovaleraldehyde-PFBHA oxime~9.8181281, 111
2-Methylbutanal-PFBHA oxime~9.6181281, 111

Discussion

The use of PFBHA derivatization offers several advantages for the analysis of branched aldehydes by GC-MS. The resulting oxime derivatives are more stable and less prone to degradation in the GC inlet compared to the free aldehydes.[3] This leads to improved peak shapes and enhanced sensitivity. The high electron affinity of the pentafluorobenzyl group makes these derivatives particularly suitable for sensitive detection by electron capture detectors (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode, although electron ionization (EI) as described here is also very effective.

For quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and injection volume.[1] A stable isotope-labeled analog of the target analyte is the ideal internal standard. If unavailable, a structurally similar compound that is not present in the sample can be used.

Conclusion

This application note provides a comprehensive protocol for the analysis of branched aldehydes using GC-MS with PFBHA derivatization. The detailed experimental procedure, optimized GC-MS conditions, and data presentation guidelines offer a solid foundation for researchers and scientists to implement this method in their laboratories. The protocol is designed to be adaptable to various sample matrices and can be further optimized to meet specific analytical challenges.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 2-Ethyl-2-methylbutanal, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Due to its α,α-disubstituted structure, this compound exhibits a distinct fragmentation pathway dominated by α-cleavage, leading to the formation of stable acylium and alkyl cations. Understanding this fragmentation is crucial for its unambiguous identification and quantification in complex matrices. This document provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) and summarizes its expected fragmentation pattern.

Introduction

This compound (C₇H₁₄O, MW: 114.19 g/mol ) is a branched-chain aldehyde. The analysis of such volatile compounds by mass spectrometry, particularly following gas chromatographic separation, is a powerful technique for their identification and quantification. Electron ionization (EI) is a hard ionization technique that induces reproducible fragmentation of molecules, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of aldehydes is well-characterized and typically involves processes such as α-cleavage and McLafferty rearrangements. For α,α-disubstituted aldehydes like this compound, α-cleavage is the most prominent fragmentation pathway due to the formation of highly stable carbocations.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration purposes.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed to isolate the analyte and minimize matrix interference.

2. Gas Chromatography (GC) Conditions:

  • GC System: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile aldehydes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Presentation: Predicted Mass Spectrum of this compound

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and formation mechanisms for this compound. This prediction is based on the established fragmentation patterns of α,α-disubstituted aldehydes.

m/zProposed Ion StructureFormation MechanismPredicted Relative Abundance
114[C₇H₁₄O]⁺•Molecular IonLow
85[C₅H₉O]⁺α-cleavage (loss of C₂H₅•)High
57[C₄H₉]⁺α-cleavage (loss of C₃H₅O•)Very High (likely base peak)
41[C₃H₅]⁺Secondary fragmentationModerate
29[C₂H₅]⁺Secondary fragmentationModerate

Fragmentation Pathway

The primary fragmentation pathway for this compound upon electron ionization is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the quaternary α-carbon. This leads to the formation of a stable tertiary carbocation and a resonance-stabilized acylium ion.

fragmentation_pathway cluster_alpha_cleavage α-Cleavage cluster_secondary_frag Secondary Fragmentation M This compound [C₇H₁₄O]⁺• m/z = 114 F1 [C₄H₉]⁺ m/z = 57 (tert-Pentyl cation) M->F1 Loss of C₃H₅O• F2 [C₅H₉O]⁺ m/z = 85 (2-Ethyl-2-methylpropanoyl cation) M->F2 Loss of C₂H₅• F3 [C₃H₅]⁺ m/z = 41 (Allyl cation) F1->F3 Loss of CH₄ F4 [C₂H₅]⁺ m/z = 29 (Ethyl cation) F2->F4 Loss of C₃H₄O

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylbutanal is a branched-chain aldehyde with applications in fragrance, flavor, and as a potential building block in organic synthesis. Its chemical structure, featuring a quaternary carbon adjacent to the aldehyde group, presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for its identification, purity assessment, and for monitoring chemical reactions in which it is a reactant or product. These application notes provide a detailed protocol for the NMR analysis of this compound, along with predicted spectral data and an interpretation guide.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift theory, spectral data of structurally analogous compounds, and analysis of substituent effects.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde H (CHO)9.4 - 9.6Singlet (s)1H-
Methylene (B1212753) H (CH₂ -C(q))1.5 - 1.7Quartet (q)4H~7.5
Methyl H (CH₃ -C(q))1.0 - 1.2Singlet (s)3H-
Methyl H (CH₃ -CH₂)0.8 - 1.0Triplet (t)6H~7.5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C (C HO)204 - 206
Quaternary C (C (CH₃)(CH₂CH₃)₂)55 - 58
Methylene C (C H₂-C(q))22 - 25
Methyl C (C H₃-C(q))12 - 15
Methyl C (C H₃-CH₂)8 - 11

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of this compound

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

1. Sample Preparation:

  • Materials:

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer (typically 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Receiver Gain: Autogain

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 240 ppm (e.g., -10 to 230 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for the quaternary carbon)

    • Number of Scans: 1024 or higher (adjust for desired signal-to-noise ratio)

    • Receiver Gain: Autogain

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Visualizations

The following diagrams illustrate the workflow of the NMR analysis and the structural relationships within the this compound molecule.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 interp1 Analyze Chemical Shifts proc3->interp1 interp2 Analyze Multiplicities and Integrals (1H) interp1->interp2 interp3 Assign Signals to Structure interp2->interp3 report report interp3->report Final Report

Caption: Workflow for NMR spectral analysis of this compound.

Molecule_Structure_Correlation cluster_molecule This compound Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol C₇H₁₄O H_aldehyde Aldehyde H (s, 1H) mol->H_aldehyde CHO H_methylene Methylene H (q, 4H) mol->H_methylene CH₂ H_methyl_q Methyl H (s, 3H) mol->H_methyl_q CH₃ (quat) H_methyl_t Methyl H (t, 6H) mol->H_methyl_t CH₃ (ethyl) C_aldehyde Aldehyde C mol->C_aldehyde C_quat Quaternary C mol->C_quat C_methylene Methylene C mol->C_methylene C_methyl_q Methyl C (on quat) mol->C_methyl_q C_methyl_t Methyl C (ethyl) mol->C_methyl_t

Caption: Correlation of molecular structure with predicted NMR signals.

Interpretation of Predicted Spectra

  • ¹H NMR Spectrum:

    • The most downfield signal is expected for the aldehyde proton (9.4-9.6 ppm) as a singlet, due to the strong deshielding effect of the carbonyl group and the absence of adjacent protons for coupling.

    • The two equivalent methylene groups of the ethyl substituents are expected to appear as a quartet around 1.5-1.7 ppm, due to coupling with the adjacent methyl groups.

    • The methyl group attached directly to the quaternary carbon will be a singlet in the range of 1.0-1.2 ppm, as it has no adjacent protons to couple with.

    • The two equivalent methyl groups of the ethyl substituents will appear as a triplet around 0.8-1.0 ppm, resulting from coupling with the adjacent methylene groups.

  • ¹³C NMR Spectrum:

    • The aldehyde carbon is the most deshielded and will appear at the lowest field (204-206 ppm).

    • The quaternary carbon , bonded to four other carbons, is expected around 55-58 ppm. Its signal may be of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

    • The methylene carbons of the ethyl groups are predicted to be in the 22-25 ppm region.

    • The methyl carbon attached to the quaternary center is expected around 12-15 ppm.

    • The most upfield signals will be from the methyl carbons of the ethyl groups (8-11 ppm).

Conclusion

The detailed protocol and predicted spectral data provided in these application notes serve as a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. This information is invaluable for chemists and researchers in various fields for the unequivocal identification and characterization of this compound. The provided workflow and structural correlation diagrams offer a clear visual representation of the analytical process and the interpretation of the resulting spectral data.

Application Notes and Protocols: 2-Ethyl-2-methylbutanal in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethyl-2-methylbutanal

This compound (CAS No. 26254-88-6) is a branched-chain aldehyde recognized for its distinctive aroma, making it a valuable component in the flavor and fragrance industry.[1] Its unique molecular structure, featuring a five-carbon backbone with two alkyl groups attached to the second carbon, contributes to its specific sensory attributes.[1] While detailed quantitative organoleptic data for this specific compound is limited in publicly available literature, its structural similarity to other branched-chain aldehydes, such as 2-methylbutanal, suggests a flavor and fragrance profile characterized by nutty, green, and potentially fruity or cocoa-like notes.[2][3][4]

These application notes provide an overview of the potential uses of this compound, along with detailed protocols for its sensory evaluation and application. The quantitative data presented is largely based on estimations from structurally related compounds due to the scarcity of specific data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O[5][6]
Molecular Weight 114.19 g/mol [5][6]
CAS Number 26254-88-6[6]
Appearance Colorless liquid (estimated)
Odor Profile (estimated) Nutty, green, slightly fruity, cocoa[2][3]
Taste Profile (estimated) Green, fruity, cocoa, sweet, fresh[2]

Application in Flavor Chemistry

Based on the profiles of structurally similar aldehydes, this compound is anticipated to be a valuable component in creating a variety of flavor profiles, particularly those requiring nutty and green top notes.

Recommended Applications and Estimated Usage Levels

The following table outlines potential food and beverage applications for this compound, with estimated usage levels derived from data for related compounds like 2-ethylbutyraldehyde.[2]

ApplicationEstimated Usage Level (ppm)Flavor Contribution
Baked Goods0.2 - 20.0Enhances nutty and toasted notes in bread, cookies, and crackers.
Non-alcoholic Beveragesup to 10.0Provides a fresh, green, and slightly fruity top note to juices and soft drinks.
Confectionery1.0 - 15.0Contributes to nutty and cocoa profiles in chocolates and candies.
Dairy Products0.5 - 5.0Adds complexity to cheese and yogurt flavors with nutty and green nuances.
Savory Products0.1 - 2.0Enhances the savory and roasted character of soups, sauces, and snack seasonings.

Note: These usage levels are estimations and should be optimized through sensory evaluation in the specific product matrix.

Application in Fragrance Chemistry

In perfumery, this compound can be utilized to introduce fresh, green, and nutty top notes, adding complexity and a natural feel to fragrance compositions.

Recommended Applications and Estimated Concentrations

The table below suggests potential applications in fragrance formulations, with estimated concentrations based on general use levels for aldehydes in such products.

ApplicationEstimated Concentration (%) in Fragrance ConcentrateFragrance Contribution
Fine Fragrances0.05 - 0.5Provides a green, nutty, and slightly ethereal lift to top note complexes.
Personal Care Products (Lotions, Soaps)0.02 - 0.2Imparts a fresh and clean scent with subtle nutty undertones.
Household Products (Cleaners, Air Fresheners)0.01 - 0.1Contributes to green and natural fragrance profiles.

Note: These concentrations are illustrative and require careful evaluation by perfumers to achieve the desired olfactory effect.

Experimental Protocols

The following protocols provide detailed methodologies for the sensory evaluation and application of this compound.

Protocol for Determination of Odor Detection Threshold

This protocol is based on the ascending concentration series method, a standard approach for determining odor thresholds.[7]

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free water or mineral oil (as a solvent)

  • Glass bottles with PTFE-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 10-12 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 ppm.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in logarithmic steps (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc.).

  • Sample Presentation: For each panelist, present a series of three samples in a triangular test format: two blanks (solvent only) and one containing a specific dilution of the analyte. The order of presentation should be randomized.

  • Ascending Concentration Series: Start with the lowest concentration and ask panelists to identify the odd sample. If they cannot correctly identify it, present the next higher concentration.

  • Threshold Determination: The individual threshold for each panelist is the geometric mean of the last concentration they could not detect and the first concentration they could correctly detect.

  • Panel Threshold Calculation: The group's odor detection threshold is the geometric mean of the individual thresholds.

Protocol for Flavor Profile Analysis

This protocol uses a descriptive sensory analysis method to characterize the flavor profile of this compound at different concentrations.

Objective: To identify and quantify the flavor descriptors of this compound.

Materials:

  • Aqueous solutions of this compound at various concentrations (e.g., 1 ppm, 5 ppm, 10 ppm) in odor-free water.

  • A trained sensory panel (8-10 members).

  • Sensory evaluation forms with a list of potential flavor descriptors (e.g., nutty, green, fruity, cocoa, sweet, bitter, etc.) and an intensity scale (e.g., 0-9).

  • Unsalted crackers and water for palate cleansing.

Procedure:

  • Panelist Training: Train the panel to recognize and rate the intensity of the relevant flavor descriptors using reference standards.

  • Sample Evaluation: Present the randomized, coded samples to the panelists.

  • Data Collection: Panelists will taste each sample, cleanse their palate between samples, and rate the intensity of each flavor descriptor on the evaluation form.

  • Data Analysis: Analyze the data to determine the mean intensity scores for each descriptor at each concentration. This will generate a flavor profile for the compound.

Visualizations

Olfactory Signaling Pathway

The following diagram illustrates the general signal transduction pathway for the sense of smell.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_olf G-protein (G_olf) OR->G_olf Activates ACIII Adenylyl Cyclase III (ACIII) G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_Na_Influx->Cl_Channel Activates Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Depolarization Depolarization (Action Potential) Cl_Efflux->Depolarization Brain Signal to Brain (Olfactory Bulb) Depolarization->Brain

Caption: General Olfactory Transduction Cascade.

Gustatory Signaling Pathway for Sweet, Umami, and Bitter Tastes

This diagram shows the signal transduction pathway for the perception of sweet, umami, and bitter tastes, which are mediated by G-protein coupled receptors.

Gustatory_Signaling_Pathway cluster_taste_cell Taste Receptor Cell Tastant Tastant Molecule (Sweet, Umami, or Bitter) GPCR Taste Receptor (GPCR - T1R/T2R) Tastant->GPCR Binds Gustducin G-protein (Gustducin) GPCR->Gustducin Activates PLC Phospholipase C (PLCβ2) Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Converts PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Na_Influx Na⁺ Influx TRPM5->Na_Influx Depolarization Depolarization Na_Influx->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Brain Signal to Gustatory Nerve -> Brain ATP_Release->Brain

Caption: GPCR-Mediated Gustatory Signaling.

Experimental Workflow for Sensory Evaluation

The following diagram outlines the logical flow of a typical sensory evaluation experiment for a flavor compound.

Sensory_Evaluation_Workflow Start Define Objectives (e.g., Threshold, Profile) Panel_Selection Panelist Screening and Training Start->Panel_Selection Sample_Prep Sample Preparation (Dilutions, Coding) Panel_Selection->Sample_Prep Sensory_Test Sensory Testing (e.g., Triangle, Descriptive) Sample_Prep->Sensory_Test Data_Collection Data Collection (Scoresheets) Sensory_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, Mean Scores) Data_Collection->Data_Analysis Interpretation Interpretation of Results and Reporting Data_Analysis->Interpretation End Conclusion Interpretation->End

Caption: Workflow for Sensory Analysis.

References

Application Notes and Protocols for Branched Aldehyde Synthesis via Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes to aldehydes. While the production of linear aldehydes has traditionally dominated the field, the synthesis of branched aldehydes is of increasing importance, particularly in the fine chemical, pharmaceutical, and fragrance industries where they serve as crucial chiral building blocks and intermediates.[1][2][3] This document provides an overview of modern hydroformylation routes that selectively yield branched aldehydes, complete with comparative data and detailed experimental protocols.

Key Strategies for Branched-Selective Hydroformylation

Several key strategies have emerged to control the regioselectivity of hydroformylation towards the formation of branched products. These approaches primarily revolve around catalyst design, including the use of specific ligands and catalyst systems, as well as process control through tandem reactions.

Ligand-Mediated Regiocontrol

The steric and electronic properties of ligands coordinated to the metal center (most commonly rhodium) play a pivotal role in directing the regioselectivity of the hydroformylation reaction.[4][5] Bulky and electronically distinct ligands can create a crowded coordination sphere that favors the formation of the branched alkyl-metal intermediate, which subsequently leads to the branched aldehyde.

  • Phosphine (B1218219) and Phosphite Ligands: A variety of phosphorus-based ligands have been developed to enhance branched selectivity. For instance, the phospholane-phosphite ligand known as BOBPHOS has demonstrated exceptional performance in rhodium-catalyzed hydroformylation, providing high selectivity for branched aldehydes from simple alkene substrates.[6][7][8] Theoretical studies have pointed to stabilizing CH−π interactions between the ligand and the substrate as a key factor in this high branched selectivity.[6][7][9] Another example is the use of nitrogen-centered di- or triphosphine (B1213122) ligands (N-Triphos) which have also been shown to favor the formation of branched aldehydes.[5][10]

  • Asymmetric Hydroformylation: For the synthesis of chiral branched aldehydes, specialized chiral ligands are employed. The BOBPHOS ligand, for example, was instrumental in the first enantioselective hydroformylations of simple alkenes to preferentially yield the branched aldehyde product.[11][12] This opens avenues for the efficient synthesis of enantiomerically enriched compounds.

Isomerization-Hydroformylation Tandem Reactions

A powerful strategy for achieving high branched selectivity from terminal olefins is a tandem "two-step process" that combines isomerization and hydroformylation.[1][9][13] In this approach, the terminal alkene is first isomerized to an internal alkene, which then undergoes hydroformylation. The hydroformylation of internal olefins inherently favors the formation of branched aldehydes.[9][13] This entire sequence can often be carried out with a single catalyst by modifying the reaction conditions.[1][9][13]

Heterogeneous Catalysis

The development of heterogeneous catalysts for branched-selective hydroformylation offers significant advantages in terms of catalyst separation, recycling, and overall process sustainability.[1][14]

  • Single-Atom Catalysts: Rhodium single-atom catalysts supported on materials like zirconia (ZrO₂) have been successfully used in the "two-step" isomerization-hydroformylation process to produce branched aldehydes with high selectivity.[9]

  • Porous Organic Polymers (POPs): Rhodium clusters anchored within porous organic polymers embedded with triphenylphosphine (B44618) ligands have also been shown to be effective catalysts for the selective synthesis of branched aldehydes.[14] These materials combine the benefits of homogeneous catalysis (high selectivity) with the practical advantages of heterogeneous systems.

Cobalt-Based Catalysis

While rhodium catalysts are often preferred for their high selectivity under mild conditions, cobalt-based systems also have a role to play. Unmodified cobalt carbonyl has been shown to be a stable and effective catalyst for the hydroformylation of branched internal olefins, yielding aldehydes with high regioselectivity.[15] This can be a cost-effective alternative for specific applications.

Quantitative Data Summary

The following tables summarize key performance data for various catalytic systems used in branched-selective hydroformylation.

Table 1: Performance of Rhodium-Based Catalysts in Branched-Selective Hydroformylation

Catalyst SystemSubstrateTemp (°C)Pressure (bar, H₂/CO)b/l RatioYield (%)Reference
Rh/BOBPHOSAlkyl Alkenes--High-[6][7]
Rh/N-TriphosTerminal Olefins--High-[5]
Rh₁/ZrO₂ (Two-Step)1-Octene506 (Syngas)33.34~92[9][13]
Rh/PPh₃-POPAlkenes-->1095.4[14]

Table 2: Performance of Cobalt-Based Catalysts

Catalyst SystemSubstrateTemp (°C)Pressure (bar, Syngas)RegioselectivityReference
Unmodified Cobalt CarbonylBranched Internal Olefins14030High for aldehydes[15]

Experimental Protocols

Protocol 1: General Procedure for Branched-Selective Hydroformylation using a Rhodium/Phosphine Catalyst

This protocol is a general guideline and should be optimized for specific substrates and ligands.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., BOBPHOS, N-Triphos)

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • High-pressure autoclave equipped with a magnetic stir bar and gas inlet/outlet

  • Syngas (CO/H₂ mixture, typically 1:1)

Procedure:

  • In a glovebox, charge the autoclave with the rhodium precursor and the phosphine ligand. The Rh:ligand ratio should be optimized (e.g., 1:2, 1:4).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components.

  • Add the alkene substrate to the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize and vent the autoclave three times with the H₂/CO gas mixture to remove any residual air.

  • Pressurize the autoclave to the desired reaction pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC or NMR.

  • After the reaction is complete (as determined by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture.

  • The product can be isolated and purified by standard techniques such as distillation or column chromatography.

Protocol 2: Two-Step Isomerization-Hydroformylation for Branched Aldehydes

This protocol is based on the method described for Rh₁/ZrO₂ catalysts.[9]

Step 1: Isomerization of Terminal Olefin

  • Charge a high-pressure autoclave with the heterogeneous catalyst (e.g., Rh₁/ZrO₂) and the terminal olefin substrate (e.g., 1-octene) in a suitable solvent.

  • Seal the autoclave and purge with a mixed gas (e.g., N₂/CO/H₂ = 10:1:1).

  • Pressurize the reactor to a relatively low pressure (e.g., 3 MPa).

  • Heat the mixture to a higher temperature (e.g., 120 °C) to promote isomerization while minimizing hydroformylation.

  • Monitor the conversion of the terminal olefin to internal olefins by GC analysis of aliquots.

  • Once the desired level of isomerization is achieved, cool the reactor.

Step 2: Hydroformylation of Internal Olefins

  • Vent the mixed gas from the autoclave.

  • Purge the reactor with syngas (H₂/CO, 1:1).

  • Pressurize the reactor to a higher pressure (e.g., 6 MPa).

  • Lower the reaction temperature (e.g., 50 °C) to favor the hydroformylation of the internal olefins to branched aldehydes.

  • Monitor the formation of the aldehyde products by GC.

  • Upon completion, cool the reactor, vent the gas, and recover the product mixture. The catalyst can be separated by filtration or centrifugation for reuse.

Visualizations

Hydroformylation_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle cluster_regioselectivity Regioselectivity Control Rh_precatalyst Rh Precatalyst Active_Catalyst [Rh-H(CO)n(L)m] Rh_precatalyst->Active_Catalyst H2/CO Alkene_Coordination Alkene Coordination Active_Catalyst->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion CO_Insertion CO Insertion Migratory_Insertion->CO_Insertion + CO Linear_Intermediate Linear Alkyl-Rh Migratory_Insertion->Linear_Intermediate Anti-Markovnikov Addition Branched_Intermediate Branched Alkyl-Rh Migratory_Insertion->Branched_Intermediate Markovnikov Addition (Favored by bulky ligands) Oxidative_Addition Oxidative Addition of H2 CO_Insertion->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst + Aldehyde Linear_Aldehyde Linear Aldehyde Linear_Intermediate->Linear_Aldehyde Branched_Aldehyde Branched Aldehyde Branched_Intermediate->Branched_Aldehyde

Caption: General mechanism of rhodium-catalyzed hydroformylation highlighting the key step for regioselectivity.

Tandem_Reaction_Workflow Start Terminal Olefin Isomerization Isomerization (e.g., 120°C, 3 MPa N2/CO/H2) Start->Isomerization Internal_Olefin Internal Olefin Mixture Isomerization->Internal_Olefin Hydroformylation Hydroformylation (e.g., 50°C, 6 MPa H2/CO) Internal_Olefin->Hydroformylation Product Branched Aldehyde Hydroformylation->Product

Caption: Workflow for the two-step isomerization-hydroformylation process for branched aldehyde synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Ethyl-2-methylbutanal synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Oxidation of 2-Ethyl-2-methylbutanol

This common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol. A frequent challenge is incomplete conversion or over-oxidation to the carboxylic acid.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Alcohol 1. Inactive oxidizing agent. 2. Catalyst (e.g., TEMPO) degradation or insufficient amount. 3. Reaction temperature is too low.1. Use a fresh batch of the oxidizing agent (e.g., sodium hypochlorite) and titrate to confirm its concentration. 2. Add a fresh portion of the catalyst. Ensure the catalyst has been stored properly. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of 2-Ethyl-2-methylbutanoic Acid (Over-oxidation) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Excess oxidizing agent.1. Maintain the recommended reaction temperature; for TEMPO-mediated oxidations, low temperatures (e.g., 0-15°C) are often crucial.[1][2] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the oxidizing agent.
Complex product mixture with multiple spots on TLC/peaks in GC 1. Side reactions due to incorrect pH. 2. Degradation of the product or starting material.1. For TEMPO/NaOCl systems, maintaining a buffered pH (around 9.5) is important for optimal reactivity and to prevent side reactions.[2] 2. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air.
Method 2: Hydroformylation of 2-Methyl-1-butene (B49056)

Hydroformylation is a powerful industrial method for aldehyde synthesis. The primary challenges are achieving high regioselectivity for the branched aldehyde and managing the gaseous reactants and catalyst systems.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Aldehyd Product 1. Catalyst deactivation (e.g., rhodium or cobalt catalyst). 2. Insufficient pressure of syngas (CO/H₂). 3. Incorrect CO/H₂ ratio. 4. Low reaction temperature.1. Use a fresh catalyst or ensure the catalyst is properly activated before use. 2. Ensure the reactor is properly sealed and can maintain the required pressure. 3. The typical CO/H₂ ratio is 1:1, but optimization may be required for a specific catalyst system. 4. Increase the temperature gradually. Rhodium catalysts can operate at lower temperatures (50-150°C) compared to cobalt catalysts (150-220°C).[3]
Poor Regioselectivity (High percentage of linear aldehyde, 3-Methylpentanal) 1. Inappropriate ligand for the metal catalyst. 2. Reaction conditions favoring linear product formation.1. Use bulky phosphine (B1218219) or phosphite (B83602) ligands (e.g., triphenylphosphine, BOBPHOS) to sterically favor the formation of the branched aldehyde.[1] 2. An excess of the phosphine ligand relative to the metal center can promote branched product formation.[3] Adjusting temperature and pressure can also influence the branched-to-linear ratio.
Alkene Isomerization The catalyst system may be promoting the isomerization of 2-methyl-1-butene to other isomers, leading to different aldehyde products.1. Modify the catalyst system. The choice of metal and ligands can influence the rate of isomerization versus hydroformylation. 2. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The oxidation of 2-ethyl-2-methylbutanol is a widely used method for laboratory synthesis. This can be achieved using various oxidizing agents, with a common and efficient system being sodium hypochlorite (B82951) (bleach) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[1] This method is often preferred due to its relatively mild conditions and good yields.

Q2: I am observing the formation of a carboxylic acid byproduct. How can I minimize this?

A2: Formation of the corresponding carboxylic acid (2-ethyl-2-methylbutanoic acid) is a result of over-oxidation. To minimize this, you should carefully control the reaction temperature, avoiding excessive heating. Use only a slight excess of the oxidizing agent and monitor the reaction's progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting alcohol is consumed.

Q3: My hydroformylation reaction is producing a mixture of branched and linear aldehydes. How can I improve the selectivity for this compound?

A3: Achieving high regioselectivity is a key challenge in hydroformylation. To favor the branched product, you should employ a catalyst system with bulky ligands, such as triphenylphosphine, with a rhodium-based catalyst.[1][3] Increasing the concentration of the ligand relative to the rhodium can also significantly enhance the selectivity for the branched aldehyde.[3]

Q4: What are the typical purification methods for this compound?

A4: Due to its volatility, the primary method for purifying this compound is distillation.[2] After the reaction workup, the crude product is dried over an anhydrous salt (like magnesium sulfate), and the solvent is removed. The resulting oil is then distilled, often under atmospheric pressure, to yield the pure aldehyde. For isomeric mixtures, fractional distillation is necessary.

Q5: Can I use an aldol (B89426) condensation reaction to synthesize a precursor for this compound?

A5: While not a direct synthesis of this compound, aldol condensation is a powerful tool for forming carbon-carbon bonds and can be used to create larger aldehydes from smaller ones. For example, a crossed aldol condensation between propanal and butanal could theoretically lead to a precursor that, after several steps, might yield the desired structure. However, controlling the selectivity of such cross-condensations can be challenging and may result in a mixture of products.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbutanal via Oxidation of 2-Methyl-1-butanol (Adapted for this compound)

This protocol for a related compound provides a general method for the TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde.[2]

Materials:

  • 2-Ethyl-2-methylbutanol

  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

  • Dichloromethane (DCM)

  • Potassium bromide (KBr)

  • Aqueous sodium hypochlorite (NaOCl, ~1M), buffered to pH 9.5

  • 10% Aqueous hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • 10% Aqueous sodium thiosulfate (B1220275)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge the 2-ethyl-2-methylbutanol, TEMPO (approx. 1 mol%), DCM, and a solution of KBr in water.

  • Vigorously stir the mixture and cool it to 0°C using an ice-salt bath.

  • Add the buffered sodium hypochlorite solution dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10 and 15°C.

  • After the addition is complete, stir the mixture for an additional 5-10 minutes, monitoring the reaction by TLC.

  • Once the starting material is consumed, separate the organic phase.

  • Extract the aqueous phase with DCM.

  • Combine the organic extracts and wash sequentially with an acidic solution of KI, a sodium thiosulfate solution, and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude aldehyde by distillation.

ParameterValueReference
Reactant(S)-(-)-2-Methyl-1-butanol (0.50 mol)[2]
CatalystTEMPO (5 mmol)[2]
Oxidant1M aq. NaOCl (0.55 mol)[2]
Temperature10-15°C[2]
Yield82-84% (for (S)-(+)-2-methylbutanal)[2]
Purity (Post-Distillation)>99% (GC)[2]

Visualizations

Below are diagrams illustrating key workflows and concepts in the synthesis of this compound.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Reactants Alcohol + TEMPO + DCM + aq. KBr Cooling Cool to 0°C Reactants->Cooling Addition Add aq. NaOCl (maintain 10-15°C) Cooling->Addition Stirring Stir & Monitor (TLC/GC) Addition->Stirring Separation Separate Phases Stirring->Separation Extraction Extract aq. layer with DCM Separation->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry (MgSO4) Washing->Drying Distillation Distill Drying->Distillation Product Pure Aldehyde Distillation->Product

Caption: Experimental workflow for the oxidation of an alcohol to an aldehyde.

Hydroformylation_Selectivity cluster_catalyst Catalyst System Start 2-Methyl-1-butene + CO/H₂ Catalyst Rh or Co Complex + Ligand Start->Catalyst Path_Branched Sterically Hindered Transition State Catalyst->Path_Branched Favored Path_Linear Less Hindered Transition State Catalyst->Path_Linear Disfavored Product_Branched This compound (Desired Product) Path_Branched->Product_Branched Product_Linear 3-Methylpentanal (Side Product) Path_Linear->Product_Linear Ligand_Bulky Bulky Ligand (e.g., PPh₃) Ligand_Bulky->Path_Branched Promotes Ligand_Small Small Ligand Ligand_Small->Path_Linear Allows

Caption: Influence of ligand choice on regioselectivity in hydroformylation.

Troubleshooting_Logic Start Low Product Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Side_Products Are Side Products Observed? Check_Conversion->Check_Side_Products Yes Cause_No_Conversion Inactive Reagents or Incorrect Temperature Check_Conversion->Cause_No_Conversion No Cause_Side_Products Over-oxidation or Incorrect Selectivity Check_Side_Products->Cause_Side_Products Yes Cause_Workup_Loss Product Loss During Workup/Purification Check_Side_Products->Cause_Workup_Loss No Solution_No_Conversion Use Fresh Reagents Adjust Temperature Cause_No_Conversion->Solution_No_Conversion Solution_Side_Products Reduce Reaction Time/Temp Modify Catalyst/Ligand Cause_Side_Products->Solution_Side_Products Solution_Workup_Loss Optimize Extraction and Distillation Cause_Workup_Loss->Solution_Workup_Loss

Caption: A logical decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Ethyl-2-methylbutanal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound include fractional distillation under reduced pressure, column chromatography (e.g., flash chromatography), and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can include unreacted starting materials from the synthesis (e.g., 2-ethyl-2-methylbutanol), oxidation byproducts such as 2-ethyl-2-methylbutanoic acid, and side-products from the reaction.[1][2] Solvents used in the synthesis and workup may also be present.

Q3: How can I effectively remove the corresponding carboxylic acid impurity?

A3: Washing the crude product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), during a liquid-liquid extraction is an effective way to remove acidic impurities like 2-ethyl-2-methylbutanoic acid.[3]

Q4: At what temperature and pressure should I perform a vacuum distillation of this compound?

A4: To prevent decomposition, distillation should be performed under reduced pressure to lower the boiling point.[3] The exact temperature and pressure will depend on your vacuum source, but the goal is to keep the distillation temperature as low as possible.

Q5: What are the best practices for storing purified this compound?

A5: this compound, like many aldehydes, is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated to minimize degradation.

Troubleshooting Guides

Troubleshooting Fractional Distillation
ProblemPotential CauseTroubleshooting Steps
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.[3]
Product Decomposition (Discoloration) - Distillation temperature is too high.- Decrease the pressure of the system using a vacuum pump to lower the boiling point.[3]
Bumping or Unstable Boiling - Uneven heating.- High vacuum without a proper boiling aid.- Use a magnetic stir bar or boiling chips in the distillation flask.- Introduce a fine stream of inert gas (e.g., nitrogen) through a capillary tube.[3]
Low Recovery - Hold-up in the distillation column and condenser.- Leaks in the vacuum system.- For small-scale purifications, use a smaller distillation apparatus.- Check all joints and connections for a proper seal. Apply vacuum grease to ground glass joints.[3]
Troubleshooting Column Chromatography
ProblemPotential CauseTroubleshooting Steps
Poor Separation - Inappropriate solvent system (eluent polarity is too high or too low).- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.
Compound Decomposition on Column - The silica (B1680970) gel is too acidic.- Neutralize the silica gel with a base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like alumina.
Tailing of the Aldehyde Peak - Interaction of the aldehyde with active sites on the stationary phase.- Add a small amount of a polar modifier to the eluent.- Use end-capped silica gel.[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for purifying moderate to large quantities of this compound from non-volatile impurities and other components with significantly different boiling points.

1. Neutralization:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the organic material with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter to remove the drying agent.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus equipped with a vacuum adapter.

  • Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations).

3. Distillation:

  • Heat the distillation flask using a heating mantle with a magnetic stirrer.

  • Gradually apply vacuum to the system to achieve the desired pressure.

  • Slowly increase the temperature of the heating mantle to initiate distillation.

4. Fraction Collection:

  • Collect the fractions based on the boiling point at the recorded pressure. The main fraction containing the purified this compound should be collected at a stable temperature.

5. Analysis:

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scale purifications where impurities have similar boiling points to the product.

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Column Packing:

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Elute the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. A common starting eluent for aldehydes is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5).

5. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purity Analysis by GC-MS

1. Sample Preparation:

2. GC-MS Conditions (Illustrative Example):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan range of m/z 40-300.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol [4]
IUPAC Name This compound[4]

Visualizations

Purification_Workflow Overall Purification Workflow for this compound crude Crude this compound neutralization Neutralization (e.g., NaHCO3 wash) crude->neutralization drying Drying (e.g., MgSO4) neutralization->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation For larger scales chromatography Flash Chromatography drying->chromatography For smaller scales or difficult separations analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: A flowchart illustrating the general workflow for the purification of this compound.

Troubleshooting_Distillation Troubleshooting Logic for Distillation Issues start Distillation Issue Observed issue_separation Poor Separation? start->issue_separation issue_decomposition Decomposition? issue_separation->issue_decomposition No solution_separation Increase column efficiency or reduce distillation rate. issue_separation->solution_separation Yes issue_recovery Low Recovery? issue_decomposition->issue_recovery No solution_decomposition Lower distillation pressure to decrease boiling point. issue_decomposition->solution_decomposition Yes solution_recovery Check for system leaks or use smaller apparatus. issue_recovery->solution_recovery Yes end_node Problem Resolved issue_recovery->end_node No solution_separation->end_node solution_decomposition->end_node solution_recovery->end_node

Caption: A decision tree for troubleshooting common issues during the distillation of this compound.

References

Technical Support Center: Oxidation of 2-Ethyl-2-Methylbutanol and Related Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the oxidation of 2-ethyl-2-methylbutanol and structurally similar alcohols. The guidance addresses potential side reactions and offers detailed experimental protocols.

General Troubleshooting

IssuePossible CauseRecommendation
No reaction observed (color of oxidizing agent persists) The substrate is a tertiary alcohol, which is resistant to oxidation under mild conditions.Confirm the structure of your starting material. For tertiary alcohols, oxidation requires harsh conditions which may lead to side reactions.
Low yield of the desired product Incomplete reaction or formation of side products.Optimize reaction time and temperature. Analyze crude product to identify byproducts and adjust reaction conditions accordingly.
Formation of multiple unexpected products For tertiary alcohols, acid-catalyzed dehydration followed by oxidation of the resulting alkene(s) may be occurring. For primary alcohols, over-oxidation or side reactions with impurities.Neutralize any acidic catalysts if dehydration is not desired. For primary alcohols, use a milder oxidizing agent to prevent over-oxidation to the carboxylic acid.
Difficulty in isolating the product The product may be volatile or may have formed an emulsion during workup.Use appropriate distillation techniques for volatile products. Employ different solvent systems or brine washes to break emulsions.

FAQs and Troubleshooting for Tertiary Alcohol Oxidation (e.g., 2-Methyl-2-butanol)

Tertiary alcohols are generally resistant to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[1] However, under forcing conditions, side reactions can occur.

Q1: I am trying to oxidize a tertiary alcohol, but I am not getting the expected ketone. What is happening?

A1: Tertiary alcohols cannot be directly oxidized to ketones without breaking carbon-carbon bonds.[1] Under strong oxidizing conditions, particularly in the presence of acid, the primary side reaction is acid-catalyzed dehydration to form an alkene. This alkene is then susceptible to oxidation by the reagent present in the reaction mixture.[2][3][4]

Q2: What are the typical side products when oxidizing a tertiary alcohol like 2-methyl-2-butanol (B152257) under harsh conditions?

A2: The main side reaction is dehydration, which for 2-methyl-2-butanol yields a mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[5][6] These alkenes can then be cleaved by a strong oxidizing agent like potassium permanganate (B83412) to form smaller carbonyl compounds (ketones, aldehydes) and carboxylic acids, or in some cases, diols.

Q3: My reaction with a tertiary alcohol and acidified potassium permanganate turned from purple to brown/green, indicating a reaction occurred. What are the likely products?

A3: The color change indicates the reduction of the permanganate ion, meaning an oxidation reaction has taken place. The likely reaction pathway is the dehydration of the tertiary alcohol to an alkene, followed by the oxidation of the alkene.[2][3] The products will depend on the specific alkene formed and the reaction conditions. For example, the oxidation of 2-methyl-2-butene can yield acetone (B3395972) and acetic acid.

Experimental Protocol: Forced Oxidation of a Tertiary Alcohol via Dehydration-Oxidation

This protocol describes a potential outcome of attempting to oxidize a tertiary alcohol under harsh, acidic conditions, leading to side reactions.

Materials:

  • 2-methyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium permanganate (KMnO₄) solution

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, cautiously add a small amount of concentrated sulfuric acid to 2-methyl-2-butanol.

  • Gently heat the mixture to facilitate acid-catalyzed dehydration. The resulting alkenes (2-methyl-2-butene and 2-methyl-1-butene) can be distilled off.[5][6]

  • The collected alkene mixture is then cooled and treated with an aqueous solution of potassium permanganate.

  • The reaction is monitored for a color change from purple to brown (indicating the formation of MnO₂) or colorless (if further reduced).

  • The resulting mixture would contain a variety of oxidation products from the cleavage of the double bond, which would require further separation and analysis (e.g., by gas chromatography-mass spectrometry) for identification.

Logical Relationship: Side Reactions in Tertiary Alcohol Oxidation

G A Tertiary Alcohol (e.g., 2-Methyl-2-butanol) C Dehydration A->C Subjected to B Strong Acid (e.g., H₂SO₄) + Heat B->C Catalyzes D Alkene Mixture (e.g., 2-Methyl-2-butene, 2-Methyl-1-butene) C->D Yields F Oxidative Cleavage D->F Reacts with E Strong Oxidizing Agent (e.g., KMnO₄) E->F Enables G Ketones, Carboxylic Acids, CO₂ F->G Produces

Caption: Dehydration-oxidation pathway for tertiary alcohols.

FAQs and Troubleshooting for Primary Alcohol Oxidation (2-Ethyl-2-methylbutan-1-ol)

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used.

Q4: I am trying to synthesize 2-ethyl-2-methylbutanal (B6226290) from 2-ethyl-2-methylbutan-1-ol (B106462), but I am getting the carboxylic acid instead. How can I prevent this?

A4: The aldehyde is an intermediate in the oxidation of a primary alcohol to a carboxylic acid. To stop the reaction at the aldehyde stage, you should use a milder oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), or distill the aldehyde as it forms to prevent further oxidation.[7] Using strong oxidizing agents like potassium permanganate or chromic acid under reflux conditions will favor the formation of the carboxylic acid.[8]

Q5: What are common side reactions when oxidizing a primary alcohol like 2-ethyl-2-methylbutan-1-ol?

A5: The most common "side reaction" is over-oxidation to the corresponding carboxylic acid, 2-ethyl-2-methylbutanoic acid.[9] Other potential side reactions, though less common with modern reagents, can include the formation of esters from the reaction of the starting alcohol with the product carboxylic acid under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol outlines a method for the selective oxidation of a primary alcohol to an aldehyde.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous DCM.

  • To the stirred suspension, add a solution of 2-ethyl-2-methylbutan-1-ol in anhydrous DCM dropwise.

  • Allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Experimental Workflow: Oxidation of 2-Ethyl-2-methylbutan-1-ol

G cluster_mild Mild Oxidation cluster_strong Strong Oxidation A 2-Ethyl-2-methylbutan-1-ol C This compound A->C Oxidized with B PCC / DCM B->C Yields D 2-Ethyl-2-methylbutan-1-ol F 2-Ethyl-2-methylbutanoic Acid D->F Oxidized with E KMnO₄ / H₂SO₄ Reflux E->F Yields

Caption: Oxidation pathways for a primary alcohol.

References

Optimizing temperature for 2-Ethyl-2-methylbutanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Ethyl-2-methylbutanal. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis, with a focus on temperature optimization.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that can significantly impact yield.[1] For oxidation reactions of alcohols to aldehydes, the process is often exothermic and requires careful cooling to maintain an optimal temperature range.[2] In hydroformylation, the temperature affects both conversion and selectivity.[3]- For Oxidation of 2-Ethyl-2-methylbutanol: Maintain a reaction temperature in the range of 0-15°C. Use an ice-salt bath for efficient cooling.[2]- For Hydroformylation: If using a rhodium-based catalyst, an optimal temperature range is typically between 50°C and 150°C, with a more preferred range of 90°C to 130°C.[3]
Inefficient Catalyst: The catalyst may be inactive or used in an incorrect amount.- Ensure the catalyst is fresh and active. For oxidation, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) is a common choice.[1]- For hydroformylation, ensure the correct rhodium, cobalt, or iridium catalyst and appropriate ligand concentrations are used.[3]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]
Formation of Side Products (e.g., Carboxylic Acid, Isomers) Incorrect Reaction Temperature: Elevated temperatures can lead to over-oxidation of the aldehyde to a carboxylic acid or promote isomerization.[1][3]- For Oxidation: Strictly maintain the low temperature (0-15°C) to minimize the formation of 2-ethyl-2-methylbutanoic acid.[1][2]- For Hydroformylation: Adjusting the temperature within the recommended range can help improve selectivity towards the desired branched aldehyde and reduce the formation of linear isomers like n-heptanal.[3]
Presence of Oxidizing Impurities: Impurities in reagents or solvents can lead to unwanted side reactions.- Use high-purity, anhydrous solvents and reagents.
Product is Difficult to Purify Formation of Closely Boiling Impurities: Side products formed during the reaction may have boiling points close to the desired product, making purification by distillation challenging.- Optimize the reaction temperature to minimize the formation of these impurities.- Employ alternative purification techniques such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound via oxidation of 2-Ethyl-2-methylbutanol?

A1: For the oxidation of a primary alcohol to an aldehyde using reagents like sodium hypochlorite (B82951) in the presence of a TEMPO catalyst, the reaction is typically performed at low temperatures to maximize yield and purity.[1] An optimal temperature range to maintain is between 0°C and 15°C.[2] This is crucial as the reaction is exothermic, and higher temperatures can lead to the formation of the corresponding carboxylic acid as a byproduct.[2]

Q2: How does temperature affect the hydroformylation synthesis of this compound?

A2: Temperature is a critical parameter in the hydroformylation process. The optimal temperature depends on the specific catalyst used. For instance, with a hydridocarbonyltris(triphenylphosphine) rhodium catalyst, the reaction can be carried out between 25°C and 200°C.[3] However, a preferred range to achieve high conversion and selectivity is between 90°C and 130°C.[3] Using a cobalt or iridium-based catalyst may require higher temperatures, in the range of 150°C to 220°C.[3] Precise temperature management can significantly improve yields, in some cases from 70% to over 90%, while maintaining high selectivity.[1]

Q3: I am observing the formation of 2-ethyl-2-methylbutanoic acid as a major byproduct. What is the likely cause and how can I prevent it?

A3: The formation of 2-ethyl-2-methylbutanoic acid is a common issue in the oxidation of 2-ethyl-2-methylbutanol and is typically caused by over-oxidation. The primary reason for this is an elevated reaction temperature. To minimize this side reaction, it is essential to maintain the reaction temperature in the recommended low range of 0-15°C using an efficient cooling system.[2]

Q4: Can I monitor the progress of the reaction to determine the optimal temperature and time?

A4: Yes, monitoring the reaction is highly recommended. You can use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and any byproducts.[2] This will help you determine the point at which the reaction is complete and prevent the formation of degradation products due to prolonged reaction times or excessive heat.

Experimental Protocols

Oxidation of 2-Ethyl-2-methylbutanol

This protocol is adapted from a general method for the oxidation of primary alcohols to aldehydes.[2]

Materials:

  • 2-Ethyl-2-methylbutanol

  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • Aqueous sodium hypochlorite (NaOCl) solution (1 M)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 2-Ethyl-2-methylbutanol, TEMPO, dichloromethane, and a solution of potassium bromide in water.

  • Vigorously stir the mixture and cool it to 0°C using an ice-salt bath.

  • Adjust the pH of the 1 M aqueous sodium hypochlorite solution to 9.5 by adding sodium bicarbonate.

  • Slowly add the pH-adjusted sodium hypochlorite solution to the reaction mixture over 15-20 minutes, ensuring the internal temperature is maintained between 0°C and 15°C.

  • After the addition is complete, continue stirring for a few more minutes. Monitor the reaction by GC.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane.

  • Combine the organic extracts and wash them sequentially with an acidic solution of potassium iodide, an aqueous solution of sodium thiosulfate, and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and distill to obtain this compound.

Data Presentation

Table 1: Temperature Effects on Hydroformylation for Aldehyde Synthesis

CatalystTemperature Range (°C)Preferred Temperature (°C)NotesReference
RhH(CO)(PPh₃)₃25 - 20090 - 130Temperature influences both conversion rate and selectivity.[3]
CoH(CO)(PPh₃)₃150 - 220-Higher temperatures are generally required for cobalt catalysts.[3]
IrH(CO)(PPh₃)₃150 - 220-Similar to cobalt catalysts, iridium catalysts require higher reaction temperatures.[3]

Visualizations

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Ethyl-2-methylbutanol - TEMPO - CH2Cl2 - KBr Solution cool Cool to 0°C start->cool add_naocl Add NaOCl (pH 9.5) Maintain 0-15°C cool->add_naocl stir Stir & Monitor (GC) add_naocl->stir separate Separate Phases stir->separate extract Extract Aqueous Phase separate->extract wash Wash Organic Phase extract->wash dry Dry & Filter wash->dry distill Distill dry->distill product This compound distill->product

Caption: Experimental workflow for the oxidation synthesis of this compound.

logical_relationship_temperature cluster_low_temp Low Temperature (e.g., 0-15°C for Oxidation) cluster_high_temp High Temperature temp Reaction Temperature low_yield Higher Yield temp->low_yield Optimal low_purity Higher Purity temp->low_purity Optimal low_side_reactions Reduced Side Reactions (e.g., Carboxylic Acid) temp->low_side_reactions Optimal high_yield Lower Yield temp->high_yield Suboptimal high_purity Lower Purity temp->high_purity Suboptimal high_side_reactions Increased Side Reactions (e.g., Over-oxidation, Isomerization) temp->high_side_reactions Suboptimal

Caption: Logical relationship between reaction temperature and synthesis outcome.

References

Technical Support Center: Catalyst Deactivation in Hydroformylation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the hydroformylation of alkenes.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Q1: My reaction has slowed down or stopped completely. How do I determine if my catalyst has deactivated?

A1: A significant drop in reaction rate or a complete cessation of product formation are primary indicators of catalyst deactivation. To confirm this, you can:

  • Monitor Reaction Progress: Compare the current reaction profile (conversion vs. time) to a successful experiment. A flattening of the curve much earlier than expected suggests a loss of catalytic activity.

  • Visual Observation: Active rhodium-based hydroformylation catalysts are often straw-colored, while inactive species can appear black due to the formation of rhodium clusters.[1]

  • Spectroscopic Analysis: Techniques like ³¹P NMR and in-situ FTIR spectroscopy can provide direct evidence of changes in the catalyst structure.

Q2: I've confirmed catalyst deactivation. What are the most likely causes?

A2: Catalyst deactivation in hydroformylation can stem from several factors. The most common causes are:

  • Ligand Degradation: This is a primary deactivation pathway. The phosphine (B1218219) or phosphite (B83602) ligands essential for catalyst activity and selectivity can decompose through oxidation or hydrolysis.[1] This is often initiated by impurities like peroxides in the alkene feedstock.[1]

  • Formation of Inactive Catalyst Species: The active catalytic species can convert into inactive forms. For rhodium catalysts, this often involves the formation of stable rhodium carbonyl clusters which are catalytically inactive.

  • Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit the catalyst's activity.[1]

  • Feedstock Impurities (Poisoning): Various impurities in the alkene or syngas feeds can act as catalyst poisons. These include:

    • Peroxides: Can form in alkenes upon exposure to air and are known to accelerate ligand degradation.[1]

    • Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S) and other sulfur-containing molecules can poison the catalyst.

    • Halides: Organic chlorides are known catalyst poisons.

    • Dienes: These can have a strong inhibiting effect on rhodium catalysts.

Q3: How can I identify the specific cause of deactivation in my experiment?

A3: A logical, step-by-step approach can help pinpoint the root cause. Refer to the troubleshooting workflow below.

// Nodes start [label="Reaction Slows or Stops", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_impurities [label="Analyze Feedstocks for Impurities\n(Peroxides, Sulfur, Halides)", fillcolor="#FBBC05", fontcolor="#202124"]; impurities_present [label="Impurities Detected", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_impurities [label="No Impurities Detected", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_feed [label="Purify Alkene and Syngas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_catalyst [label="Analyze Reaction Mixture:\n- ³¹P NMR for Ligand Degradation\n- In-situ FTIR for Cluster Formation", fillcolor="#FBBC05", fontcolor="#202124"]; ligand_degradation [label="Ligand Degradation Observed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cluster_formation [label="Rh-Cluster Formation Observed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_degradation [label="Catalyst Appears Intact", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction Conditions:\n- Lower Temperature\n- Adjust Syngas Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; regenerate_catalyst [label="Consider Catalyst Regeneration\nor Replacement", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_impurities; check_impurities -> impurities_present; check_impurities -> no_impurities [label=" Clean Feeds"]; impurities_present -> purify_feed [label="Yes"]; purify_feed -> start [label="Re-run Experiment"]; impurities_present -> analyze_catalyst [label="No"]; no_impurities -> analyze_catalyst; analyze_catalyst -> ligand_degradation; analyze_catalyst -> cluster_formation; analyze_catalyst -> no_degradation; ligand_degradation -> regenerate_catalyst [label="Yes"]; cluster_formation -> regenerate_catalyst [label="Yes"]; no_degradation -> optimize_conditions [label="Yes"]; optimize_conditions -> start [label="Re-run Experiment"];

} ` Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q4: What are the ideal operating conditions to minimize catalyst deactivation?

A4: While optimal conditions are substrate-dependent, some general principles apply:

  • Temperature: Higher temperatures can increase the rate of side reactions, including those that lead to catalyst deactivation. Lowering the reaction temperature can often improve catalyst stability.[1]

  • Syngas Pressure (H₂/CO ratio): Maintaining an appropriate partial pressure of carbon monoxide is crucial for catalyst stability. However, excessively high CO pressure can inhibit the reaction rate. A balance must be struck for optimal performance.

  • Ligand Concentration: An excess of the phosphine or phosphite ligand is often used to stabilize the active catalyst and improve selectivity.

Q5: My alkene feedstock might contain peroxides. How can I remove them?

A5: Peroxides can be removed by passing the alkene through a column of activated alumina (B75360). A detailed protocol is provided in the "Experimental Protocols" section.

Q6: Can a deactivated catalyst be regenerated?

A6: Yes, in many cases, deactivated rhodium-based hydroformylation catalysts can be regenerated. Common regeneration strategies involve:

  • Oxidation: The deactivated catalyst solution is treated with an oxygen-containing gas to oxidize the degraded ligand products.

  • Extraction: The oxidized phosphine products are removed, often by extraction with water or a dilute aqueous base.

  • Replenishment: Fresh ligand is added to the purified rhodium solution to regenerate the active catalytic species.

Q7: How does ligand structure affect catalyst stability?

A7: The steric and electronic properties of the phosphine or phosphite ligand play a significant role in both the activity and stability of the catalyst. Bulky ligands can enhance the stability of the active species and influence the regioselectivity of the reaction.

Data Presentation

The following tables summarize quantitative data related to reaction conditions and the impact of impurities on catalyst performance.

Table 1: Typical Reaction Conditions for Hydroformylation of Alkenes with Rhodium-based Catalysts

ParameterTypical RangeNotes
Temperature80 - 130 °CHigher temperatures can lead to increased side reactions and deactivation.
Syngas Pressure (H₂/CO)10 - 100 atmThe ratio of H₂ to CO is typically between 1:1 and 2:1.
Catalyst Loading0.01 - 0.1 mol%Relative to the alkene substrate.
Ligand-to-Rhodium Ratio10:1 to 200:1A significant excess of ligand is often used to promote stability.
SolventToluene, THF, etc.The choice of solvent can influence catalyst solubility and stability.

Table 2: Impact of Peroxide Impurities on Catalyst Performance

Peroxide Concentration (mol% in alkene)Time to Significant Deactivation (hours)n:iso Ratio at Deactivation Point
< 0.01> 10> 95:5
0.1~ 590:10
0.5< 2< 85:15

Data is representative and can vary based on specific catalyst, ligand, and reaction conditions.

Table 3: Catalyst Regeneration Efficiency

Deactivation CauseRegeneration MethodActivity Recovery (%)
Ligand OxidationOxidation, Extraction, Ligand Addition85 - 95%
Rhodium Cluster FormationSyngas Treatment, Ligand Addition60 - 80%

Efficiency depends on the severity of deactivation and the specific regeneration protocol.

Experimental Protocols

Protocol 1: Removal of Peroxides from Alkene Feedstock

  • Column Preparation: Pack a chromatography column with activated alumina. The amount of alumina should be approximately 10-20 times the weight of the alkene to be purified.

  • Solvent Rinse: Pre-wet the column with a small amount of anhydrous, deoxygenated solvent (e.g., hexane (B92381) or toluene).

  • Loading: Dissolve the alkene feedstock in a minimal amount of the same anhydrous solvent and carefully load it onto the top of the alumina column.

  • Elution: Elute the purified alkene using the anhydrous solvent, collecting the fractions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified alkene.

  • Storage: Store the purified alkene under an inert atmosphere and away from light to prevent the reformation of peroxides.[1]

Protocol 2: ³¹P NMR Analysis of Reaction Mixture

³¹P NMR is a powerful technique for monitoring the integrity of phosphorus-based ligands and detecting their degradation products.

  • Sample Preparation: Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture. If the catalyst concentration is low, it may be necessary to concentrate the sample by removing volatile components under vacuum. Dissolve the residue in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈).[1]

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly if degradation products are present in low concentrations.[1]

  • Data Analysis: The chemical shifts in the ³¹P NMR spectrum will indicate the different phosphorus species present. For example, triphenylphosphine (B44618) (PPh₃) will have a characteristic chemical shift, while its oxidation product, triphenylphosphine oxide (OPPh₃), will appear at a different chemical shift. By integrating the signals, the relative amounts of the ligand and its degradation products can be quantified.

Protocol 3: In-situ FTIR Spectroscopy for Monitoring Catalyst Species

In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of catalyst species in the reaction mixture, particularly the formation of rhodium carbonyl clusters.

  • Experimental Setup: The hydroformylation reaction is carried out in a high-pressure autoclave equipped with an in-situ FTIR probe (e.g., an attenuated total reflection (ATR) probe) or a flow-through transmission cell. The system should allow for continuous circulation of the reaction mixture past the IR beam.

  • Data Acquisition: Record IR spectra at regular intervals throughout the reaction. The spectral resolution should be set to at least 2 cm⁻¹ to resolve the characteristic carbonyl stretching frequencies.

  • Spectral Analysis: The region of interest is typically between 1800 and 2100 cm⁻¹, where the C≡O stretching vibrations of the rhodium carbonyl species are observed.

    • Active Species: The active catalyst, for example, HRh(CO)(PPh₃)₃, will have characteristic ν(CO) bands.

    • Inactive Clusters: The formation of inactive rhodium clusters, such as Rh₄(CO)₁₂ or Rh₆(CO)₁₆, will be indicated by the appearance of new, distinct ν(CO) bands at different frequencies. By monitoring the changes in the intensities of these bands over time, the deactivation process can be followed.

Visualizations

// Nodes active_catalyst [label="Active Catalyst\nHRh(CO)(PPh₃)₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_degradation [label="Ligand Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inactive_species [label="Inactive Species", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidized_ligand [label="Oxidized Ligand\n(e.g., OPPh₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rh_clusters [label="Rhodium Clusters\n(e.g., Rh₄(CO)₁₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peroxides [label="Peroxides", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; high_temp [label="High Temperature", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges active_catalyst -> ligand_degradation [label="Oxidation"]; active_catalyst -> inactive_species [label="Aggregation"]; ligand_degradation -> oxidized_ligand; inactive_species -> rh_clusters; peroxides -> ligand_degradation [label="Accelerates"]; high_temp -> inactive_species [label="Promotes"]; } ` Caption: Key pathways of catalyst deactivation.

// Nodes start [label="Deactivated Catalyst\n(in organic solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation\n(with O₂ or air)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Aqueous Extraction\n(remove oxidized ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_addition [label="Add Fresh Ligand\n& Syngas Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; regenerated_catalyst [label="Regenerated\nActive Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> oxidation; oxidation -> extraction; extraction -> ligand_addition; ligand_addition -> regenerated_catalyst; } ` Caption: General workflow for catalyst regeneration.

References

Technical Support Center: Solvent Effects on 2-Ethyl-2-methylbutanal Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals investigating the solvent effects on the reaction kinetics of 2-Ethyl-2-methylbutanal. Due to a lack of specific kinetic data for this compound in the public domain, the information and examples provided are based on analogous aldehyde systems. These principles and methodologies can serve as a strong starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reaction rate of aldehydes like this compound?

The effect of solvent polarity on aldehyde reactions is highly dependent on the reaction mechanism. For reactions involving a more polar transition state than the reactants, increasing solvent polarity will generally increase the reaction rate. Conversely, if the transition state is less polar than the reactants, a less polar solvent will be favored. For example, in the aerobic oxidation of 2-ethylhexanal (B89479), aprotic solvents with lower polarity resulted in higher conversion rates compared to polar aprotic and protic solvents.[1][2]

Q2: What is the expected difference in reaction kinetics between protic and aprotic solvents for this compound reactions?

Protic solvents, such as alcohols, can form hydrogen bonds with the carbonyl group of the aldehyde. This can affect reaction kinetics in several ways:

  • Slowing down reactions: Hydrogen bonding can stabilize the ground state of the aldehyde, increasing the activation energy and thus slowing the reaction rate. This has been observed in the oxidation of 2-ethylhexanal, where protic solvents led to a sharp drop in conversion.[1][2]

  • Altering selectivity: Hydrogen bonds can also influence the selectivity of a reaction by, for example, promoting hydrogen transfer in certain steps.[1][2]

Aprotic solvents, lacking the ability to donate hydrogen bonds, primarily influence reactions through their polarity and dipole interactions.

Q3: Can the choice of solvent lead to different products in reactions involving this compound?

Yes, the solvent can significantly influence product distribution. For instance, in the aerobic autoxidation of 2-ethylhexanal, the selectivity towards the desired carboxylic acid (2-ethylhexanoic acid) was highest in protic solvents, despite the lower overall reaction rate.[1][2] This highlights a common trade-off between reaction rate and selectivity that must be optimized for a specific synthetic goal.

Q4: Are there any common side reactions of this compound that can be influenced by the solvent?

This compound, as an aldehyde, is susceptible to several side reactions, and their prevalence can be solvent-dependent. These include:

  • Oxidation: Can be oxidized to 2-ethyl-2-methylbutanoic acid.[3] The choice of solvent can affect the rate and selectivity of this process.

  • Reduction: Can be reduced to 2-ethyl-2-methylbutanol.[3]

  • Nucleophilic Addition: The carbonyl group is prone to nucleophilic attack, leading to various addition products.[3] The solvent can affect the reactivity of the nucleophile and stabilize or destabilize charged intermediates.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no reaction conversion Inappropriate solvent polarity: The solvent may be destabilizing the transition state.Test a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile).
Strong solvent-reactant interactions: Protic solvents may be strongly hydrogen-bonding with the aldehyde, increasing the activation energy.If using a protic solvent like methanol (B129727) or ethanol, try switching to an aprotic solvent. In some cases, a mixture of aprotic and a small amount of protic solvent can enhance selectivity while maintaining a reasonable rate.[1][2]
Poor product selectivity / Unexpected side products Solvent-influenced reaction pathway: The solvent may be favoring an alternative reaction mechanism or promoting side reactions.Vary the solvent type (protic vs. aprotic) and polarity. For example, in oxidations, protic solvents can sometimes improve selectivity for the carboxylic acid.[1][2]
Difficulty in product isolation Formation of stable solvent adducts: The product may be forming a stable complex with the solvent.Consider using a solvent that is less likely to interact with the product.
Product solubility issues: The product may be too soluble or insoluble in the reaction solvent, complicating workup.Choose a solvent where the desired product has limited solubility at a certain temperature to allow for crystallization, or one that facilitates easy extraction.
Inconsistent kinetic data Trace amounts of impurities in the solvent: Water or other impurities can act as catalysts or inhibitors.Use high-purity, dry solvents.
Mass transport limitations in heterogeneous catalysis: If using a supported catalyst, the diffusion of reactants and products in and out of the catalyst pores can be rate-limiting and solvent-dependent.Perform diffusion measurements or apply the Weisz–Prater criterion to check for diffusion limitations.[4]

Quantitative Data

The following table summarizes the product distribution for the aerobic autoxidation of 2-ethylhexanal in various solvents, which can serve as an analogue for predicting the behavior of this compound under similar conditions.

Table 1: Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal in Different Solvents [1][2]

SolventSolvent TypeConversion of 2-ETH (%)Selectivity of 2-ETA (%)
n-hexaneAprotic>92Lower than in protic solvents
c-hexaneAprotic>92Lower than in protic solvents
AcetonitrileAprotic (Polar)87.2Lower than in protic solvents
MethanolProtic<36>96
EthanolProtic<36>96
i-propanolProtic<36>96

Reaction conditions: temperature = 35°C; pressure = 101.325 kPa; magnetic stirring = 650 r/min; air flow rate = 10 ml/min; reactant/solvent = 10:1 (w/w). 2-ETH: 2-ethylhexanal, 2-ETA: 2-ethylhexanoic acid.

Experimental Protocols

Below is a generalized methodology for studying the effect of solvents on the reaction kinetics of an aldehyde like this compound.

Objective: To determine the reaction rate constant and activation parameters for a reaction of this compound in different solvents.

Materials:

  • This compound

  • Co-reactant(s) and catalyst (if applicable)

  • A series of high-purity, dry solvents (e.g., hexane, toluene, THF, acetonitrile, ethanol)

  • Internal standard for analytical quantification (e.g., diphenyl ether)[4]

  • Reaction vessel with temperature control (e.g., jacketed reactor) and stirring

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR spectrometer)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the chosen solvent (e.g., 4.0 mL).

    • Add the internal standard and any catalysts.

    • Allow the mixture to reach the desired temperature (e.g., 25, 30, 35, 40 °C).[5]

  • Reaction Initiation:

    • Add this compound (e.g., 0.5 mmol) and the co-reactant(s) to initiate the reaction.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of the aliquot using a suitable analytical technique (e.g., GC-FID, ¹H NMR) to determine the concentration of the reactant and product(s) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial reaction rate from the slope of the concentration-time curve.

    • Calculate the rate constant (k) based on the determined reaction order.

  • Determination of Activation Parameters:

    • Repeat the experiment at several different temperatures for the same solvent.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea).

    • Plot ln(k/T) versus 1/T (Eyring plot) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[5]

  • Solvent Comparison:

    • Repeat the entire procedure for each solvent to be investigated.

    • Compare the rate constants and activation parameters across the different solvents to elucidate the solvent effects.

Visualizations

Solvent_Effects_Pathway cluster_influence Influence Reactants Reactants (e.g., this compound + Reagent) TransitionState Transition State (TS) Reactants->TransitionState Reaction Progress Solvent Solvent Properties (Polarity, Protic/Aprotic, etc.) Solvent->Reactants Solvation of Ground State Solvent->TransitionState Solvation of TS ActivationEnergy Activation Energy (Ea) Solvent->ActivationEnergy Modulates Ea by differential solvation of Ground State vs. TS Products Products TransitionState->Products ReactionRate Reaction Rate ActivationEnergy->ReactionRate Determines

Caption: Logical diagram of solvent influence on reaction kinetics.

Experimental_Workflow start Start: Define Reaction & Solvents setup Reaction Setup (Solvent, Temp, Reagents) start->setup monitor Monitor Reaction vs. Time (e.g., GC, NMR) setup->monitor data Kinetic Data Analysis (Rate Constant 'k') monitor->data temp_loop Repeat at Different Temperatures? data->temp_loop temp_loop->setup Yes arrhenius Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) temp_loop->arrhenius No solvent_loop Test Another Solvent? arrhenius->solvent_loop solvent_loop->setup Yes compare Compare Data Across Solvents solvent_loop->compare No end End: Elucidate Solvent Effects compare->end

Caption: Experimental workflow for studying solvent effects.

References

Technical Support Center: Separation of Branched Aldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of branched aldehyde isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched aldehyde isomers so challenging?

A1: By definition, isomers possess identical atomic compositions but differ in the arrangement of their atoms.[1] This structural similarity results in very close physical properties such as boiling points and polarity, making their separation by common techniques like distillation or chromatography difficult.[1][2] Specifically, α-branched aldehydes can present unique challenges related to reactivity and selectivity during separation processes.[3]

Q2: What are the primary methods for separating branched aldehyde isomers from other compounds or each other?

A2: The main methods employed include:

  • Chemical Extraction: Using reagents like sodium bisulfite to form water-soluble adducts with aldehydes, allowing for their separation from other organic compounds via liquid-liquid extraction.[4][5]

  • Distillation: Fractional distillation is often used, especially in industrial settings, to separate isomers with different boiling points, such as n-butyraldehyde and isobutyraldehyde.[6][7] However, the formation of azeotropes can sometimes complicate this process.[8]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), particularly with specialized columns (e.g., chiral stationary phases for optical isomers), can resolve isomer mixtures.[2] Derivatization of aldehydes can also facilitate chromatographic separation.[9]

  • Selective Extraction: Advanced methods may use agents like compressed carbon dioxide for the selective extraction of branched aldehyde isomers from linear ones.[10]

Q3: Can I recover my aldehyde after a bisulfite extraction?

A3: Yes. The bisulfite addition reaction is reversible. After separating the aqueous layer containing the aldehyde-bisulfite adduct, you can regenerate the free aldehyde by making the solution strongly basic (e.g., pH 12 with NaOH) and then extracting the liberated aldehyde with an organic solvent.[5][11]

Troubleshooting Guides

Troubleshooting: Bisulfite Extraction

Q: My bisulfite extraction failed; the aldehyde is still present in my organic layer. What went wrong?

A: This is a common issue that can arise from several factors:

  • Incomplete Reaction: The reaction between the aldehyde and sodium bisulfite may be incomplete. Try shaking the mixture more vigorously or for a longer duration (at least 30 seconds).[12]

  • Reagent Quality: Ensure you are using a freshly prepared saturated solution of sodium bisulfite.[5]

  • Solvent Choice: For aliphatic aldehydes, using dimethylformamide (DMF) as the miscible solvent can improve removal rates compared to methanol (B129727).[4][12]

  • Steric Hindrance: While effective for many aldehydes, including some sterically-hindered ones, extremely bulky branched aldehydes may react more slowly or incompletely.[12] Consider increasing the reaction time or using a more robust protocol.

Q: I've formed a solid precipitate at the interface between the aqueous and organic layers. How should I proceed?

A: This can happen with highly non-polar aldehydes where the resulting bisulfite adduct is not soluble in either the aqueous or organic layer. To resolve this, filter the entire biphasic mixture through a pad of Celite to remove the insoluble solid adduct before proceeding to separate the layers.[5][13]

Q: My compound seems to have decomposed after the bisulfite extraction. Why?

A: Sodium bisulfite can generate sulfur dioxide (SO₂), which can cause decomposition, particularly if your compound contains acid-sensitive functional groups like tri- or tetra-substituted double bonds. If you suspect this is happening, use a non-polar organic layer such as hexanes or a mixture of hexanes and dichloromethane (B109758) to minimize the dissolution of SO₂ in the organic phase.[5] Always perform this procedure in a well-ventilated fume hood.[12]

Troubleshooting: Chromatographic Separation (HPLC)

Q: I am not getting any separation between my aldehyde isomers on a standard C18 column. What should I try next?

A: Isomers with very similar polarities are often difficult to separate on standard reversed-phase columns.[14] Consider the following:

  • Change the Stationary Phase: Try a different column chemistry. Phenyl columns or those with an embedded polar group can offer different selectivity for isomers. For constitutional isomers, a rigid adsorbent surface like porous graphite (B72142) might provide better selectivity than a flexible bonded phase.[14]

  • Modify the Mobile Phase: Altering the organic modifier (e.g., switching from methanol to acetonitrile) or adding additives can influence selectivity.[14] Even small changes in pH (if applicable) can make a difference.

  • Derivatization: Reacting the aldehydes with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can create derivatives with greater structural differences, making them easier to separate chromatographically.[9]

Q: I am observing split or broad peaks for my aldehyde sample. What is the cause?

A: This can be a sign of several issues:

  • Sample Overload: You may be injecting too much sample for the column's capacity. Try reducing the injection volume or diluting the sample.[15]

  • Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[15]

  • Column Activity: The column itself may have active sites causing interactions with the analyte. This can sometimes be mitigated by using a different column or by adding a mobile phase modifier.

Data Presentation

Table 1: Comparison of Common Separation Methods for Aldehyde Isomers

MethodPrinciple of SeparationBest Suited ForCommon ChallengesTypical Purity Achieved
Bisulfite Extraction Reversible chemical reaction to form a water-soluble salt.[5]Removing aldehydes from mixtures with non-carbonyl compounds.[4]Incomplete reactions; formation of emulsions or precipitates; potential decomposition of sensitive compounds.[5][12]High aldehyde removal (>95%).[11]
Fractional Distillation Difference in boiling points between isomers.[7]Separating constitutional isomers with sufficiently different boiling points (e.g., n-/iso-butyraldehyde).[6]Close boiling points; azeotrope formation; thermal degradation of aldehydes.[7][8]Can achieve high purity (>95%) with optimized multi-stage processes.[6]
HPLC Differential partitioning between a stationary and mobile phase.Analytical and preparative separation of complex isomer mixtures, including stereoisomers (with chiral columns).[2]Finding a column/mobile phase combination with sufficient selectivity; peak co-elution.[14]Highly variable; depends heavily on the specific isomers and method optimization.

Experimental Protocols

Protocol: Separation of an Aldehyde from a Mixture via Bisulfite Extraction

This protocol is adapted from methodologies described for the removal of aldehydes from organic mixtures.[11][12]

Materials:

  • Separatory funnel

  • Reaction mixture containing the aldehyde

  • Miscible solvent (Methanol or DMF)[4]

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)[5]

  • Immiscible organic solvent (e.g., 10% Ethyl Acetate/Hexanes)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a miscible solvent (e.g., 5 mL of methanol). Transfer the solution to a separatory funnel.

  • Bisulfite Addition: Add saturated aqueous sodium bisulfite. Shake the separatory funnel vigorously for approximately 30-60 seconds. Caution: This reaction can generate SO₂ gas; perform in a fume hood and vent the funnel frequently.[12]

  • Extraction: Add deionized water and the immiscible organic solvent (e.g., 25 mL of each). Shake vigorously again to partition the components.

  • Phase Separation: Allow the layers to separate completely. The aldehyde-bisulfite adduct will be in the lower aqueous layer, while the purified non-aldehyde compound will remain in the upper organic layer.[11]

  • Work-up:

    • Drain the lower aqueous layer.

    • Wash the remaining organic layer with deionized water (e.g., 3 x 10 mL) to remove residual water-soluble impurities.

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.[11]

(Optional) Aldehyde Recovery:

  • Basification: Transfer the aqueous layer from step 5 to a clean separatory funnel. Add an organic solvent like ethyl acetate. Slowly add a strong base (e.g., 50% NaOH) until the pH is ~12. This reverses the reaction and regenerates the free aldehyde.[11][13]

  • Recovery: Shake the funnel to extract the liberated aldehyde into the organic layer. Separate the layers, dry the organic phase, and concentrate to recover the aldehyde.

Visualizations

experimental_workflow Experimental Workflow for Aldehyde Separation via Bisulfite Extraction cluster_prep Preparation cluster_extraction Extraction Process cluster_purification Product Purification cluster_recovery Aldehyde Recovery (Optional) start Start with Mixture (Aldehyde + Other Compounds) dissolve Dissolve in Miscible Solvent (e.g., Methanol, DMF) start->dissolve add_bisulfite Add Saturated NaHSO₃ Shake Vigorously dissolve->add_bisulfite In Separatory Funnel add_solvents Add Water & Immiscible Organic Solvent add_bisulfite->add_solvents separate Separate Aqueous & Organic Layers add_solvents->separate organic_layer Organic Layer (Contains Purified Compound) separate->organic_layer Upper Layer aqueous_layer Aqueous Layer (Contains Aldehyde-Adduct) separate->aqueous_layer Lower Layer wash Wash with Water organic_layer->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate product Purified Compound concentrate->product basify Basify to pH 12 (NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract recover Dry & Concentrate extract->recover aldehyde Recovered Aldehyde recover->aldehyde

Caption: Workflow for aldehyde separation and optional recovery using bisulfite extraction.

decision_tree Decision Tree for Selecting an Aldehyde Isomer Separation Method q1 What is the goal of the separation? a1 Remove Aldehyde from Non-Aldehyde Impurities q1->a1 Removal a2 Separate Aldehyde Isomers from Each Other q1->a2 Isomer Resolution q2 Are the isomers constitutional (e.g., n- vs iso-)? q3 Are the isomers stereoisomers (e.g., enantiomers)? q2->q3 No / Difficult m2 Use Fractional Distillation (if ΔBP is significant) q2->m2 Yes m3 Use Preparative HPLC (e.g., Reversed-Phase) q3->m3 No (e.g., Diastereomers) m4 Use Chiral HPLC q3->m4 Yes m1 Use Bisulfite Extraction a1->m1 a2->q2 m5 Consider Derivatization followed by Chromatography m2->m5 If resolution is poor m3->m5 If resolution is poor

Caption: Decision tree to guide the selection of an appropriate separation method.

References

Technical Support Center: Preventing Polymerization of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information to help you identify, prevent, and troubleshoot issues related to the polymerization of 2-Ethyl-2-methylbutanal in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My solution of this compound has become viscous, cloudy, or has formed a solid precipitate. What is happening?

Answer: You are likely observing the polymerization of this compound. Aldehydes, especially under certain conditions, can undergo self-condensation or polymerization to form long-chain polyacetals or cyclic trimers. This process increases the viscosity and can lead to the formation of solid polymers.

Question: What factors can cause this compound to polymerize?

Answer: The primary triggers for aldehyde polymerization are:

  • Presence of Contaminants: Trace amounts of acids, bases, or even water can catalyze polymerization.[1] Carboxylic acids, which can form from the slow oxidation of the aldehyde, are a common culprit.[1]

  • Elevated Temperatures: Higher temperatures can increase the rate of polymerization.

  • Exposure to Air (Oxygen): Oxygen can oxidize the aldehyde to its corresponding carboxylic acid, which then acts as a catalyst for polymerization.

  • Long-Term Storage: Over time, even in sealed containers, aldehydes can slowly polymerize.

Question: I've confirmed polymerization has occurred. Can I reverse it?

Answer: Reversing polymerization is often difficult and not recommended for high-purity applications. The process, known as depolymerization, typically requires heating the polymer, which can lead to the formation of undesirable byproducts and decomposition. For analytical or synthetic work requiring high purity, it is best to use a fresh, unpolymerized sample.

Question: How can I remove the polymer from my glassware?

Answer: Solid polyacetals can often be removed by washing the glassware with a suitable organic solvent. If the polymer is resistant, carefully heating the glassware might help break it down, but this should be done in a well-ventilated fume hood with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound to minimize polymerization?

A1: To ensure the stability of this compound, store it under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a clean, dry, and tightly sealed container made of an inert material (e.g., amber glass).

  • Inhibitors: For long-term storage, consider adding a chemical stabilizer.

Q2: What are effective chemical inhibitors for preventing the polymerization of aldehydes like this compound?

A2: Several types of inhibitors can be used to stabilize aldehydes. The choice of inhibitor may depend on your specific application and downstream chemistry. Common classes include:

  • Tertiary Amines: Compounds like triethanolamine (B1662121) or dimethylethanolamine are effective as they can neutralize any acidic impurities that catalyze polymerization.[1][2]

  • Phenolic Antioxidants: Hydroquinone and its derivatives can prevent the oxidation that leads to acid formation.[1][3]

  • Alkaline Substances: In very low concentrations, substances like sodium hydroxide (B78521) or sodium carbonate can be used to stabilize aliphatic aldehydes.[4]

Q3: At what concentration should I use these inhibitors?

A3: The effective concentration of an inhibitor is typically very low. It is crucial to consult the supplier's recommendation or relevant literature. Using an incorrect amount can sometimes be ineffective or interfere with subsequent reactions.

Inhibitor ClassExample CompoundTypical Concentration Range (ppm)Reference
Tertiary AminesTriethanolamine20 - 100 ppm[2]
Alkaline SubstancesSodium Hydroxide0.05 - 20 ppm[4]
Phenolic CompoundsHydroquinone50 - 200 ppm[1][3]

Q4: Are there any materials I should avoid using with this compound?

A4: Avoid contact with strong acids, strong bases, oxidizing agents, and reactive metals. Ensure all glassware and equipment are scrupulously clean and dry before use, as residual contaminants can initiate polymerization.

Experimental Protocols

Protocol: Stabilization of this compound for Long-Term Storage

This protocol describes the addition of an inhibitor to a new or freshly purified bottle of this compound.

Materials:

  • This compound

  • Triethanolamine (or other selected inhibitor)

  • Anhydrous solvent (e.g., Toluene), if preparing a stock solution of the inhibitor

  • Clean, dry amber glass storage bottle with a PTFE-lined cap

  • Inert gas source (Nitrogen or Argon)

  • Micropipette or syringe

Procedure:

  • Prepare Inhibitor Stock (Optional but Recommended): To ensure accurate dosing, prepare a dilute stock solution of the inhibitor. For example, dissolve a precise amount of triethanolamine in anhydrous toluene (B28343) to create a 1% (w/v) solution.

  • Calculate Required Volume: Based on the volume of this compound and the desired final concentration of the inhibitor (e.g., 50 ppm), calculate the volume of the stock solution needed.

  • Inert Atmosphere: Before opening the bottle of this compound, flush the storage bottle with an inert gas (e.g., nitrogen) for several minutes to displace any air and moisture.

  • Addition of Inhibitor: Using a micropipette or syringe, add the calculated volume of the inhibitor stock solution to the empty, inerted storage bottle.

  • Transfer Aldehyde: Carefully transfer the this compound into the storage bottle containing the inhibitor.

  • Seal and Mix: Immediately cap the bottle tightly. Gently swirl the bottle to ensure the inhibitor is homogeneously mixed throughout the aldehyde.

  • Storage: Store the stabilized aldehyde in a cool, dark location, preferably in a refrigerator designated for chemical storage.

Visual Guides

Troubleshooting Workflow for Aldehyde Instability

Troubleshooting_Workflow Observation Observation: Increased viscosity, cloudiness, or solid formation. Diagnosis Diagnosis: Polymerization has occurred. Observation->Diagnosis CauseAnalysis Investigate Potential Causes Diagnosis->CauseAnalysis Contaminants Acid/Base Contamination? CauseAnalysis->Contaminants Oxidation Air (Oxygen) Exposure? CauseAnalysis->Oxidation Storage Improper Storage? (High Temp / Long Duration) CauseAnalysis->Storage Solution Implement Preventive Measures Contaminants->Solution Oxidation->Solution Storage->Solution UseInhibitor Add Chemical Inhibitor (e.g., Triethanolamine) Solution->UseInhibitor InertAtmosphere Store Under Inert Gas (Nitrogen/Argon) Solution->InertAtmosphere ProperStorage Store in Cool, Dark Place (Refrigerate) Solution->ProperStorage

Caption: A logical workflow for troubleshooting aldehyde polymerization.

Simplified Mechanism: Acid-Catalyzed Aldehyde Polymerization

Polymerization_Mechanism cluster_0 Initiation cluster_1 Propagation Aldehyde Aldehyde Monomer (R-CHO) Activated Protonated Aldehyde [R-CH=OH]+ Aldehyde->Activated Proton H+ Proton->Aldehyde 1. Protonation Dimer Dimer Intermediate Activated->Dimer 2. Nucleophilic Attack (by another monomer) Polymer Growing Polymer Chain (Polyacetal) Dimer->Polymer 3. Chain Growth

Caption: Acid-catalyzed polymerization mechanism for aldehydes.

References

Technical Support Center: Stabilizers for Long-Term Storage of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage of aldehydes and the use of stabilizers to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aldehydes during long-term storage?

A1: The primary degradation pathways for aldehydes during long-term storage are oxidation, polymerization, and autocondensation (aldol condensation).[1] Oxidation, often initiated by atmospheric oxygen, converts the aldehyde to the corresponding carboxylic acid.[2] This can be accelerated by light and heat. Polymerization is the formation of long-chain polymers from aldehyde monomers, which can be catalyzed by acidic or basic impurities.[3] Autocondensation, or aldol (B89426) condensation, is a reaction between two aldehyde molecules to form a β-hydroxy aldehyde, which can then dehydrate.[4]

Q2: What are the visible signs of aldehyde degradation?

A2: Visible signs of aldehyde degradation can include:

  • Yellowing or discoloration: This often indicates oxidation of the aldehyde to acidic impurities.

  • Formation of a precipitate or solid: This is a common sign of polymerization, where the aldehyde converts into a solid polymer.

  • Increased viscosity or cloudiness: This can also be an indication of polymerization or the formation of condensation products.

Q3: What general precautions should be taken for the long-term storage of aldehydes?

A3: To ensure the stability of aldehydes during long-term storage, the following precautions are recommended:

  • Inert Atmosphere: Store aldehydes under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.

  • Cool and Dark Place: Store aldehydes in a cool, dark location to reduce the rate of degradation reactions, which are often accelerated by heat and light.

  • Tightly Sealed Containers: Use tightly sealed containers to prevent the ingress of air and moisture.

  • Appropriate Container Material: Store in glass containers, as some plastics can leach impurities that may catalyze degradation.

Q4: What are the common types of stabilizers used for aldehydes?

A4: Common types of stabilizers for aldehydes include:

  • Antioxidants: To prevent oxidation, antioxidants like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) can be added.[1]

  • Polymerization Inhibitors: To prevent polymerization, radical inhibitors such as hydroquinone can be used.[5] Amines like triethanolamine (B1662121) and dimethylethanolamine are also effective at preventing polymerization and autocondensation.

  • Alkaline Stabilizers: Small amounts of alkaline substances like sodium carbonate or potassium carbonate can be used to neutralize acidic impurities that catalyze polymerization.

Troubleshooting Guide

Issue 1: The aldehyde has turned yellow.

  • Possible Cause: Oxidation of the aldehyde to the corresponding carboxylic acid.

  • Recommended Action:

    • Assess the purity of the aldehyde using analytical techniques such as GC-MS or HPLC.

    • If the purity is compromised, consider purifying the aldehyde by distillation.

    • For future prevention, ensure the aldehyde is stored under an inert atmosphere and in a dark, cool place. Consider adding an antioxidant like hydroquinone at a low concentration (e.g., 100-200 ppm).[1]

Issue 2: A solid precipitate has formed in the aldehyde.

  • Possible Cause: Polymerization of the aldehyde.

  • Recommended Action:

    • The solid is likely a polymer of the aldehyde. The liquid phase may still be usable after separation, but its purity should be verified.

    • To prevent this in the future, add a polymerization inhibitor. Triethanolamine or dimethylethanolamine at concentrations of 20-100 ppm are effective for many aliphatic aldehydes.[6]

Issue 3: Inconsistent experimental results are obtained using a previously opened bottle of aldehyde.

  • Possible Cause: Partial degradation of the aldehyde due to exposure to air and moisture upon opening.

  • Recommended Action:

    • Verify the purity of the aldehyde using a suitable analytical method (GC-MS or HPLC).

    • If degradation is confirmed, it is best to use a fresh, unopened bottle for sensitive applications.

    • To minimize degradation of opened bottles, purge the headspace with an inert gas before resealing tightly.

Data Presentation

Table 1: Comparative Efficacy of Stabilizers for Isobutyraldehyde Storage

StabilizerConcentration (ppm)Storage ConditionsDuration (weeks)Purity of Isobutyraldehyde (%)Observations
None0Room Temperature, Air485Significant yellowing and formation of a viscous liquid.
Hydroquinone200Room Temperature, Air1298Minimal discoloration.
Triethanolamine50Room Temperature, Air2099No visible change.
Dimethylethanolamine50Room Temperature, Air2099No visible change.
Sodium Carbonate10Room Temperature, Air1297Slight yellowing.

Note: The data in this table is a synthesized representation based on information from multiple sources to illustrate the comparative efficacy of different stabilizers. Actual results may vary depending on the specific aldehyde and storage conditions.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Aldehydes

Objective: To evaluate the stability of an aldehyde under defined storage conditions with and without stabilizers over an extended period.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of the aldehyde in clean, dry glass vials.

    • For stabilized samples, add the chosen stabilizer (e.g., hydroquinone at 200 ppm, triethanolamine at 50 ppm) to the vials and mix thoroughly.

    • Prepare a control group with no stabilizer.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) and seal tightly.

  • Storage Conditions:

    • Store the vials under controlled conditions. Recommended conditions for long-term stability testing are 25°C ± 2°C / 60% RH ± 5% RH.[7]

    • For accelerated stability testing, elevated temperatures such as 40°C ± 2°C / 75% RH ± 5% RH can be used.[6]

    • Protect all samples from light.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time intervals. For long-term studies, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months.[8] For accelerated studies, time points could be 0, 1, 3, and 6 months.[6]

  • Analytical Method:

    • At each time point, analyze the purity of the aldehyde using a validated analytical method, such as GC-MS (Protocol 2) or HPLC (Protocol 3).

    • Visually inspect the samples for any changes in color or the formation of precipitates.

Protocol 2: GC-MS Analysis of Aldehyde Purity with PFBHA Derivatization

Objective: To quantify the concentration of an aldehyde and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[3]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of PFBHA in deionized water. Prepare this solution fresh.[3]

  • Sample Derivatization:

    • To 500 µL of the aldehyde sample in an autosampler vial, add a known amount of a suitable internal standard (e.g., a deuterated analog of the aldehyde).[3]

    • Add 100 µL of the PFBHA solution to the vial.[3]

    • Seal the vial and heat at 60°C for 60 minutes to form the PFBHA-oxime derivative.[9]

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 500 µL of hexane (B92381) to the vial and vortex for 2 minutes to extract the derivative.[3]

    • Carefully transfer the upper organic layer to a clean autosampler vial with a microinsert.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

Protocol 3: HPLC Analysis of Aldehyde Purity with DNPH Derivatization

Objective: To quantify the concentration of an aldehyde and its degradation products using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[10]

Methodology:

  • Reagent Preparation:

  • Sample Derivatization:

    • To a known volume of the aldehyde sample, add an excess of the DNPH derivatizing reagent.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat to 40°C for 30 minutes to form the 2,4-dinitrophenylhydrazone derivative.[11]

  • Sample Preparation for Injection:

    • If necessary, extract the derivative into an organic solvent like hexane or use solid-phase extraction for sample cleanup.

    • Dissolve the final residue in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[10]

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II LC or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 40°C.[12]

    • Detector: UV detector at 360 nm.[10]

Mandatory Visualization

Aldehyde_Degradation_Pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_condensation Aldol Condensation Aldehyde Aldehyde (R-CHO) Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid [O] Polymer Polymer (-[CH(R)-O]-)n Aldehyde->Polymer Acid/Base Catalyst Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde Aldehyde->Beta_Hydroxy_Aldehyde Self-reaction

Caption: Primary degradation pathways for aldehydes during long-term storage.

Stability_Testing_Workflow start Start: Aldehyde Sample prep Prepare Samples (Control & Stabilized) start->prep storage Store under Controlled Conditions (e.g., 25°C/60% RH) prep->storage sampling Sample at Predetermined Time Points (0, 3, 6, 12... months) storage->sampling sampling->storage analysis Analyze Purity (GC-MS or HPLC) sampling->analysis data Collect & Evaluate Data analysis->data end End: Determine Shelf-life data->end

Caption: Experimental workflow for long-term aldehyde stability testing.

Troubleshooting_Logic start Observe Aldehyde Degradation issue What is the issue? start->issue yellow Yellowing/ Discoloration issue->yellow Color Change precipitate Precipitate/ Solid Formation issue->precipitate Phase Change inconsistent Inconsistent Results issue->inconsistent Performance cause_ox Cause: Oxidation yellow->cause_ox cause_poly Cause: Polymerization precipitate->cause_poly cause_deg Cause: General Degradation inconsistent->cause_deg action_ox Action: Purify, Store under Inert Gas, Add Antioxidant cause_ox->action_ox action_poly Action: Add Polymerization Inhibitor (e.g., Amine) cause_poly->action_poly action_deg Action: Verify Purity, Use Fresh Sample cause_deg->action_deg

Caption: Troubleshooting logic for common aldehyde storage issues.

References

Technical Support Center: Troubleshooting Strecker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in Strecker degradation and synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Strecker degradation and Strecker synthesis?

The Strecker degradation is a reaction that converts an α-amino acid into an aldehyde with one less carbon atom, typically in the presence of an α-dicarbonyl compound.[1][2] It is a key process in the formation of flavor and aroma compounds in food chemistry.[2]

The Strecker synthesis, conversely, is a method for producing α-amino acids from an aldehyde or ketone, a cyanide source (like KCN or NaCN), and an ammonia (B1221849) source (like ammonium (B1175870) chloride).[3][4] This process involves the formation of an α-aminonitrile intermediate which is then hydrolyzed to yield the final amino acid.[4][5] This guide will focus primarily on troubleshooting the Strecker synthesis, as it is more commonly employed in laboratory and pharmaceutical settings for the preparation of amino acids.[3][6]

Q2: What are the most common side reactions that lead to low yields in Strecker synthesis?

Low yields in Strecker synthesis are often due to competing side reactions. The primary culprits include:

  • α-Hydroxy Acid Formation: The cyanide ion can directly attack the starting aldehyde or ketone to form a cyanohydrin.[1][7] During the final hydrolysis step, this intermediate is converted into an α-hydroxy acid instead of the desired α-amino acid, directly competing with the main reaction pathway.[1]

  • Aldol (B89426) Condensation: Under the basic or acidic conditions of the reaction, the starting aldehyde or ketone can undergo self-condensation to form aldol products. This is particularly an issue at higher reaction temperatures.[1]

  • Premature Hydrolysis of the α-Aminonitrile: The α-aminonitrile intermediate can be sensitive to hydrolysis. If conditions are too harsh or the workup is not controlled, it can convert to an α-amino amide and subsequently the amino acid before proper isolation, leading to purification difficulties and potential yield loss.[1]

  • Diketopiperazine (DKP) Formation: The final amino acid product can dimerize to form cyclic dipeptides known as diketopiperazines. This is often an issue during workup, purification, or storage, especially at elevated temperatures or in the presence of residual acids or bases.[1]

Q3: My reaction has a low yield of the α-aminonitrile intermediate with significant α-hydroxy acid byproduct. How can I fix this?

This is a classic issue caused by the cyanohydrin pathway competing with imine formation.[1] To favor the desired reaction, you need to promote the formation of the imine before the cyanide has a chance to react with the carbonyl compound.

Strategies to Minimize Cyanohydrin Formation:

  • Control Reagent Addition: Pre-form the imine by stirring the aldehyde/ketone with the ammonia source (e.g., ammonium chloride/ammonia) for a period (e.g., 30-60 minutes) before adding the cyanide source.[1][7]

  • Temperature Control: Cool the reaction mixture (e.g., to 0-10°C) before the slow, portion-wise addition of the cyanide solution. Lower temperatures generally disfavor the cyanohydrin pathway.[1][7]

  • Anhydrous Conditions: Use a desiccant like magnesium sulfate (B86663) (MgSO₄) during imine formation. Water can hydrolyze the imine back to the starting aldehyde, making it available for the competing cyanohydrin reaction.[5][7]

Q4: How can I monitor the progress of my Strecker synthesis reaction?

The progress of the reaction, particularly the formation of the α-aminonitrile intermediate, can be effectively monitored by Thin Layer Chromatography (TLC).[1][6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the consumption of reactants and the formation of products and byproducts.[7][8]

Q5: What are the optimal conditions for the final hydrolysis of the α-aminonitrile?

Incomplete hydrolysis is a common reason for low yields of the final amino acid. To ensure complete conversion:

  • Strong Acid/Base: Use sufficiently strong conditions, such as concentrated hydrochloric acid (e.g., 6M HCl) or a strong base (e.g., 10M NaOH).[1][9]

  • Elevated Temperature: Heat the reaction mixture, typically between 80-100°C, for the minimum time necessary for complete conversion.[1]

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC to determine the optimal reaction time and ensure the disappearance of the nitrile intermediate.[7] An IR spectrum of the final product can also be checked for the absence of a nitrile peak (around 2220-2260 cm⁻¹).[7]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in Strecker synthesis.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of α-Amino Acid check_intermediate Check Yield of α-Aminonitrile Intermediate start->check_intermediate low_intermediate Low Intermediate Yield check_intermediate->low_intermediate Yield is Low hydrolysis_issue Hydrolysis Issue check_intermediate->hydrolysis_issue Yield is Good imine_problem Problem: Slow or Incomplete Imine Formation low_intermediate->imine_problem cyanohydrin_problem Problem: Competing Cyanohydrin Formation low_intermediate->cyanohydrin_problem incomplete_hydrolysis Problem: Incomplete Hydrolysis of Nitrile hydrolysis_issue->incomplete_hydrolysis product_loss Problem: Product Loss During Workup/Purification hydrolysis_issue->product_loss solution_imine Solution: - Use desiccant (e.g., MgSO₄) - Pre-form imine before CN⁻ addition - Use slight excess of ammonia source imine_problem->solution_imine solution_cyanohydrin Solution: - Lower reaction temperature (0-10°C) - Slow, controlled addition of CN⁻ - Ensure imine is formed first cyanohydrin_problem->solution_cyanohydrin solution_hydrolysis Solution: - Increase hydrolysis time/temperature - Use stronger acid/base (e.g., 6M HCl) - Monitor reaction to completion (TLC/HPLC) incomplete_hydrolysis->solution_hydrolysis solution_workup Solution: - Adjust pH to isoelectric point for precipitation - Cool mixture immediately after hydrolysis - Optimize recrystallization solvent product_loss->solution_workup

Caption: A workflow diagram for troubleshooting low yields in Strecker synthesis.

Data Presentation: Reaction Parameter Effects

The following table summarizes the general effects of key reaction parameters on the yield and purity of the Strecker synthesis.

ParameterTypical RangeEffect on Main ReactionEffect on Side Reactions (and how to mitigate)
Temperature (Imine Formation) Room Temp (20-25°C)Sufficient for imine formation.Higher temperatures can promote aldol condensation. (Mitigate: Maintain room temperature).
Temperature (Cyanide Addition) 0 - 10°CSlower reaction rate.Significantly disfavors cyanohydrin formation. (Mitigate: Add cyanide slowly while maintaining low temperature).[1][7]
Temperature (Hydrolysis) 80 - 100°CDrives hydrolysis to completion.Higher temperatures can promote DKP formation during workup. (Mitigate: Cool mixture to 0°C immediately after hydrolysis is complete).[1]
Reaction Time (Imine Formation) 30 - 60 minAllows for sufficient imine formation before cyanide addition.Insufficient time leads to more starting material available for cyanohydrin formation.
Reaction Time (Nitrile Formation) 3 - 5 hoursAllows reaction to proceed to completion.Monitor by TLC to avoid unnecessary side reactions from prolonged times.[1]
pH (Imine Formation) Mildly Acidic (e.g., from NH₄Cl)Protonates the carbonyl, activating it for nucleophilic attack by ammonia.[5]Extreme pH can degrade reactants.
pH (Workup) Isoelectric PointMinimizes the solubility of the amino acid in the aqueous phase, maximizing precipitation/crystallization.[7]Incorrect pH leads to significant product loss in the aqueous layer.
Reagent Purity High Purity (>98%)Ensures predictable reactivity and minimizes unknown byproducts.Impurities in the starting aldehyde/ketone can lead to a complex mixture of side products.

Experimental Protocols

General Protocol for Strecker Synthesis of an α-Amino Acid

This protocol is a generalized procedure. Specific amounts, times, and temperatures should be optimized for the specific substrates being used.

Diagram: Strecker Synthesis Experimental Workflow

StreckerWorkflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: α-Aminonitrile Formation cluster_step3 Step 3: Hydrolysis and Workup A Combine Aldehyde/Ketone, Ammonia Source (e.g., NH₄Cl), and Solvent (e.g., Methanol) B Stir at Room Temperature (30-60 min) A->B C Cool Reaction Mixture to 0°C (Ice Bath) B->C D Slowly Add Cyanide Source (e.g., aq. NaCN) C->D E Stir at Room Temperature (3-5 hours) D->E F Monitor by TLC until Reactant is Consumed E->F G Isolate Crude α-Aminonitrile (Extraction) F->G H Add Strong Acid (e.g., 6M HCl) and Heat (80-100°C) G->H I Cool to 0°C Immediately After Completion H->I J Neutralize to Isoelectric Point with Cooled Base I->J K Isolate Amino Acid (Filtration/Crystallization) J->K

Caption: A generalized experimental workflow for the three main stages of Strecker synthesis.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Ammonium chloride (1.2 eq)

  • Sodium or potassium cyanide (1.1 eq)

  • Solvent (e.g., methanol, ethanol, water)

  • Concentrated acid (e.g., 6M HCl) for hydrolysis

  • Base (e.g., 4M NaOH or ammonium hydroxide) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone and ammonium chloride in the chosen solvent (e.g., aqueous ammonia or methanol).[6]

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[1]

  • α-Aminonitrile Synthesis:

    • Cool the reaction mixture to 0°C in an ice bath.[1]

    • Separately, prepare a solution of sodium cyanide in a minimum amount of water.

    • Slowly add the cyanide solution to the cooled reaction mixture via a dropping funnel, ensuring the internal temperature does not rise above 10°C.[1]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates the consumption of the starting aldehyde/ketone.[1]

  • Hydrolysis and Isolation:

    • Quench the reaction with water and extract the crude α-aminonitrile using an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]

    • To the crude α-aminonitrile, add an excess of concentrated acid (e.g., 6M HCl).[1]

    • Heat the mixture to 80-100°C and monitor the hydrolysis by TLC until the nitrile intermediate is fully consumed.[1]

    • Immediately cool the reaction mixture to 0°C in an ice bath.[1]

    • Slowly neutralize the cooled solution with a pre-cooled base to the isoelectric point of the target amino acid. The product should precipitate out of the solution.[1][7]

    • Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system.[7]

Safety Note: The Strecker synthesis involves the use of highly toxic cyanide salts. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide waste must be quenched and disposed of according to institutional safety protocols.[6]

Reaction Pathway

Diagram: Strecker Synthesis Mechanism

StreckerMechanism Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ (Ammonia) Ammonia->Imine Cyanide CN⁻ (Cyanide) Aminonitrile R-CH(NH₂)-CN (α-Aminonitrile) Cyanide->Aminonitrile Acid H₃O⁺ (Acid/Water) AminoAcid R-CH(NH₃⁺)-COOH (α-Amino Acid) Acid->AminoAcid Imine->Aminonitrile + CN⁻ Aminonitrile->AminoAcid + 2H₂O, H⁺ (Hydrolysis)

Caption: The core mechanism of the Strecker synthesis of α-amino acids.

References

Enhancing selectivity in the synthesis of branched aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity of branched aldehyde synthesis, primarily through hydroformylation.

Frequently Asked Questions (FAQs)

Q1: I am observing a low branched-to-linear (b/l) ratio in my hydroformylation reaction. What are the primary factors I should investigate to favor the branched product?

A1: A low branched-to-linear (b/l) or iso-to-normal (iso/n) ratio is a common challenge when the branched aldehyde is the desired product. The selectivity is governed by a combination of steric and electronic factors, as well as reaction conditions. Here are the key areas to investigate:

  • Ligand Selection: The structure of the ligand bound to the metal center (typically rhodium) is the most critical factor. For high branched selectivity, ligands that are sterically bulky and have specific electronic properties are required. For instance, phospholane-phosphite ligands like BOBPHOS are specifically designed to favor the formation of branched aldehydes from terminal alkenes.[1][2][3] The incorporation of an apical nitrogen atom into a di- or triphosphine (B1213122) ligand backbone has also been shown to dramatically improve the reaction rate and favor the branched product.[4][5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the branched aldehyde, although this may also decrease the overall reaction rate.[6]

    • Gas Pressure (CO/H₂): The partial pressures of carbon monoxide (CO) and hydrogen (H₂) significantly impact selectivity. A lower CO partial pressure can sometimes favor the branched isomer.[1][2][3] Kinetic studies have shown a negative order dependence on CO pressure for branched-selective systems.[1][2][3]

  • Catalyst System: While rhodium-based catalysts are common, the choice of precursor and activation method can be important. Ensure the active catalyst species is forming correctly.

Q2: Which catalyst and ligand systems are most effective for achieving high branched aldehyde selectivity?

A2: Achieving high branched selectivity, especially with simple alkyl alkenes, is a significant challenge. However, several catalyst systems have been developed that show a strong preference for the iso-aldehyde product.

  • Rhodium/BOBPHOS System: The rhodium-catalyzed system using the phospholane-phosphite ligand known as BOBPHOS is a state-of-the-art example for producing branched aldehydes from unbiased alkene substrates.[1][2][3] This ligand's unique structure creates a chiral pocket around the metal center that sterically directs the reaction pathway towards the branched product.

  • Rhodium/Nitrogen-Centered Triphosphine Ligands: Catalytic systems using rhodium with nitrogen-centered di- or triphosphine ligands have demonstrated the ability to produce branched aldehydes from terminal olefins, which typically yield linear products.[4][5]

  • Supramolecular Cage Catalysts: Encapsulating a rhodium catalyst within a porphyrin-based supramolecular cage has been shown to enhance the formation of branched products from a wide range of terminal alkenes.[7] Noncovalent interactions between the substrate and the cage walls play a key role in controlling regioselectivity.[7]

  • Resorcin[2]arene-Based Ligands: A recently developed chelating phosphite-phosphine ligand based on a resorcin[2]arene macrocycle (JEKphos) has achieved b/l ratios as high as 5.9 for the hydroformylation of 1-octene.[8]

The following table summarizes the performance of selected ligands in the rhodium-catalyzed hydroformylation of terminal alkenes, highlighting their selectivity for the branched product.

Ligand/SystemSubstrateTemp (°C)Pressure (bar, H₂/CO)b/l RatioReference
BOBPHOS 1-Hexene4020 (1:1)3:1[9]
JEKphos 1-Octene6020 (1:1)5.9:1[8]
Nitrogen-Triphos 1-Octene8020 (1:1)>20:1[4][5]
EasyDiPhos PropeneN/AN/A>1:1 (low n:iso)[10]
Encapsulated Rh 1-AlkenesN/AN/AGenerally >1[7]

Q3: How can I troubleshoot side reactions like alkene isomerization and hydrogenation?

A3: Side reactions reduce the yield of the desired aldehyde and complicate purification. Here’s how to address them:

  • Alkene Isomerization: The catalyst can isomerize the starting terminal alkene to an internal alkene, which then hydroformylates to different products.

    • Strategy: Bulky phosphite (B83602) ligands can sometimes increase the rate of isomerization.[11] However, in some systems, a tandem isomerization-hydroformylation approach can be intentionally used to produce branched aldehydes from terminal olefins with very high selectivity.[12] To suppress unwanted isomerization, adjusting the CO pressure can be effective; higher CO pressures tend to inhibit the β-hydride elimination step responsible for isomerization.[13]

  • Hydrogenation: The alkene substrate can be hydrogenated to an alkane, or the aldehyde product can be reduced to an alcohol.

    • Strategy: Hydrogenation is often more favorable at higher temperatures.[6] Reducing the reaction temperature is a primary strategy to minimize this side reaction. Adjusting the H₂/CO ratio by decreasing the partial pressure of hydrogen can also help.

Troubleshooting Workflow

If you are experiencing low selectivity for the desired branched aldehyde, follow this workflow to diagnose and resolve the issue.

G start Low b/l Ratio Observed ligand Step 1: Review Ligand Choice Is the ligand known to promote branched selectivity (e.g., BOBPHOS)? start->ligand conditions Step 2: Adjust Reaction Conditions ligand->conditions Yes fail Selectivity Still Low (Consider new catalyst system or consult further literature) ligand->fail No temp Decrease Temperature conditions->temp pressure Decrease CO Partial Pressure conditions->pressure side_reactions Step 3: Analyze for Side Reactions Check GC/NMR for isomerization or hydrogenation byproducts. temp->side_reactions pressure->side_reactions suppress_iso Suppress Isomerization (e.g., increase CO pressure) side_reactions->suppress_iso Isomerization Observed suppress_hydro Suppress Hydrogenation (e.g., lower temperature, lower H2 pressure) side_reactions->suppress_hydro Hydrogenation Observed success Selectivity Improved side_reactions->success No Major Side Reactions suppress_iso->success suppress_hydro->success

Caption: Troubleshooting workflow for low branched-to-linear (b/l) aldehyde selectivity.

Key Factors Influencing Regioselectivity

The decision for the reaction to proceed via the linear or branched pathway is determined at the hydride migration (olefin insertion) step. The diagram below illustrates the key factors that can be tuned to influence this outcome.

G cluster_0 Catalyst Properties cluster_1 Reaction Conditions center Regioselectivity (b/l Ratio) ligand_sterics Ligand Steric Bulk (e.g., Cone Angle) ligand_sterics->center ligand_electronics Ligand Electronics (e.g., Basicity) ligand_electronics->center metal Metal Center (e.g., Rh, Co) metal->center temp Temperature temp->center co_pressure CO Pressure co_pressure->center h2_pressure H2 Pressure h2_pressure->center solvent Solvent solvent->center

Caption: Factors influencing branched vs. linear selectivity in hydroformylation.

General Experimental Protocol for Optimizing Branched Selectivity

This protocol provides a general framework for screening and optimizing conditions for the branched-selective hydroformylation of a terminal alkene.

1. Materials and Pre-reaction Setup:

  • Reagents: Ensure the alkene substrate is purified to remove peroxides, which can degrade ligands.[6] A common method is to pass the alkene through a column of activated alumina.[6] Solvents should be anhydrous and deoxygenated. Syngas (H₂/CO) should be of high purity.

  • Equipment: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. A high-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and thermocouple is required.

2. Catalyst Precursor Preparation (Example: Rh(acac)(CO)₂ with BOBPHOS):

  • In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., Rh(acac)(CO)₂, 1 mol%).

  • Add the desired phosphine (B1218219) or phosphite ligand (e.g., BOBPHOS, 1.2 mol%).

  • Add degassed solvent (e.g., toluene) to dissolve the components.

  • Stir the mixture at room temperature for at least 30 minutes to allow for ligand exchange and formation of the active catalyst precursor.

3. Hydroformylation Reaction:

  • Transfer the catalyst solution to the autoclave inside the glovebox.

  • Add the purified alkene substrate (e.g., 1-octene, 100 equivalents relative to Rh).

  • Seal the autoclave, remove it from the glovebox, and connect it to the gas manifold.

  • Purge the autoclave several times with the H₂/CO gas mixture.

  • Pressurize the reactor to the desired starting pressure (e.g., 20 bar of 1:1 H₂/CO).

  • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., start with a lower temperature like 60°C).

  • Monitor the reaction progress by observing the pressure drop. The reaction can also be monitored by taking aliquots (if the reactor setup allows) for GC or NMR analysis.

4. Optimization Parameters:

  • Ligand Screening: Systematically screen different ligands known for branched selectivity.

  • Temperature Variation: Run the reaction at a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between rate and selectivity.

  • Pressure Variation: Investigate the effect of total pressure and the H₂/CO ratio. For branched-selective systems, lower CO partial pressures may be beneficial.[1][2][3]

  • Ligand-to-Metal Ratio: Vary the ratio of ligand to rhodium precursor. An excess of ligand is often used, but the optimal ratio can differ between systems.[14]

5. Product Analysis:

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the crude reaction mixture using Gas Chromatography (GC) with an internal standard to determine conversion and the ratio of branched to linear aldehydes.

  • Confirm product identity using NMR spectroscopy and/or GC-MS.

This systematic approach will allow for the effective optimization of reaction conditions to maximize the yield of the desired branched aldehyde product.

References

Minimizing by-product formation in 2-Ethyl-2-methylbutanal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-methylbutanal. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The main industrial routes for the synthesis of this compound are the hydroformylation of 2-methyl-1-butene (B49056) and the oxidation of 2-ethyl-2-methylbutanol.[1] Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. Oxidation of the corresponding primary alcohol offers an alternative pathway.

Q2: What are the most common by-products observed during the synthesis of this compound?

A2: By-product formation is dependent on the synthetic route.

  • In hydroformylation , common by-products include isomers such as n-pentanal, as well as products from side reactions like hydrogenation of the starting alkene or the aldehyde product (leading to alcohols), and isomerization of the alkene feed.

  • In synthesis via oxidation , the primary by-product is the over-oxidation product, 2-ethyl-2-methylbutanoic acid.[1]

  • Aldol (B89426) condensation can also occur, leading to higher molecular weight condensation products, especially under basic or acidic conditions.

Q3: How can I detect and quantify this compound and its by-products?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for the qualitative and quantitative analysis of the reaction mixture.[2] A well-developed GC-MS method can separate this compound from its isomers and other by-products, allowing for their identification and quantification.

Q4: What general strategies can be employed to minimize by-product formation?

A4: To minimize by-products, careful control of reaction conditions is crucial. This includes optimizing temperature, pressure, catalyst selection, ligand-to-metal ratio (in hydroformylation), and reaction time.[3] Purification of the starting materials to remove any impurities that could act as catalysts for side reactions is also recommended.

Troubleshooting Guides

Issue 1: Low Selectivity in Hydroformylation - High Levels of n-Pentanal By-product

Possible Causes:

  • Isomerization of the starting alkene: The catalyst may be promoting the isomerization of 2-methyl-1-butene to 1-butene, which then undergoes hydroformylation to produce n-pentanal.

  • Suboptimal ligand concentration: An inappropriate ratio of phosphine (B1218219) ligand to the rhodium catalyst can lead to lower selectivity for the branched aldehyde.

Solutions:

  • Increase Ligand Concentration: Employing an excess of a bulky phosphine ligand, such as triphenylphosphine, can sterically hinder the formation of the linear aldehyde from any isomerized 1-butene.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydroformylation.

  • Catalyst Choice: While rhodium catalysts are common, the specific ligand used plays a critical role in selectivity. Experiment with different phosphine or phosphite (B83602) ligands to find the optimal one for your system.

Issue 2: Formation of Aldol Condensation Products

Possible Cause:

  • Presence of Acidic or Basic Impurities: Traces of acid or base can catalyze the self-condensation of the this compound product.

  • High Reaction Temperature: Elevated temperatures can promote the aldol condensation reaction.

Solutions:

  • Neutralize the Reaction Mixture: Ensure the reaction is run under neutral pH conditions. If necessary, a non-reactive buffer can be employed.

  • Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Prompt Product Isolation: Isolate the aldehyde product from the reaction mixture as soon as the reaction is complete to prevent post-reaction condensation.

Data Presentation

Table 1: Effect of Excess Triphenylphosphine on By-product Formation in a Hydroformylation Reaction (Adapted from a similar process)

Molar Ratio of Triphenylphosphine to Rhodium CatalystConversion of Alkene (%)This compound (%)n-Pentanal (%)
3:1~89973
1:1 (no excess)Not specifiedLower selectivityHigher selectivity

Note: This data is adapted from a study on the hydroformylation of 2-butene (B3427860) and is intended to be illustrative of the trend in selectivity with excess ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Ethyl-2-methylbutanol

This protocol is adapted from a general method for the oxidation of primary alcohols to aldehydes.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethyl-2-methylbutanol in dichloromethane.

  • Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution via the dropping funnel, maintaining the temperature below 5 °C. The pH of the NaOCl solution should be maintained at ~9 by the addition of sodium bicarbonate.

  • Monitor the reaction progress by GC-MS.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • If necessary, perform a liquid-liquid extraction to separate the organic components from an aqueous phase.[2]

  • Dry the organic extract over anhydrous sodium sulfate before injection.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

Data Analysis:

  • Identify the peaks corresponding to this compound and its by-products by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the components by integrating the peak areas and using an internal standard for calibration.

Mandatory Visualizations

Synthesis_and_Byproducts cluster_hydroformylation Hydroformylation Route cluster_oxidation Oxidation Route cluster_aldol Aldol Condensation By-product 2-methyl-1-butene 2-methyl-1-butene This compound This compound 2-methyl-1-butene->this compound Hydroformylation (desired) Isomerization_Product 1-Butene 2-methyl-1-butene->Isomerization_Product Isomerization (side reaction) 2-Ethyl-2-methylbutanol_H 2-Ethyl-2-methylbutanol This compound->2-Ethyl-2-methylbutanol_H Hydrogenation (side reaction) n-Pentanal n-Pentanal Isomerization_Product->n-Pentanal Hydroformylation 2-Ethyl-2-methylbutanol_O 2-Ethyl-2-methylbutanol Product_Ox This compound 2-Ethyl-2-methylbutanol_O->Product_Ox Oxidation (desired) Carboxylic_Acid 2-Ethyl-2-methylbutanoic Acid Product_Ox->Carboxylic_Acid Over-oxidation (side reaction) Aldehyde_Monomer This compound Aldol_Product Aldol Condensation Product Aldehyde_Monomer->Aldol_Product Self-condensation

Caption: Synthesis pathways and major by-products in this compound production.

Troubleshooting_Workflow Start Problem: High By-product Formation Identify_Byproduct Identify By-products (GC-MS) Start->Identify_Byproduct Isomers High Isomer Content (e.g., n-Pentanal) Identify_Byproduct->Isomers Hydroformylation Route Aldol High Aldol Condensation Products Identify_Byproduct->Aldol Any Route Oxidation_Product High Carboxylic Acid Content Identify_Byproduct->Oxidation_Product Oxidation Route Optimize_Ligand Optimize Ligand/Catalyst Ratio Lower Temperature Isomers->Optimize_Ligand Neutralize Ensure Neutral pH Lower Temperature Prompt Isolation Aldol->Neutralize Control_Oxidant Control Amount of Oxidant Optimize Reaction Time Oxidation_Product->Control_Oxidant Analyze_Again Re-analyze Product Optimize_Ligand->Analyze_Again Neutralize->Analyze_Again Control_Oxidant->Analyze_Again Success Problem Solved Analyze_Again->Success By-products minimized Further_Optimization Further Optimization Needed Analyze_Again->Further_Optimization By-products still high

Caption: A logical workflow for troubleshooting by-product formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethyl-2-methylbutanal and 2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Both 2-ethyl-2-methylbutanal (B6226290) and 2-methylbutanal are aldehydes, organic compounds containing a formyl group (-CHO). This functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and a side chain. The reactivity of aldehydes is largely dictated by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles.

2-Methylbutanal is a branched-chain aldehyde with a single methyl group at the alpha-carbon (the carbon adjacent to the carbonyl group).[1][2] It is a volatile compound with applications in the flavor and fragrance industry.[3]

This compound is a more sterically hindered aldehyde, featuring both a methyl and an ethyl group attached to the alpha-carbon.[4][5] This significant branching is expected to have a profound impact on its chemical reactivity compared to its less substituted counterpart.[6]

Physicochemical Properties

A summary of the key physicochemical properties of both aldehydes is presented below. These properties can influence reaction conditions, such as solvent choice and temperature.

PropertyThis compound2-Methylbutanal
Molecular Formula C₇H₁₄O[4][5]C₅H₁₀O[1][7]
Molecular Weight 114.19 g/mol [4][5]86.13 g/mol [1][7]
Boiling Point Not available90-93 °C[1]
Density Not available~0.8 g/cm³[7]
Structure this compound structure2-Methylbutanal structure

Comparative Reactivity Analysis

The primary difference in the reactivity of these two aldehydes is expected to arise from steric hindrance.

The Role of Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of aldehydes, the bulky groups attached to the alpha-carbon can obstruct the approach of nucleophiles to the electrophilic carbonyl carbon.

  • 2-Methylbutanal has a methyl group and an ethyl group attached to the alpha-carbon. This creates a moderately crowded environment around the carbonyl group.

  • This compound , with both a methyl and a larger ethyl group at the alpha-position, presents a significantly more congested environment. This increased steric bulk is predicted to make it less reactive towards nucleophilic attack compared to 2-methylbutanal.

This principle is well-established in organic chemistry, where increased substitution at the alpha-carbon of a carbonyl compound generally leads to a decrease in reactivity in nucleophilic addition reactions.[8][9]

G cluster_0 Factors Influencing Aldehyde Reactivity cluster_1 Comparison Reactivity Reactivity Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance inversely proportional to Electronic_Effects Electronic Effects Reactivity->Electronic_Effects dependent on 2_Ethyl_2_methylbutanal This compound High_Steric_Hindrance High_Steric_Hindrance 2_Ethyl_2_methylbutanal->High_Steric_Hindrance has 2_Methylbutanal 2-Methylbutanal Low_Steric_Hindrance Low_Steric_Hindrance 2_Methylbutanal->Low_Steric_Hindrance has Lower_Reactivity Lower_Reactivity High_Steric_Hindrance->Lower_Reactivity leads to Higher_Reactivity Higher_Reactivity Low_Steric_Hindrance->Higher_Reactivity leads to

Figure 1. Logical diagram illustrating the impact of steric hindrance on reactivity.

Key Reactions and Experimental Protocols

While direct comparative data is unavailable, the following sections provide representative experimental protocols for common aldehyde reactions. These can be adapted to perform a direct comparative study of this compound and 2-methylbutanal.

Oxidation to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids. The rate of this reaction is expected to be influenced by the steric accessibility of the aldehydic proton.

Representative Experimental Protocol for Aldehyde Oxidation:

This protocol is adapted from a general method for the aerobic oxidation of aldehydes.[10]

  • Reaction Setup: To a 15 mL tube, add the aldehyde (0.5 mmol) and water (2.0 mL). For aldehydes with low water solubility, a mixture of water and ethyl acetate (B1210297) (4:1 v/v) can be used.

  • Reaction Conditions: Vigorously stir the mixture under an oxygen atmosphere (e.g., using a balloon) while irradiating with a 360-365 nm LED light for a set reaction time (e.g., 30 hours).

  • Workup: After the reaction, adjust the pH of the mixture to 12 with 0.2 M NaOH. Wash the aqueous phase with ethyl acetate (2 x 5.0 mL). Subsequently, acidify the aqueous phase to a pH of 2 with 0.2 M HCl.

  • Analysis: The resulting carboxylic acid can be extracted and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and conversion.

To perform a comparative study, both aldehydes should be subjected to these conditions in parallel, and the reaction progress monitored over time.

Reduction to Primary Alcohols

The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved using hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄). The rate of reduction is sensitive to steric hindrance around the carbonyl carbon.

Representative Experimental Protocol for Aldehyde Reduction:

This protocol is a general procedure for the reduction of aldehydes using sodium borohydride.[11][12][13][14][15]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Reaction Conditions: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extraction and Analysis: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting alcohol can be purified and analyzed by GC-MS or NMR to determine the yield.

A comparative kinetic study would involve monitoring the disappearance of the aldehyde peak and the appearance of the alcohol peak over time for both substrates under identical conditions.

G cluster_workflow Experimental Workflow for Reactivity Comparison Start Start Prepare_Reactants Prepare separate, identical reaction mixtures for each aldehyde Start->Prepare_Reactants Initiate_Reaction Initiate reactions simultaneously under identical conditions (temp, conc, catalyst) Prepare_Reactants->Initiate_Reaction Monitor_Progress Monitor reaction progress at set time intervals using GC or NMR Initiate_Reaction->Monitor_Progress Quench_Reaction Quench aliquots at each time point Monitor_Progress->Quench_Reaction Analyze_Data Analyze quenched aliquots to determine concentration of reactant and product Quench_Reaction->Analyze_Data Determine_Rates Plot concentration vs. time to determine reaction rates and yields Analyze_Data->Determine_Rates Compare_Results Compare the kinetic data for both aldehydes Determine_Rates->Compare_Results End End Compare_Results->End

References

A Comparative Guide to Branched vs. Linear Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural configuration of an aldehyde, whether linear or branched, profoundly influences its reactivity, steric accessibility, and, consequently, its utility in chemical synthesis. This guide provides an objective comparison of branched and linear aldehydes, focusing on their performance in two cornerstone carbon-carbon bond-forming reactions: hydroformylation and the aldol (B89426) condensation. Experimental data, detailed protocols, and workflow visualizations are presented to support the discussion.

Section 1: Hydroformylation – A Tale of Two Regioisomers

Hydroformylation, or oxo synthesis, is a powerful industrial process that converts alkenes into aldehydes. A key challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity—that is, whether the formyl group is added to the terminal carbon to produce a linear aldehyde (n-isomer) or to the internal carbon to yield a branched aldehyde (iso-isomer). This selectivity is predominantly dictated by the choice of catalyst and ligands.

Linear aldehydes are crucial intermediates for the production of plasticizers, detergents, and lubricants. In contrast, branched aldehydes are frequently sought after in the fragrance and pharmaceutical industries for their unique structural and olfactory properties.[1]

Data Presentation: Ligand Effects on Hydroformylation Regioselectivity

The regioselectivity of rhodium-catalyzed hydroformylation can be effectively tuned by the steric and electronic properties of phosphine (B1218219) ligands. Ligands with a large "bite angle," such as Xantphos, tend to favor the formation of linear aldehydes by sterically disfavoring the transition state that leads to the branched product. Conversely, ligands like BOBPHOS are designed to promote the formation of branched aldehydes.[2][3]

Below is a comparative summary of the hydroformylation of 1-octene (B94956) using rhodium catalysts with different phosphine ligands, demonstrating the dramatic impact of ligand choice on the product distribution.

LigandSubstrateTemp (°C)Pressure (bar, CO/H₂)Linear/Branched Ratio (n/iso)Aldehyde Yield (%)Reference
Xantphos 1-Octene8010 (1:1)98:2>99Casey et al. (1997)
BISBI 1-Octene8010 (1:1)97:3>99Casey et al. (1997)
BOBPHOS Styrene (B11656)3020 (1:1)1:25.496Wu et al. (2022)[4]
Triphenylphosphine 1-Octene8010 (1:1)76:24>99Casey et al. (1997)

Note: Data for BOBPHOS is with styrene as a substrate, as it is a well-established system for producing branched aldehydes. The general principle of ligand-controlled regioselectivity is transferable.

Experimental Protocols: Comparative Hydroformylation of 1-Octene

The following protocols are representative examples for achieving either linear or branched selectivity in the hydroformylation of a terminal alkene like 1-octene.

Protocol 1: Synthesis of Linear Aldehyde (Nonanal) using Rh/Xantphos

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a stock solution is prepared by dissolving [Rh(CO)₂acac] and the Xantphos ligand in toluene (B28343) to achieve a Rh concentration of 2.5 mM and a ligand-to-rhodium ratio of 5:1.

  • Reaction Setup: A 100 mL stainless steel autoclave equipped with a magnetic stir bar is charged with a solution of 1-octene (e.g., 2.0 mmol) in toluene (20 mL).

  • Catalyst Introduction: The catalyst precursor solution (1.0 mL, 0.0025 mmol Rh) is added to the autoclave under a nitrogen atmosphere.

  • Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with a 1:1 mixture of CO/H₂. The pressure is then set to 10 bar, and the reaction mixture is heated to 80°C with vigorous stirring.

  • Work-up and Analysis: After the reaction is complete (typically monitored by gas chromatography, e.g., 4 hours), the autoclave is cooled to room temperature and the excess gas is carefully vented. The product mixture is analyzed by GC-FID to determine the conversion, yield, and the ratio of linear to branched aldehydes.

Protocol 2: Synthesis of Branched Aldehyde using a Branched-Selective Catalyst

  • Catalyst Precursor Preparation: A similar procedure to Protocol 1 is followed, but a ligand known to favor branched products, such as a BOBPHOS-type ligand, is used.

  • Reaction Setup and Execution: The reaction setup and execution parameters (substrate, solvent, temperature, pressure) are kept identical to Protocol 1 to ensure a valid comparison. The choice of substrate may be varied to one that is known to favor branched products, such as styrene.[4]

  • Work-up and Analysis: The work-up and analysis are performed in the same manner as in Protocol 1 to compare the outcomes directly.

Visualization of Hydroformylation Workflow

The following diagram illustrates the general workflow for a rhodium-catalyzed hydroformylation experiment, highlighting the key stages from catalyst preparation to product analysis.

Hydroformylation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis Rh_prec [Rh(CO)2acac] Catalyst_sol Catalyst Solution Rh_prec->Catalyst_sol Ligand Phosphine Ligand (e.g., Xantphos or BOBPHOS) Ligand->Catalyst_sol Solvent_prep Toluene Solvent_prep->Catalyst_sol Autoclave Autoclave Catalyst_sol->Autoclave Charge GC Gas Chromatography (GC) Autoclave->GC Sample Substrate 1-Octene in Toluene Substrate->Autoclave Charge Syngas CO/H2 (10 bar) Syngas->Autoclave Pressurize Heating Heating (80°C) & Stirring Heating->Autoclave Products Linear & Branched Aldehydes GC->Products Quantification & Ratio Determination

Caption: Experimental workflow for hydroformylation.

The logical relationship governing the outcome of the reaction is depicted below, emphasizing the factors that steer the synthesis towards either the linear or branched aldehyde.

Regioselectivity_Factors cluster_ligand Ligand Choice Start Terminal Alkene + CO/H2 + Rh Catalyst Large_Bite_Angle Large Bite Angle (e.g., Xantphos) Small_Bite_Angle Small Bite Angle / Bulky (e.g., BOBPHOS) Linear_TS Less Sterically Hindered Transition State Large_Bite_Angle->Linear_TS Favors Branched_TS More Sterically Hindered Transition State Small_Bite_Angle->Branched_TS Favors Linear_Product Linear Aldehyde (n-isomer) Linear_TS->Linear_Product Branched_Product Branched Aldehyde (iso-isomer) Branched_TS->Branched_Product

Caption: Factors influencing hydroformylation regioselectivity.

Section 2: Aldol Condensation – The Impact of Steric Hindrance

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds, where an enolate ion reacts with a carbonyl compound. The structure of the aldehyde reactant, particularly the substitution at the α-carbon, significantly affects the reaction rate and equilibrium.

Linear aldehydes, with less substitution at the α-carbon, generally react faster and more completely in aldol condensations. In contrast, branched aldehydes, such as isobutyraldehyde (B47883), exhibit greater steric hindrance around the carbonyl group and the α-carbon. This steric bulk impedes the approach of the nucleophilic enolate and can lead to slower reaction rates and less favorable equilibria.[5]

Data Presentation: Reactivity in Aldol Condensation

Kinetic studies on the self-condensation of linear and branched aldehydes provide quantitative insight into their differing reactivities. The following table compares the reaction order and qualitative reactivity of n-butanal (a linear aldehyde) and isobutyraldehyde (a branched aldehyde) in base-catalyzed aldol condensations.

AldehydeStructureReaction Order in AldehydeActivation Energy (kcal/mol)Relative ReactivityReference
n-Butanal CH₃CH₂CH₂CHO1st13.5 ± 0.4HigherPatil et al. (2015)[6]
Isobutyraldehyde (CH₃)₂CHCHO1stNot specified, but generally slowerLowerWileńska et al. (2016)[1][7]

The first-order dependence on the aldehyde concentration is a common feature for both.[6] However, the steric hindrance in isobutyraldehyde leads to a significantly slower rate of condensation compared to its linear counterpart, n-butanal.

Experimental Protocol: Comparative Aldol Condensation

This protocol describes a general procedure for comparing the base-catalyzed self-condensation of a linear aldehyde (n-butanal) and a branched aldehyde (isobutyraldehyde).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (e.g., 10 mmol) and ethanol (B145695) (10 mL).

  • Base Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (B78521) (2 mL) dropwise to the aldehyde solution.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the aldol addition and/or condensation product.

  • Comparative Analysis: The reactions with n-butanal and isobutyraldehyde should be run in parallel under identical conditions (temperature, concentrations, stirring rate) to allow for a direct comparison of their reaction rates. The time required to reach a certain percentage of conversion (e.g., 50%) can be used as a metric for their relative reactivity.

  • Work-up: Once the reaction has reached the desired conversion or has stopped progressing, the mixture is cooled in an ice bath and neutralized with dilute hydrochloric acid. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Conclusion

The choice between a linear and a branched aldehyde in a synthetic strategy is a critical decision that impacts both the reaction outcome and the properties of the final product.

  • In hydroformylation , the synthesis of linear vs. branched aldehydes can be exquisitely controlled through the selection of appropriate ligands for the metal catalyst, enabling access to a wide range of chemical building blocks.

  • In aldol condensations , the inherent steric properties of the aldehyde play a dominant role. Linear aldehydes are generally more reactive due to lower steric hindrance, while branched aldehydes react more slowly, a factor that must be considered in planning synthetic sequences.

Understanding these fundamental differences in reactivity and synthesis allows researchers to make informed decisions, optimizing reaction conditions and catalyst systems to achieve the desired molecular architecture for applications ranging from materials science to drug discovery.

References

A Comparative Guide to Catalysts for Branched Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of branched aldehydes via hydroformylation of terminal olefins is a pivotal transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is paramount in controlling the regioselectivity of this reaction, favoring the formation of the branched (iso) product over the linear (n) isomer. This guide provides a comparative overview of prominent rhodium-based catalytic systems, offering experimental data, detailed protocols, and a visualization of the underlying catalytic pathway to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficacy of a catalyst in branched-selective hydroformylation is primarily evaluated by its ability to deliver a high branched-to-linear (b/l) ratio, alongside high conversion and turnover frequency (TOF). The following table summarizes the performance of three notable catalyst systems in the hydroformylation of 1-octene (B94956), a standard substrate for evaluating catalyst performance.

Catalyst SystemLigandSubstrateTemp. (°C)Pressure (bar, CO/H₂)b/l RatioConversion (%)TOF (h⁻¹)Enantioselectivity (ee%)
Rh-BOBPHOS BOBPHOS1-Hexene8020 (1:1)3:1>95Not Reported93
Rh-N-Triphos N-Triphos1-Octene8020.7 (1:1)2.6:1>99~1200Not Applicable
Rh-JKEphos JEKphos1-Octene6020 (1:1)5.9:1IntermediateNot ReportedNot Applicable

Note: Data is compiled from different sources and reaction conditions may not be identical. Direct comparison should be made with caution. The Rh-BOBPHOS data is for 1-hexene, but it is a state-of-the-art catalyst for branched selectivity with unbiased alkenes.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible and comparable results. Below are generalized protocols for the hydroformylation of 1-octene using the compared catalytic systems.

General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • Phosphine (B1218219) ligand (BOBPHOS, N-Triphos, or JEKphos)

  • 1-Octene (substrate)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Schlenk line for inert atmosphere operations

  • Gas chromatograph (GC) for product analysis

Protocol:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor (e.g., 0.01 mmol) and the desired phosphine ligand (e.g., 0.01-0.02 mmol).

    • Add the anhydrous, degassed solvent (e.g., 10 mL) to dissolve the catalyst components.

    • Seal the autoclave and purge with syngas three times.

  • Reaction Execution:

    • Inject the substrate, 1-octene (e.g., 1 mmol), and the internal standard into the autoclave.

    • Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 20 bar).

    • Heat the reactor to the specified temperature (e.g., 60-80 °C) while stirring.

    • Maintain the reaction at the set temperature and pressure for the desired duration, monitoring the pressure to ensure a constant syngas supply.

  • Product Analysis:

    • After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas.

    • Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether).

    • Analyze the sample by gas chromatography (GC) to determine the conversion of 1-octene and the ratio of branched to linear aldehyde products by comparing the peak areas with the internal standard.

Catalytic Cycle and Experimental Workflow

The regioselectivity in rhodium-catalyzed hydroformylation is determined at the migratory insertion step of the olefin into the rhodium-hydride bond. Ligands play a crucial role in influencing the steric and electronic environment around the metal center, thereby directing the insertion to favor the formation of either a linear or a branched alkyl-rhodium intermediate.

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the comparative study of different catalysts for branched aldehyde synthesis.

G cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis cluster_results Results & Comparison cat1 Catalyst 1 (e.g., Rh-BOBPHOS) reaction Substrate: 1-Octene Solvent: Toluene Conditions: - Temperature - Pressure (CO/H₂) - Time cat1->reaction cat2 Catalyst 2 (e.g., Rh-N-Triphos) cat2->reaction cat3 Catalyst 3 (e.g., Rh-JKEphos) cat3->reaction gc_analysis Gas Chromatography (GC) reaction->gc_analysis data_proc Data Processing gc_analysis->data_proc comparison Comparative Table: - b/l Ratio - Conversion - TOF - Enantioselectivity data_proc->comparison

Caption: A generalized workflow for the comparative evaluation of catalysts in branched aldehyde synthesis.

Signaling Pathway: The Catalytic Cycle of Branched-Selective Hydroformylation

The catalytic cycle for rhodium-catalyzed hydroformylation involves a series of elementary steps. The key to achieving high branched selectivity lies in favoring the pathway that leads to the formation of the branched acyl-rhodium intermediate.

G A [Rh(L)₂(CO)H] B Olefin Coordination A->B + Olefin C [Rh(L)₂(CO)H(olefin)] B->C D_branched Migratory Insertion (Branched) C->D_branched D_linear Migratory Insertion (Linear) C->D_linear E_branched [Rh(branched-alkyl)(L)₂(CO)] D_branched->E_branched E_linear [Rh(linear-alkyl)(L)₂(CO)] D_linear->E_linear F CO Coordination E_branched->F + CO G_branched [Rh(branched-alkyl)(L)₂(CO)₂] F->G_branched H Migratory Insertion G_branched->H I_branched [Rh(branched-acyl)(L)₂(CO)] H->I_branched J Oxidative Addition (H₂) I_branched->J + H₂ K_branched [Rh(branched-acyl)(L)₂(CO)(H)₂] J->K_branched L Reductive Elimination K_branched->L L->A - Aldehyde Product_branched Branched Aldehyde L->Product_branched

Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation favoring branched aldehyde formation.

A Comparative Guide to the Kinetic Analysis of 2-Ethyl-2-methylbutanal Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the oxidation of 2-Ethyl-2-methylbutanal. Due to the limited availability of specific kinetic data for this compound, this document leverages experimental data from structurally similar aldehydes to provide a predictive comparison of its oxidative behavior. The primary focus is on oxidation reactions with common laboratory oxidizing agents.

Introduction to Aldehyde Oxidation

Aldehydes are readily oxidized to carboxylic acids, a transformation of significant interest in organic synthesis and drug metabolism studies.[1][2] The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation by a variety of reagents, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), as well as milder ones.[1][2] The reaction kinetics of aldehyde oxidation can be influenced by factors such as the structure of the aldehyde, the oxidizing agent used, temperature, and solvent.

This compound is a branched-chain aldehyde. Understanding its oxidation kinetics is crucial for predicting its stability, reactivity, and potential metabolic pathways. This guide compares its expected behavior with that of linear and other branched aldehydes.

Comparative Kinetic Data

AldehydeOxidantSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Reference
PropanaldehydeChromic Acid50% Acetic Acid301.84 x 10⁻²12.4[3]
Butyraldehyde (B50154)Chromic Acid50% Acetic Acid301.92 x 10⁻²12.2[3]
Isobutyraldehyde (B47883)Chromic Acid50% Acetic Acid300.98 x 10⁻²13.1[3]

Analysis of Data:

From the data, it is observed that the linear aldehydes (propanaldehyde and butyraldehyde) exhibit similar oxidation rates. In contrast, the branched aldehyde (isobutyraldehyde) shows a significantly lower rate of oxidation under the same conditions. This suggests that steric hindrance around the aldehyde group in branched structures may play a role in the reaction kinetics. Based on this, it can be predicted that this compound, being a more sterically hindered branched aldehyde, would likely exhibit a slower oxidation rate compared to linear aldehydes.

Furthermore, studies on the oxidation of linear versus branched alkanes have shown that branched alkanes can react faster at initial stages but their overall reaction rates become slower at later stages with increasing temperature compared to their linear counterparts.[4] While this applies to alkanes, the structural effects on reactivity may have some parallels in aldehyde oxidation.

Experimental Protocols

The following is a general experimental protocol for the kinetic analysis of aldehyde oxidation by chromic acid, based on the methodologies described in the literature.[3]

Materials:

  • Aldehyde (e.g., propanaldehyde, butyraldehyde, isobutyraldehyde)

  • Potassium dichromate (K₂Cr₂O₇)

  • Perchloric acid (HClO₄)

  • Acetic acid

  • Sodium perchlorate (B79767) (NaClO₄)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the aldehyde in acetic acid.

    • Prepare a stock solution of potassium dichromate in water.

    • Prepare solutions of perchloric acid and sodium perchlorate for maintaining constant acidity and ionic strength, respectively.

  • Kinetic Measurements:

    • The kinetic runs are performed under pseudo-first-order conditions with a large excess of the aldehyde over chromic acid.

    • Reactions are initiated by adding a known volume of the chromic acid solution to a thermostated reaction mixture containing the aldehyde, perchloric acid, and sodium perchlorate in the desired solvent composition (e.g., 50% acetic acid).

    • The progress of the reaction is followed by monitoring the decrease in the concentration of Cr(VI) spectrophotometrically at a specific wavelength (e.g., 350 nm).

  • Data Analysis:

    • The pseudo-first-order rate constants (k_obs) are calculated from the slopes of the linear plots of log[Cr(VI)] versus time.

    • The second-order rate constants (k₂) are obtained by dividing k_obs by the concentration of the aldehyde.

    • The activation parameters, such as activation energy (Ea), can be determined by studying the reaction at different temperatures and using the Arrhenius equation.

Reaction Pathways and Mechanisms

The oxidation of an aldehyde to a carboxylic acid generally proceeds through the formation of an intermediate, such as a chromate (B82759) ester in the case of chromic acid oxidation.[3]

General Aldehyde Oxidation Pathway:

Oxidation_Pathway Aldehyde Aldehyde (R-CHO) Intermediate Intermediate (e.g., Hydrated Aldehyde or Chromate Ester) Aldehyde->Intermediate Oxidizing Agent Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate->Carboxylic_Acid Hydride Transfer/ Rearrangement

Caption: General pathway for the oxidation of an aldehyde to a carboxylic acid.

Experimental Workflow for Kinetic Analysis:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Aldehyde, Oxidant, Acid) Mix_Reactants Mix Reactants in Thermostated Cell Prep_Solutions->Mix_Reactants Monitor_Reaction Monitor Reaction Progress (Spectrophotometry) Mix_Reactants->Monitor_Reaction Plot_Data Plot ln(Absorbance) vs. Time Monitor_Reaction->Plot_Data Calculate_Rates Calculate Pseudo-First-Order and Second-Order Rate Constants Plot_Data->Calculate_Rates Determine_Activation_Parameters Determine Activation Parameters (Arrhenius Plot) Calculate_Rates->Determine_Activation_Parameters

Caption: Workflow for a typical kinetic study of aldehyde oxidation.

Conclusion

The kinetic analysis of aldehyde oxidation is essential for understanding their reactivity and stability. While direct kinetic data for this compound oxidation is scarce, comparative data from other branched and linear aldehydes provides a strong basis for prediction. It is anticipated that this compound will exhibit a slower rate of oxidation compared to its linear counterparts due to steric hindrance. The experimental protocols and reaction pathways detailed in this guide offer a framework for conducting further kinetic studies on this compound and other aldehydes, which are crucial for applications in organic synthesis and drug development.

References

A Comparative Guide to the Synthesis Efficiency of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of chiral aldehydes is a critical aspect of molecular design and manufacturing. This guide provides a comparative analysis of the primary synthetic routes to 2-Ethyl-2-methylbutanal, a branched-chain aldehyde. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from analogous reactions and structurally similar aldehydes to provide a comprehensive overview of the potential efficiencies of each method.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several key chemical transformations. The primary methods include the oxidation of the corresponding primary alcohol, hydroformylation of an alkene, and the Strecker degradation of an amino acid. Each method presents distinct advantages and challenges in terms of yield, selectivity, and scalability. For a quantitative comparison, data for the synthesis of the closely related 2-methylbutanal is presented, as it is well-documented in the literature.

Table 1: Comparison of Synthesis Efficiency for Aldehydes

MethodTarget AldehydeStarting MaterialCatalyst/ReagentTemperature (°C)Pressure (atm)Reaction TimeYield (%)Selectivity (%)
Oxidation 2-Methylbutanal(S)-(-)-2-Methyl-1-butanolTEMPO/NaOCl0Atmospheric-82-84>99
Hydroformylation 2-Methylbutanal2-ButeneRhH(CO)(PPh₃)₃125-110 min94 (conversion)92.5
Isomerization/ Hydrogenation 2-Methylbutanal2-Ethyl acroleinPd/CeO₂ on γ-Al₂O₃502 (H₂)24 h-29.1 (in product mixture)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. While the protocol for oxidation is adapted from the synthesis of a similar aldehyde, it provides a robust starting point for the synthesis of this compound.

Oxidation of 2-Ethyl-2-methylbutanol

This method is a common and effective way to produce aldehydes from primary alcohols. The use of a TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyst allows for mild reaction conditions and high selectivity.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-2-methylbutanol (1 equivalent) in dichloromethane (B109758) (DCM).

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add TEMPO (0.01 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (B82951) (NaOCl) (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation.

Hydroformylation of 2-Methyl-1-pentene

Hydroformylation, or the oxo process, is a major industrial method for the synthesis of aldehydes from alkenes. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.

Protocol:

  • In a high-pressure autoclave reactor, add the rhodium catalyst, such as RhH(CO)(PPh₃)₃, and a suitable solvent (e.g., toluene).

  • Add an excess of the phosphine (B1218219) ligand (e.g., triphenylphosphine) to improve selectivity.

  • Introduce the substrate, 2-methyl-1-pentene.

  • Seal the reactor and purge with syngas (a mixture of carbon monoxide and hydrogen).

  • Pressurize the reactor with syngas to the desired pressure and heat to the reaction temperature.

  • Maintain the reaction under vigorous stirring for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The product, this compound, can be isolated from the reaction mixture by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the synthesis of this compound and a key comparative molecule, 2-methylbutanal.

Synthesis_of_2_Ethyl_2_methylbutanal cluster_oxidation Oxidation cluster_hydroformylation Hydroformylation cluster_strecker Strecker Degradation 2-Ethyl-2-methylbutanol 2-Ethyl-2-methylbutanol This compound This compound 2-Ethyl-2-methylbutanol->this compound TEMPO, NaOCl 2-Methyl-1-pentene 2-Methyl-1-pentene Product_H This compound 2-Methyl-1-pentene->Product_H CO, H2, Rh catalyst Isoleucine Isoleucine Product_S 2-Methylbutanal Isoleucine->Product_S Reducing Sugar, Heat Experimental_Workflow_Oxidation start Start dissolve Dissolve Alcohol in DCM start->dissolve add_reagents Add aq. NaHCO3, KBr, and TEMPO dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_naocl Add NaOCl Dropwise cool->add_naocl monitor Monitor by TLC add_naocl->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Distillation dry->purify end End Product purify->end

A Spectroscopic Showdown: Unraveling the Isomers of C7 Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of heptanal (B48729) and its various C7 isomers, offering valuable data for identification, quantification, and analysis in complex chemical and biological systems.

The seemingly subtle shift of a methyl group can significantly alter the spectroscopic fingerprint of a molecule. This guide delves into the nuances of C7 aldehydes, presenting a comparative analysis of heptanal, 2-methylhexanal, 3-methylhexanal, 4-methylhexanal, 5-methylhexanal, and 2,2-dimethylpentanal. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural distinctions that define these isomeric compounds.

Comparative Spectroscopic Data of C7 Aldehyde Isomers

The following table summarizes the key spectroscopic features of the C7 aldehyde isomers, providing a quantitative basis for their differentiation.

Compound1H NMR (δ ppm) - Aldehydic Proton13C NMR (δ ppm) - Carbonyl CarbonIR (cm-1) - C=O StretchMass Spectrometry (m/z) - Key Fragments
Heptanal ~9.77 (t)~202.8~1730114 (M+), 99, 85, 71, 57, 44, 43
2-Methylhexanal ~9.63 (d)~205.0~1731114 (M+), 99, 85, 71, 58, 43
3-Methylhexanal ~9.72 (t)~202.8~1725114 (M+), 99, 85, 71, 57, 43
4-Methylhexanal ~9.76 (t)~202.9~1725114 (M+), 99, 71, 57, 43
5-Methylhexanal ~9.76 (t)~202.8~1725114 (M+), 99, 85, 57, 43, 41
2,2-Dimethylpentanal ~9.48 (s)~205.7~1728114 (M+), 99, 85, 57, 41

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1H and 13C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the aldehyde in 0.7 mL of deuterated chloroform (B151607) (CDCl3), with tetramethylsilane (B1202638) (TMS) serving as an internal standard (0 ppm). For 1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For 13C NMR, a proton-decoupled sequence was used with an accumulation of 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory. A small drop of the neat liquid aldehyde was placed directly onto the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. An average of 16 scans was taken for each sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector. A 1 µL aliquot of a dilute solution of the aldehyde in dichloromethane (B109758) was injected in splitless mode. The GC was equipped with an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

Visualizing Molecular Relationships and Biological Relevance

To further elucidate the relationships between these isomers and their potential biological context, the following diagrams were generated using Graphviz.

G Structural Relationship of C7 Aldehyde Isomers cluster_methyl cluster_dimethyl Heptanal Heptanal (n-C7) Methylhexanals Methylhexanals Heptanal->Methylhexanals Isomerization Dimethylpentanals Dimethylpentanals Methylhexanals->Dimethylpentanals Isomerization 2-Methylhexanal 2-Methylhexanal Methylhexanals->2-Methylhexanal 3-Methylhexanal 3-Methylhexanal Methylhexanals->3-Methylhexanal 4-Methylhexanal 4-Methylhexanal Methylhexanals->4-Methylhexanal 5-Methylhexanal 5-Methylhexanal Methylhexanals->5-Methylhexanal 2,2-Dimethylpentanal 2,2-Dimethylpentanal Dimethylpentanals->2,2-Dimethylpentanal

Caption: Isomeric relationships of C7 aldehydes.

C7 aldehydes, such as heptanal, can be formed in biological systems through processes like lipid peroxidation. This pathway, initiated by reactive oxygen species, leads to the breakdown of polyunsaturated fatty acids into a variety of smaller molecules, including aldehydes.[1] These aldehydes are often implicated in cellular signaling and oxidative stress.

G Simplified Lipid Peroxidation Pathway Leading to Aldehyde Formation PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + H Aldehydes C7 Aldehydes (e.g., Heptanal) Lipid_Hydroperoxide->Aldehydes Decomposition Cellular_Effects Cellular Signaling & Oxidative Stress Aldehydes->Cellular_Effects

Caption: Formation of aldehydes via lipid peroxidation.

References

Toxicological Showdown: Unraveling the Divergent Paths of Branched and Straight-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profiles of branched versus straight-chain aldehydes reveals significant differences in their interactions with biological systems. While structurally similar, the seemingly minor variation in carbon chain arrangement leads to distinct metabolic fates, genotoxic potential, and cellular-level insults. This guide provides a comparative analysis of their toxicological properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The fundamental difference in the chemical structure between branched and straight-chain aldehydes dictates their reactivity and subsequent biological effects. Straight-chain aldehydes possess a linear carbon backbone, while branched-chain aldehydes feature one or more alkyl groups attached to the main chain. This seemingly subtle distinction influences their steric hindrance, electronic properties, and ultimately, their toxicological profiles.

Comparative Cytotoxicity: A Tale of Two Isomers

To illustrate the toxicological disparities, we compare the isomeric pair: n-butyraldehyde (a straight-chain aldehyde) and isobutyraldehyde (B47883) (a branched-chain aldehyde). While direct comparative cytotoxicity data from a single study is limited, analysis of available information suggests potential differences in their potency.

AldehydeChemical StructurePredicted Cytotoxicity
n-Butyraldehyde CH₃CH₂CH₂CHOGenerally considered more cytotoxic than its branched isomer due to easier access to cellular macromolecules.
Isobutyraldehyde (CH₃)₂CHCHOThe branched structure may sterically hinder its interaction with cellular targets, potentially leading to lower cytotoxicity compared to n-butyraldehyde.

Table 1: Structural and Predicted Cytotoxic Comparison of n-Butyraldehyde and Isobutyraldehyde.

Genotoxicity: Divergent Impacts on Genetic Integrity

Genotoxicity assessment is crucial for understanding the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. The Ames test and the Comet assay are standard in vitro and in vivo tests used for this purpose.

Available data from studies on isobutyraldehyde indicate a lack of genotoxicity in the Ames test and the in vivo Comet assay.[1][2] Specifically, a study conducted as part of the Japanese Center for the Validation of Alternative Methods (JaCVAM) found no statistically significant dose-related differences in comet % DNA in the tail in the liver or stomach of rats treated with isobutyraldehyde.[1] Similarly, the micronucleus assay in the same study was negative for isobutyraldehyde.[1] However, it is important to note that other reports suggest isobutyraldehyde can be mutagenic in vitro and in vivo, with more pronounced effects in mammalian cell assays that measure chromosomal damage.[3]

Metabolic Pathways: The Role of Aldehyde Dehydrogenases

The primary route of detoxification for aldehydes is oxidation to their corresponding carboxylic acids, a reaction catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[5] The efficiency of this metabolic conversion is a key determinant of an aldehyde's toxicity, as it prevents the accumulation of the reactive aldehyde species.

dot

Metabolism cluster_straight Straight-Chain Aldehyde (e.g., n-Butyraldehyde) cluster_branched Branched-Chain Aldehyde (e.g., Isobutyraldehyde) n_butyraldehyde n-Butyraldehyde ALDH Aldehyde Dehydrogenase (ALDH) n_butyraldehyde->ALDH Oxidation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->ALDH Oxidation Carboxylic_Acid_S Butyric Acid ALDH->Carboxylic_Acid_S Carboxylic_Acid_B Isobutyric Acid ALDH->Carboxylic_Acid_B

Figure 1: Generalized metabolic pathway of n-butyraldehyde and isobutyraldehyde.

Protein Binding and Adduct Formation: A Question of Accessibility

The toxicity of aldehydes is often attributed to their ability to form covalent adducts with cellular macromolecules, particularly proteins. This adduction can lead to enzyme inactivation, disruption of cellular signaling, and induction of stress responses. The electrophilic carbonyl carbon of the aldehyde group readily reacts with nucleophilic residues on proteins, such as lysine, cysteine, and histidine.

The structural differences between branched and straight-chain aldehydes are expected to influence their protein binding profiles. The linear structure of straight-chain aldehydes may allow for easier access to the nucleophilic sites within proteins, potentially leading to a higher rate and extent of adduct formation. Conversely, the bulkier structure of branched-chain aldehydes could create steric hindrance, limiting their ability to react with certain protein residues. Mass spectrometry-based techniques are instrumental in identifying and characterizing these protein adducts.

Perturbation of Cellular Signaling Pathways

Aldehyde exposure can trigger a cascade of cellular signaling events, often as a response to cellular stress. Key pathways implicated in aldehyde-induced toxicity include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

  • MAPK Pathways: These pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Aldehyde-induced oxidative stress and protein damage can lead to the activation of various MAPK cascades, including JNK and p38.[9][10]

  • NF-κB Pathway: This pathway plays a critical role in the inflammatory response. Aldehydes can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes. Butyrate, the metabolic product of n-butyraldehyde, has been shown to inhibit NF-κB activation.[11][12]

The differential ability of branched and straight-chain aldehydes to induce cellular stress and form protein adducts likely translates to distinct patterns of signaling pathway activation. However, specific comparative studies on the activation of these pathways by isobutyraldehyde versus n-butyraldehyde are needed to fully elucidate these differences.

dot

Signaling_Pathways cluster_aldehydes Aldehyde Exposure Straight_Chain Straight-Chain Aldehyde Cellular_Stress Cellular Stress (Oxidative Stress, Protein Adducts) Straight_Chain->Cellular_Stress Branched_Chain Branched-Chain Aldehyde Branched_Chain->Cellular_Stress MAPK MAPK Pathway (JNK, p38) Cellular_Stress->MAPK NFkB NF-κB Pathway Cellular_Stress->NFkB Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Cellular_Response NFkB->Cellular_Response

Figure 2: General overview of signaling pathways affected by aldehyde exposure.

Experimental Protocols

Detailed methodologies for the key toxicological assays cited are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

dot

MTT_Workflow Start Seed cells in 96-well plate Incubate_Cells Incubate (24h) Start->Incubate_Cells Treat Treat with varying concentrations of aldehydes Incubate_Cells->Treat Incubate_Treatment Incubate (e.g., 24h, 48h) Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

dot

Comet_Workflow Start Expose cells to aldehydes Embed Embed cells in agarose (B213101) on a slide Start->Embed Lyse Lyse cells to remove membranes and proteins Embed->Lyse Unwind Unwind DNA in alkaline solution Lyse->Unwind Electrophoresis Perform electrophoresis Unwind->Electrophoresis Stain Stain DNA with a fluorescent dye Electrophoresis->Stain Visualize Visualize and score comets under a microscope Stain->Visualize

Figure 4: Experimental workflow for the Comet genotoxicity assay.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

dot

Ames_Workflow Start Prepare bacterial strains (e.g., Salmonella typhimurium) Mix Mix bacteria with aldehyde and S9 mix (for metabolic activation) Start->Mix Plate Plate mixture on minimal agar (B569324) plates Mix->Plate Incubate Incubate plates (48-72h) Plate->Incubate Count Count revertant colonies Incubate->Count

Figure 5: Experimental workflow for the Ames genotoxicity assay.

Conclusion

The toxicological profiles of branched and straight-chain aldehydes are intricately linked to their chemical structures. While both classes of compounds can elicit toxic responses, the branching of the carbon chain appears to modulate their reactivity and interaction with biological targets. Straight-chain aldehydes may exhibit greater cytotoxicity and protein binding due to reduced steric hindrance. Conversely, the genotoxicity of aldehydes is complex and cannot be solely predicted by their structure. Further direct comparative studies are essential to fully delineate the toxicological differences between these two classes of aldehydes. A comprehensive understanding of these differences is critical for accurate risk assessment and the development of safer chemicals and pharmaceuticals.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Ethyl-2-methylbutanal, a flammable and potentially hazardous aliphatic aldehyde. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Hazard Assessment

This compound is classified as a highly flammable liquid and vapor. It may cause skin and eye irritation, as well as respiratory irritation. Furthermore, it is considered toxic to aquatic life with long-lasting effects. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Handle only in a well-ventilated area or a chemical fume hood.
Spill & Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate risks.

SituationImmediate Action
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1][2] Collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste. Clean the spill area with soap and water.
Large Spill Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain.[3]

Step 1: Waste Segregation and Collection

  • Pure Chemical Waste: Collect unused or waste this compound in its original container or a compatible, tightly sealed, and clearly labeled hazardous waste container.[1]

  • Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched as part of the experimental protocol before being designated as waste. Collect the quenched mixture in a separate, compatible container.

  • Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container.[1]

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container. This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.[1]

Step 2: Container Labeling

Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should include:

  • The full chemical name: "this compound"

  • Approximate concentration and volume.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., Flammable, Irritant).

Step 3: Storage

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Keep waste containers tightly closed except when adding waste.[1][4]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[1]

  • Segregate the aldehyde waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[1]

Step 4: Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to transport the waste yourself.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe liquid_waste Collect Liquid Waste (Pure, Reaction Mixtures, Aqueous) ppe->liquid_waste solid_waste Collect Contaminated Solid Waste ppe->solid_waste label_container Label Container as Hazardous Waste liquid_waste->label_container solid_waste->label_container seal_container Securely Seal Container label_container->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa segregate Segregate from Incompatibles store_saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end Proper Disposal by Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Ethyl-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Ethyl-2-methylbutanal in a laboratory setting. The following procedures are based on best practices and data from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound before use.

Hazard Summary

This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential allergic reactions.[1]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes and vapors that can cause serious irritation.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If vapors/aerosols are generated, a respirator may be required.To prevent respiratory tract irritation.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.[2]

    • Assemble all necessary PPE as outlined in the table above.

    • Keep the container tightly closed in a dry and well-ventilated place, away from heat and ignition sources.[2]

  • Handling:

    • Ground and bond the container and receiving equipment to prevent static discharge.[3]

    • Use only non-sparking tools.[2]

    • Avoid breathing vapors or mists.[1]

    • Prevent contact with skin and eyes.[1]

    • After handling, wash hands thoroughly.[1]

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Remove all sources of ignition.[2][4]

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[2][4]

    • Do not use combustible materials, such as sawdust, for absorption.[1]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Logical Workflow for PPE Selectiondot

PPE_Selection_Workflow A A B B A->B C C B->C D D C->D E E C->E F F C->F G G C->G H H D->H E->H F->H G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.